molecular formula C9H16O3 B010011 Ethyl tetrahydropyran-4-ylacetate CAS No. 103260-44-2

Ethyl tetrahydropyran-4-ylacetate

Cat. No.: B010011
CAS No.: 103260-44-2
M. Wt: 172.22 g/mol
InChI Key: JLMMMEDWRUVCEW-UHFFFAOYSA-N
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Description

Ethyl tetrahydropyran-4-ylacetate is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(oxan-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMMMEDWRUVCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908302
Record name Ethyl (oxan-4-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103260-44-2
Record name Ethyl (oxan-4-yl)acetate
Source EPA DSSTox
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Record name Ethyl tetrahydropyran-4-ylacetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl tetrahydropyran-4-ylacetate basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl Tetrahydropyran-4-ylacetate: Properties, Synthesis, and Applications

Abstract

This compound (CAS No. 103260-44-2) is a versatile cyclic ether ester that serves as a valuable intermediate in organic synthesis.[1][2] Its unique structural combination of a stable tetrahydropyran ring and a reactive ethyl acetate side chain makes it a significant building block, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive technical overview of its core properties, synthesis, analytical characterization, reactivity, and applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pleasant, fruity odor.[1] The molecule features a saturated six-membered tetrahydropyran ring, which imparts moderate polarity and influences its solubility and stability.[1]

Core Identifiers
PropertyValueReference
CAS Number 103260-44-2[1][4][5]
Molecular Formula C₉H₁₆O₃[1][4][5]
Molecular Weight 172.22 g/mol [1][4][5]
IUPAC Name ethyl 2-(oxan-4-yl)acetate[6]
Synonyms Ethyl 2-(Tetrahydro-2H-Pyran-4-Yl)Acetate, Ethyl tetrahydropyran-4-acetate[1][5]
InChI Key JLMMMEDWRUVCEW-UHFFFAOYSA-N[5][6]
Canonical SMILES CCOC(=O)CC1CCOCC1[6]
Physicochemical Data

The physical properties of this compound make it suitable for a variety of synthetic conditions. Its liquid state at room temperature and solubility in common organic solvents facilitate its use in solution-phase chemistry.

PropertyValueConditionsReference
Physical State LiquidAmbient[1][5][6]
Appearance Colorless to pale yellow-[1]
Boiling Point 73-75 °C0.2 mm Hg[4]
Density 1.0268 g/cm³13.4 °C[4]
Solubility Soluble in various organic solvents; less soluble in water-[1]

Synthesis and Manufacturing

The primary route for synthesizing this compound involves the reduction of its unsaturated precursor, ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate. This reaction is typically a catalytic hydrogenation process.[4]

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_process Process cluster_product Final Product A Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate (CAS: 130312-00-4) B Catalytic Reduction A->B  Pd Catalyst  NH₄COOH (Formate salt as H₂ source)  80 °C C This compound (CAS: 103260-44-2) B->C  Quantitative Yield

Caption: Synthetic route from the unsaturated precursor to this compound.

Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol describes the synthesis of this compound from its ylidene precursor using palladium as a catalyst and ammonium formate as a hydrogen donor.

Materials:

  • Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate (16.0 g, 94 mmol)[4]

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Ammonium formate (NH₄COOH) (3-5 equivalents)

  • Methanol or Ethanol (solvent)

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

  • Reaction flask, condenser, and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate (16.0 g) and a suitable solvent like methanol (200 mL).

  • Addition of Reagents: Add ammonium formate to the mixture, followed by the careful addition of the Pd/C catalyst.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 80 °C) with vigorous stirring.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

  • Workup: Cool the mixture to room temperature. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with a small amount of the solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The residue can be further purified if necessary, for example, by vacuum distillation, to yield the final product as a colorless oil.[4] A quantitative yield has been reported for this transformation.[4]

Trustworthiness Note: This self-validating protocol relies on monitoring the disappearance of the starting material by TLC/GC, ensuring the reaction goes to completion. The filtration step effectively removes the heterogeneous catalyst, a critical step for product purity.

Analytical Characterization

A combination of spectroscopic methods is used to confirm the structure and purity of this compound.

Spectroscopic Data Interpretation

While full spectra are available from suppliers, the expected signatures are described below for validation purposes.[7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm). The protons on the tetrahydropyran ring will appear as a complex series of multiplets in the aliphatic region (typically 1.5-4.0 ppm). The methylene protons of the acetate side chain (CH₂) adjacent to the carbonyl group would appear as a doublet around 2.2 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the carbonyl carbon of the ester at ~172 ppm. The carbons of the ethyl group will appear at ~14 ppm (CH₃) and ~60 ppm (OCH₂). The carbons of the tetrahydropyran ring will resonate in the range of ~30-70 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong C=O stretching vibration for the ester functional group, typically appearing around 1735 cm⁻¹. C-H stretching vibrations for the sp³ hybridized carbons will be observed just below 3000 cm⁻¹. A prominent C-O stretching band for the ether linkage in the ring is also expected around 1100 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak [M]⁺ at m/z = 172.[4] Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl acetate side chain.

Summary of Key Analytical Data
TechniqueKey FeatureExpected Value/Observation
Mass Spec (MS) [M+H]⁺m/z = 173.2
IR Spectroscopy C=O Stretch (Ester)~1735 cm⁻¹
¹H NMR Ethyl Group (CH₃)~1.2 ppm (triplet)
¹H NMR Ethyl Group (OCH₂)~4.1 ppm (quartet)
¹³C NMR C=O Carbon (Ester)~172 ppm

Chemical Reactivity and Stability

This compound's reactivity is primarily dictated by its ester functional group.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (tetrahydropyran-4-ylacetic acid) under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible and is a common synthetic transformation.

  • Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl ester can be converted to a different ester. This is a key reaction for modifying the properties of the molecule.[1]

  • Reduction: The ester can be reduced to the corresponding primary alcohol (2-(tetrahydropyran-4-yl)ethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Storage and Stability: The compound is stable under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents to prevent degradation.

Applications in Research and Drug Development

The tetrahydropyran (THP) motif is a privileged structure in medicinal chemistry. It is found in numerous natural products and FDA-approved drugs, often serving as a metabolically stable, hydrophilic replacement for aromatic or more flexible aliphatic groups.[3]

Role as a Pharmaceutical Intermediate

This compound provides a scaffold that can be elaborated into more complex pharmaceutical targets. The ester handle allows for a wide range of chemical modifications, making it a versatile starting point for the synthesis of APIs.[3]

G cluster_reactions Synthetic Transformations cluster_products Advanced Intermediates / APIs A This compound (Building Block) B Hydrolysis A->B C Amidation A->C  with Amine D Reduction A->D E Carboxylic Acid Derivatives B->E F Amide-based APIs C->F G Alcohol Derivatives D->G

Caption: Synthetic utility of this compound in generating diverse molecular scaffolds.

Potential in Flavor and Fragrance

As an ester with a pleasant, fruity odor, this compound has potential applications in the flavor and fragrance industry.[1] Esters are widely used as synthetic flavoring and fragrance agents due to their characteristic scents.

Safety, Handling, and Toxicology

General Safety Precautions
  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Fire Safety: While the exact flash point is not listed, similar esters are flammable. Keep away from heat, sparks, open flames, and other ignition sources.[9] Use non-sparking tools when handling.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[10]

    • Skin Contact: Wash off with soap and plenty of water.[10]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Hazard Assessment (Inferred)

The following table is an inferred hazard assessment based on structurally related compounds like ethyl acetate and should be used for guidance only. An official Safety Data Sheet (SDS) from the supplier must be consulted for definitive information.

Hazard TypeGHS Classification (Inferred from Ethyl Acetate)Precautionary StatementReference
Physical H225: Highly flammable liquid and vaporP210: Keep away from heat/sparks/open flames.[9]
Health H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously.[9]
Health H336: May cause drowsiness or dizzinessP261: Avoid breathing vapors.[9]

References

  • Capot Chemical.
  • ECHA.
  • Oxford Lab Fine Chem LLP.
  • International Journal of Pharmaceutical Research and Applications.
  • PubChem.
  • Food and Chemical Toxicology. RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. [Link]
  • Penta Chemicals.

Sources

Ethyl tetrahydropyran-4-ylacetate CAS 103260-44-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl tetrahydropyran-4-ylacetate (CAS 103260-44-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, applications, and handling, grounded in authoritative data and field-proven insights.

Compound Identification and Physicochemical Properties

This compound, registered under CAS number 103260-44-2, is a versatile ester featuring a stable tetrahydropyran ring.[1] This six-membered cyclic ether moiety is a prevalent scaffold in medicinal chemistry, often utilized to enhance solubility and metabolic stability in drug candidates.[1][2] The compound is also known by several synonyms, including Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate and ethyl 2-(oxan-4-yl)acetate.[3][4]

The compound typically presents as a colorless to light yellow liquid with a characteristic fruity odor.[1] Its molecular structure imparts moderate polarity, allowing for good solubility in various organic solvents while being less soluble in water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 103260-44-2[1][3][5]
Molecular Formula C₉H₁₆O₃[3][4][6]
Molecular Weight 172.22 g/mol [5][6]
Appearance Colorless to light yellow liquid[1][5]
Boiling Point 73-75 °C at 0.2 mmHg[5]
Density 1.0268 g/cm³ (at 13.4 °C)[5]
Refractive Index 1.4572 (at 13.4 °C)[5]
InChI Key JLMMMEDWRUVCEW-UHFFFAOYSA-N[3][4][7]
Purity Typically ≥95-98%[3][4]

Synthesis and Reaction Chemistry

The synthesis of this compound is critical for its application as a building block. A prevalent and efficient method involves the catalytic reduction of its unsaturated precursor, Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate.

Recommended Synthetic Protocol: Catalytic Hydrogenation

The primary route to obtaining this compound involves the reduction of the exocyclic double bond of Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate. This transformation is typically achieved through catalytic hydrogenation. A documented procedure utilizes a palladium catalyst with ammonium formate (NH₄COOH) as a hydrogen source, which provides a quantitative yield of the desired product.[5]

Protocol Details:

  • Reactant: Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate (CAS 130312-00-4)

  • Reagents: Palladium on carbon (Pd/C) and Ammonium Formate (NH₄COOH)

  • Solvent: Typically a protic solvent like ethanol or methanol.

  • Temperature: The reaction is conducted at an elevated temperature, for example, 80 °C.[5]

  • Procedure: Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate is dissolved in a suitable solvent. The palladium catalyst and a hydrogen donor like ammonium formate are added. The mixture is heated until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the catalyst is removed by filtration (e.g., through Celite). The solvent is then removed under reduced pressure to yield the crude product, which is often of high purity.

  • Yield: This method has been reported to provide a quantitative yield (100%).[5]

Synthesis Workflow Diagram

The diagram below illustrates the logical flow of the catalytic hydrogenation process.

G cluster_start Starting Materials cluster_process Reaction Step cluster_workup Purification cluster_end Final Product A Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate C Catalytic Hydrogen Transfer (80 °C) A->C B Palladium Catalyst (Pd/C) Ammonium Formate (NH₄COOH) B->C D Filtration (Remove Catalyst) C->D E Solvent Evaporation D->E F This compound (Quantitative Yield) E->F

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

As an ester, this compound can undergo typical reactions such as hydrolysis (saponification) with a base like sodium hydroxide to form the corresponding carboxylic acid, Tetrahydropyranyl-4-acetic acid.[5][8] It can also undergo transesterification reactions and can be used as a nucleophile after deprotonation at the α-carbon.[1]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. Standard analytical techniques provide a definitive structural fingerprint.

Table 2: Spectroscopic Data Summary

TechniqueData / Expected SignalsSource(s)
¹H NMR ChemicalBook provides access to the ¹H NMR spectrum. Expected signals include a triplet (~1.2 ppm) and a quartet (~4.1 ppm) for the ethyl group, and a series of multiplets for the protons on the tetrahydropyran ring.[9]
¹³C NMR Spectral data is available through chemical suppliers.[9]
Mass Spec. (MS) m/z 173.2 [M+H]⁺ has been reported.[5]
Infrared (IR) A strong absorption band characteristic of the C=O (ester) stretch is expected around 1730-1750 cm⁻¹.[9]

The combination of these techniques provides unambiguous confirmation of the molecular structure. The mass spectrum confirms the molecular weight, while NMR spectroscopy elucidates the specific arrangement of protons and carbons.[5][9]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The compound is a valuable building block for creating novel therapeutic agents. A notable application is in the synthesis of P2X3 receptor inhibitors.[10] The P2X3 receptor is a ligand-gated ion channel involved in nociception (pain signaling), making its inhibitors promising candidates for the treatment of chronic pain.[10] A patent discloses the use of this compound as a reactant in the preparation of pyrazolo-pyrrolo-pyrimidine-dione derivatives, which act as P2X3 inhibitors.[10]

Role of the Tetrahydropyran (THP) Moiety

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry. It is often used as a bioisosteric replacement for other groups to improve a compound's pharmacokinetic profile. Specifically, the THP ring can:

  • Enhance Solubility: The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility compared to a carbocyclic analogue.

  • Improve Metabolic Stability: The ring is generally resistant to metabolic degradation.

  • Modulate Lipophilicity: It provides a way to fine-tune the overall lipophilicity of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

Potential in Fragrance and Flavor Industries

Given its pleasant, fruity odor, this compound has potential applications in the formulation of fragrances and flavors, although this is a less documented area of its use compared to its role in chemical synthesis.[1]

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety.

Hazard Identification

According to available safety data, this compound is classified as an irritant.[5]

  • Hazard Code: Xi (Irritant).[5]

  • Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[5]

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection), S23 (Do not breathe gas/fumes/vapor/spray).[5]

Recommended Handling Procedures
  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses or goggles.[11]

  • Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[11]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • It is recommended to store the compound under an inert atmosphere to prevent potential degradation.[5]

Conclusion

This compound (CAS 103260-44-2) is a significant chemical intermediate with well-defined properties and synthetic routes. Its primary value lies in its role as a versatile building block, particularly in the field of medicinal chemistry for the development of novel therapeutics like pain inhibitors. The presence of the metabolically stable and solubility-enhancing tetrahydropyran ring makes it an attractive component for drug design. Adherence to established safety protocols is essential when handling this compound.

References

  • WO2019081343A1 - Novel pyrazolo-pyrrolo-pyrimidine-dione derivatives as p2x3 inhibitors - Google Patents. Google Patents.
  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. PubMed Central.

Sources

Ethyl tetrahydropyran-4-ylacetate chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl Tetrahydropyran-4-ylacetate

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structure, synthesis, analytical characterization, and applications, grounding all information in established scientific principles and methodologies.

Introduction and Molecular Identity

This compound (CAS No: 103260-44-2) is a heterocyclic organic compound featuring a saturated six-membered tetrahydropyran ring linked to an ethyl acetate group.[1][2][3] Its structure combines the stability of the cyclic ether with the reactive potential of the ester functional group, making it a versatile building block in the synthesis of more complex molecules, particularly within medicinal chemistry.[3] The tetrahydropyran motif itself is a common scaffold in various biologically active compounds.[4]

This guide will elucidate the fundamental chemical and physical properties of this compound, provide a detailed synthesis protocol, outline methods for its structural verification, and discuss its relevance in modern chemical research.

Chemical Structure

The core structure consists of a tetrahydropyran ring substituted at the 4-position with an acetic acid ethyl ester moiety.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The identity and purity of this compound are established through its distinct physical properties and spectroscopic signatures.

Physicochemical Properties

The compound is typically a colorless to light yellow liquid at room temperature.[1][3] Its properties make it soluble in many organic solvents, while its polarity is moderate.[3]

PropertyValueSource
Molecular Formula C₉H₁₆O₃[2][5]
Molecular Weight 172.22 g/mol [2]
CAS Number 103260-44-2[1][2]
Appearance Colorless to light yellow liquid[1][5]
Boiling Point 73-75 °C at 0.2 mmHg[1]
Density 1.0268 g/cm³ (at 13.4 °C)[1]
SMILES CCOC(=O)CC1CCOCC1[6][7]
InChI Key JLMMMEDWRUVCEW-UHFFFAOYSA-N[7][8]
Spectroscopic Profile

Structural confirmation relies on standard analytical techniques.

  • Mass Spectrometry (MS): In positive-ion mode electrospray ionization (ESI), the compound is expected to show a prominent peak for the protonated molecule ([M+H]⁺) at an m/z of approximately 173.1172.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the proton environment. The spectrum will characteristically show signals for the ethyl group (a triplet and a quartet), the protons on the tetrahydropyran ring, and the methylene protons adjacent to the carbonyl group.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of its functional groups. Key absorptions include a strong C=O stretching vibration for the ester carbonyl group around 1735-1750 cm⁻¹, and C-O stretching vibrations for the ether and ester linkages between 1000-1300 cm⁻¹.[9] The absence of a broad O-H band (3300-2500 cm⁻¹) distinguishes it from its corresponding carboxylic acid.[9]

Synthesis Protocol

This compound is commonly synthesized via the reduction of its unsaturated precursor, Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate.[1] This process involves the catalytic hydrogenation of the exocyclic double bond.

Synthesis Workflow Diagram

synthesis_workflow start Start: Precursor precursor Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate (CAS: 130312-00-4) start->precursor reaction Reaction Vessel precursor->reaction conditions Heat to 80 °C reaction->conditions Apply Conditions reagents Add Catalyst (Pd) & Reducing Agent (NH₄COOH) reagents->reaction workup Post-Reaction Workup (Filtration, Extraction) conditions->workup After Reaction Completion purification Purification (e.g., Distillation) workup->purification product Final Product: This compound purification->product end End: Characterization product->end

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Methodology

This protocol is based on established literature procedures for the reduction of α,β-unsaturated esters.[1]

Objective: To synthesize this compound from Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate.

Materials:

  • Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate (1.0 eq)[10]

  • Palladium on carbon (Pd/C, 5-10 mol%) or another suitable Palladium catalyst[1]

  • Ammonium formate (NH₄COOH, excess) or hydrogen gas (H₂)[1]

  • Solvent (e.g., Ethanol or Methanol)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Vessel Preparation: A round-bottom flask is charged with Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate and a suitable solvent like ethanol.

  • Reagent Addition: The palladium catalyst is added carefully under an inert atmosphere (e.g., nitrogen or argon). Subsequently, the reducing agent (ammonium formate) is added.[1] Alternatively, the reaction can be performed under a hydrogen atmosphere.

  • Reaction Conditions: The reaction mixture is heated to approximately 80 °C and stirred vigorously.[1] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The palladium catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The resulting crude product can be purified by vacuum distillation to yield the final product as a colorless oil.[1]

Validation: The identity and purity of the synthesized product must be confirmed using the analytical methods described in Section 2.2 (MS, NMR, IR).

Applications in Drug Discovery and Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, it serves as a valuable intermediate. The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] Its incorporation can improve pharmacokinetic properties such as solubility and metabolic stability.

The utility of this compound lies in its ability to introduce the tetrahydropyran moiety into a larger target molecule. The ester functional group provides a reactive handle for further chemical transformations, such as:

  • Hydrolysis: Conversion to the corresponding carboxylic acid, (tetrahydropyran-4-yl)acetic acid, which can then be coupled with amines to form amides.

  • Reduction: Reduction of the ester to form 2-(tetrahydropyran-4-yl)ethanol.

  • Transesterification: Reaction with other alcohols to form different esters.[3]

These transformations allow for the integration of the THP-acetate fragment into diverse molecular architectures, making it a key building block for creating libraries of compounds for biological screening.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

  • Hazards: this compound is classified as an irritant.[1] It may cause skin, eye, and respiratory tract irritation.[1][11]

  • Handling: Work should be conducted in a well-ventilated fume hood.[12] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[12]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis and degradation.[1]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a foundational chemical intermediate whose value is derived from its stable heterocyclic core and versatile ester functionality. The straightforward synthesis and well-defined analytical profile make it a reliable component in multi-step synthetic campaigns. For researchers in drug discovery, it offers a validated and efficient means of incorporating the beneficial tetrahydropyran scaffold into novel molecular designs, underscoring its continued importance in the field of medicinal chemistry.

References

  • Ethyl tetrahydropyran-4-ylacet
  • 1260-44-2 | Ethyl tetrahydropyran-4-yl-acet
  • 3-Ethyl-tetrahydropyran - Chemical & Physical Properties. Cheméo. [Link]
  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
  • Infrared spectrum of ethyl ethano

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An In-depth Technical Guide to the Physical Properties of Ethyl Tetrahydropyran-4-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Ethyl tetrahydropyran-4-ylacetate, a key heterocyclic compound, is gaining prominence in the fields of medicinal chemistry and drug development. Its unique structural scaffold, featuring a tetrahydropyran ring linked to an ethyl acetate moiety, imparts a balance of polarity and lipophilicity that is advantageous for molecular design. This guide provides a comprehensive overview of the essential physical properties of this compound, offering a critical resource for its effective application in research and synthesis.

Molecular Structure and Key Identifiers

The foundational step in understanding the physicochemical behavior of a compound is a thorough characterization of its molecular structure.

Properties_and_Applications structure Molecular Structure (C₉H₁₆O₃) polarity Moderate Polarity structure->polarity bp Boiling Point (High, requires vacuum distillation) structure->bp reactivity Chemical Reactivity (Ester and Ether functionalities) structure->reactivity solubility Solubility Profile (Good in organic solvents, limited in water) polarity->solubility application Applications (Medicinal Chemistry, Drug Development) solubility->application bp->application Purification reactivity->application

Figure 2: Interrelationship of physical properties and applications.

Conclusion

This technical guide provides a detailed examination of the physical properties of this compound. A thorough understanding of these properties is fundamental for its successful utilization in research and development. As a versatile building block, its continued investigation is poised to contribute significantly to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Spectra of ethyl acetate.
  • 4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT - EPO.
  • Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).
  • Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem - NIH.
  • NMR spectrum of ethyl acetate - YouTube.
  • Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | C9H16O4 | CID 95392 - PubChem.
  • 2H-pyran-4-acetic acid, 2-ethyltetrahydro-4-(2-methoxyphenyl)-2-methyl- - Optional[1H NMR] - Spectrum - SpectraBase.
  • Ethyl Acetate Data Sheet - Chem-Supply.
  • 1 H NMR spectra profile of isolated compound (Ethyl acetate: Methanol (9:1)) - ResearchGate.
  • (E)-Ethyl 4-(4-chloro-2,6-diethyltetrahydro-2H-pyran-3-yl)-3-methylbut-2-enoate.
  • Ethyl Acetate - the NIST WebBook - National Institute of Standards and Technology.

Ethyl tetrahydropyran-4-ylacetate boiling point and density

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Tetrahydropyran-4-ylacetate: Boiling Point and Density

Introduction

This compound (CAS No. 103260-44-2) is a heterocyclic compound with the molecular formula C9H16O3.[1][2][3] It is a colorless to light yellow liquid. This guide provides a comprehensive overview of two of its key physical properties: boiling point and density. A thorough understanding of these properties is essential for researchers, scientists, and drug development professionals in various applications, including reaction setup, purification, and formulation. This document will detail the established values for these properties and provide in-depth, field-proven methodologies for their experimental determination.

Physicochemical Data Summary

The boiling point and density of this compound are summarized in the table below. These values are critical for handling, processing, and purification of the compound.

PropertyValueConditions
Boiling Point228.3 °CAt atmospheric pressure (760 mmHg)[4][5]
73-75 °CAt reduced pressure (0.2 mmHg)[1]
Density1.0268 g/cm³At 13.4 °C[1]

Boiling Point Determination: A Guide to Experimental Verification

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a pure substance, the boiling point is a characteristic physical property.

Theoretical Background

The boiling point of a compound is highly dependent on the ambient pressure. A liquid will boil at a lower temperature under reduced pressure and a higher temperature at pressures above atmospheric. This relationship is fundamental to the technique of vacuum distillation, which is often employed for compounds that are sensitive to high temperatures.

Experimental Protocol: Boiling Point Determination by Distillation

Distillation is a robust method for determining the boiling point of a liquid. The procedure involves heating the liquid to its boiling point, condensing the vapor, and collecting the condensate. The temperature of the vapor is measured during this process, which corresponds to the boiling point.

Materials:

  • Round-bottom flask

  • Distillation head

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Boiling chips

  • This compound sample

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus in a fume hood. Place a few boiling chips in the round-bottom flask to ensure smooth boiling.

  • Sample Addition: Add the this compound sample to the round-bottom flask.

  • Thermometer Placement: Position the thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Observation: As the liquid heats, vapor will rise and enter the condenser. The temperature on the thermometer will rise and then stabilize.

  • Data Recording: Record the temperature at which the vapor is continuously condensing and dripping into the receiving flask. This stable temperature is the boiling point.

  • Pressure Correction: If the atmospheric pressure is not exactly 760 mmHg, a correction may be necessary for highly accurate work.

Density Determination: A Practical Approach

Density is a fundamental physical property that represents the mass of a substance per unit volume. It is an important parameter for quality control and substance identification.

Theoretical Background

The density of a liquid is influenced by temperature. Generally, the density of a liquid decreases as the temperature increases, due to the expansion of the liquid. Therefore, it is crucial to record the temperature at which the density is measured.

Experimental Protocol: Density Determination using a Pycnometer

The pycnometer method is a precise technique for determining the density of a liquid. It involves accurately measuring the mass of a known volume of the liquid.

Materials:

  • Pycnometer (a glass flask with a specific volume)

  • Analytical balance

  • Thermometer

  • This compound sample

  • Distilled water (for calibration)

Procedure:

  • Pycnometer Preparation: Clean and thoroughly dry the pycnometer.

  • Mass of Empty Pycnometer: Accurately weigh the empty pycnometer on an analytical balance.

  • Pycnometer Calibration: Fill the pycnometer with distilled water of a known temperature and density. Weigh the filled pycnometer. The difference in mass allows for the precise determination of the pycnometer's volume.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with the this compound sample at a recorded temperature.

  • Mass of Filled Pycnometer: Weigh the pycnometer filled with the sample.

  • Calculation: The density of the sample is calculated using the following formula: Density = (Mass of sample) / (Volume of pycnometer) Where, Mass of sample = (Mass of pycnometer + sample) - (Mass of empty pycnometer)

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

G cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_setup Assemble Distillation Apparatus bp_add_sample Add Sample and Boiling Chips bp_setup->bp_add_sample bp_heat Gently Heat the Sample bp_add_sample->bp_heat bp_observe Observe Vapor Condensation bp_heat->bp_observe bp_record Record Stable Temperature bp_observe->bp_record end End bp_record->end d_prep Clean and Dry Pycnometer d_weigh_empty Weigh Empty Pycnometer d_prep->d_weigh_empty d_calibrate Calibrate with Distilled Water d_weigh_empty->d_calibrate d_add_sample Fill with Sample at Known Temperature d_calibrate->d_add_sample d_weigh_full Weigh Filled Pycnometer d_add_sample->d_weigh_full d_calculate Calculate Density d_weigh_full->d_calculate d_calculate->end start Start start->bp_setup start->d_prep

Caption: Experimental workflow for determining boiling point and density.

Conclusion

The accurate determination of boiling point and density is crucial for the effective use of this compound in research and development. This guide has provided both the established physical constants and detailed, reliable protocols for their experimental verification. By following these methodologies, scientists can ensure the quality and consistency of their work with this compound.

References

  • Utanpharma.
  • Tetrahedron Scientific Inc.
  • abcr Gute Chemie. AB150617 | CAS 103260-44-2. [Link]
  • PubChemLite.
  • Capot Chemical.
  • PubChem. ethyl 2-(4-hydroxytetrahydro-2H-pyran-4-yl)

Sources

An In-depth Technical Guide to the Solubility of Ethyl Tetrahydropyran-4-ylacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a detailed examination of the solubility characteristics of ethyl tetrahydropyran-4-ylacetate, an ester of significant interest in organic synthesis, including pharmaceutical and fragrance applications. In the absence of extensive, publicly available quantitative solubility data for this compound, this document provides a robust theoretical framework for predicting its solubility across a spectrum of common organic solvents. This analysis is grounded in fundamental principles of chemical interactions, including polarity, hydrogen bonding, and intermolecular forces. To empower researchers and drug development professionals, this guide further presents a comprehensive, step-by-step experimental protocol for the precise determination of this compound's solubility. This resource is designed to be a vital tool for informed solvent selection, optimization of reaction conditions, and advancement of formulation development.

Introduction to this compound

This compound (CAS No. 103260-44-2) is an organic compound featuring an ester functional group and a tetrahydropyran ring.[1] Its molecular structure imparts a moderate polarity, which is a key determinant of its solubility profile.[1] Typically presenting as a colorless to pale yellow liquid with a fruity odor, it serves as a versatile intermediate in various synthetic pathways.[1] A thorough understanding of its solubility is critical for its effective application in chemical reactions, purification processes such as chromatography and recrystallization, and the formulation of final products.

Physicochemical Properties:

PropertyValueSource
CAS Number 103260-44-2[1][2][3]
Molecular Formula C₉H₁₆O₃[1][2][3]
Molecular Weight 172.22 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 73-75 °C at 0.2 mmHg
Density ~1.027 g/cm³

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be miscible. The solubility of this compound is governed by the interplay of its structural features: the polar ester group, the ether linkage within the tetrahydropyran ring, and the nonpolar hydrocarbon backbone.

Role of Polarity and Hydrogen Bonding

This compound possesses polar characteristics due to the presence of oxygen atoms in the ester and ether functional groups, creating a dipole moment. However, it lacks a hydrogen atom bonded to an electronegative atom, meaning it can act as a hydrogen bond acceptor (at its oxygen atoms) but not a hydrogen bond donor. This significantly influences its interaction with different types of solvents.

  • Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the oxygen atoms of the ester and ether groups in this compound. This interaction, combined with compatible polarity, suggests a high degree of solubility, likely leading to miscibility.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents do not have hydrogen bond donating capabilities but are polar. The dipole-dipole interactions between these solvents and the polar regions of this compound are expected to be strong, resulting in good solubility or miscibility.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces. While the hydrocarbon portion of this compound will have some affinity for these solvents, the polar functional groups will be less effectively solvated. Consequently, solubility is expected to be lower in nonpolar solvents compared to polar ones.

Influence of Molecular Size and Shape

The molecular size and shape also play a role in solubility. Larger molecules can be more challenging for solvent molecules to surround and dissolve. However, the relatively modest size of this compound (MW: 172.22) does not present a significant steric hindrance to solvation in most common organic solvents.

The logical relationship between the properties of this compound and its predicted solubility is illustrated in the following diagram:

G cluster_solute This compound Properties cluster_interactions Intermolecular Forces cluster_solubility Predicted Solubility Solute Molecular Structure (C₉H₁₆O₃) Ester Ester Group (-COO-) Solute->Ester Ether Tetrahydropyran Ring (-O-) Solute->Ether Alkyl Alkyl Backbone Solute->Alkyl Polarity Moderate Polarity (Dipole Moment) Ester->Polarity HBA Hydrogen Bond Acceptor Ester->HBA Ether->Polarity Ether->HBA VdW Van der Waals Forces Alkyl->VdW High High / Miscible Polarity->High Dipole-Dipole Interactions HBA->High H-Bonding Low Low VdW->Low Weak Interactions Protic Polar Protic (e.g., Ethanol) Protic->High Aprotic Polar Aprotic (e.g., Acetone) Aprotic->High Nonpolar Nonpolar (e.g., Hexane) Nonpolar->Low Moderate Moderate G start Start prep Prepare Solvent & Solute start->prep add_excess Add Excess Solute to Solvent in Vial prep->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_excess->equilibrate settle Allow Solids to Settle equilibrate->settle filter Filter Supernatant (0.45 µm syringe filter) settle->filter dilute Dilute Sample to Known Volume filter->dilute analyze Analyze by GC or HPLC dilute->analyze calculate Calculate Concentration (Solubility) analyze->calculate end_node End calculate->end_node

Sources

An In-depth Technical Guide to Ethyl 2-(Tetrahydro-2H-pyran-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate is a valuable cyclic ether ester that serves as a key building block in modern organic synthesis. Its unique structural motif, featuring a saturated tetrahydropyran (THP) ring, is prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The stability of the THP ring, combined with the reactivity of the ethyl ester functionality, makes this compound a versatile intermediate for constructing more complex molecular architectures.[1][2] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, analytical characterization, reactivity, and applications, with a particular focus on its relevance in medicinal chemistry and drug development.[2][3]

Part 1: Nomenclature and Chemical Identity

The systematic naming and identification of a chemical entity are crucial for unambiguous scientific communication. This section details the IUPAC name, synonyms, and key identifiers for Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate.

IUPAC Name

The officially recognized IUPAC name for this compound is ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate . An alternative, also acceptable IUPAC name is ethyl 2-(oxan-4-yl)acetate .

Synonyms

In literature and commercial catalogs, this compound may be referred to by several synonyms, including:

  • Ethyl tetrahydropyran-4-yl-acetate

  • Tetrahydropyran-4-yl-acetate ethyl ester

  • Ethyl 4-tetrahydropyranylacetate

  • Ethyl tetrahydropyran-4-acetate

  • 2-(Tetrahydro-2H-pyran-4-yl)acetic acid ethyl ester

Chemical Structure and Identifiers

The chemical structure consists of a tetrahydropyran ring substituted at the 4-position with an ethyl acetate group.

Caption: Chemical structure of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 103260-44-2
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
InChI InChI=1S/C9H16O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h8H,2-7H2,1H3
InChIKey JLMMMEDWRUVCEW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1CCOCC1

Part 2: Synthesis and Manufacturing

The synthesis of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate is most commonly achieved through the catalytic hydrogenation of its unsaturated precursor, ethyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate. This method is efficient and provides high yields of the desired saturated product.

Primary Synthetic Route: Catalytic Hydrogenation

The reduction of the exocyclic double bond in ethyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate is a robust and scalable method for the preparation of the title compound.

G cluster_0 Reaction Scheme A Ethyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate B Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate A->B H₂, Pd/C Ethanol, RT, 4 atm

Caption: Synthesis of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard procedure for the synthesis of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate.

  • Reactor Setup: A high-pressure hydrogenation vessel (Parr apparatus or similar) is charged with ethyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate (1.0 eq).

  • Solvent and Catalyst Addition: A suitable solvent, such as ethanol or ethyl acetate, is added to dissolve the starting material. Palladium on carbon (10% Pd/C, 1-5 mol%) is then carefully added to the solution.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 4 atmospheres. The reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material.

  • Work-up and Purification: Upon completion, the reaction mixture is depressurized and filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Final Purification: The crude product is purified by vacuum distillation to afford ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate as a colorless oil.

Causality and Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of alkenes due to its high activity and selectivity. It provides a solid surface for the reaction to occur, facilitating the addition of hydrogen across the double bond.

  • Solvent: Ethanol and ethyl acetate are chosen as solvents due to their ability to dissolve the starting material and their relative inertness under hydrogenation conditions.

  • Pressure: While the reaction can proceed at atmospheric pressure, using elevated pressure (4 atm) increases the concentration of dissolved hydrogen, thereby accelerating the reaction rate.[4]

Alternative Synthetic Strategies

While catalytic hydrogenation is the most direct route, other methods for the synthesis of substituted tetrahydropyrans exist and can be adapted. These often involve cyclization reactions, such as:

  • Intramolecular Oxa-Michael Addition: This involves the cyclization of a δ-hydroxy-α,β-unsaturated ester.

  • Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and an aldehyde can form a dihydropyran ring, which can then be reduced.

  • Prins Cyclization: An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde can also yield the tetrahydropyran core.[5]

These alternative routes are particularly valuable in stereoselective synthesis, where control over the stereochemistry of the tetrahydropyran ring is required.[5]

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This section details the expected spectroscopic data for ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[6]

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Caption: Labeled structure for ¹H NMR peak assignments.

Table 2: Expected ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.12Quartet2He (-O-CH₂ -CH₃)
~ 3.95Multiplet2Ha (axial -O-CH₂ -)
~ 3.38Multiplet2Ha (equatorial -O-CH₂ -)
~ 2.25Doublet2Hd (-CH₂ -COO-)
~ 1.95Multiplet1Hc (-CH -)
~ 1.60Multiplet2Hb (axial -CH-CH₂ -CH₂)
~ 1.35Multiplet2Hb (equatorial -CH-CH₂ -CH₂)
~ 1.25Triplet3Hf (-O-CH₂-CH₃ )

Note: Actual chemical shifts and multiplicities may vary slightly. The assignments for the diastereotopic protons of the tetrahydropyran ring are complex and may require 2D NMR techniques for definitive assignment.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[7]

Table 3: Expected ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 172.5Ester Carbonyl (C=O)
~ 67.0-O-C H₂- (Ring)
~ 60.5-O-C H₂-CH₃
~ 41.0-C H₂-COO-
~ 35.0-C H- (Ring)
~ 32.5-CH-C H₂- (Ring)
~ 14.2-CH₂-C H₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, which helps in confirming its molecular weight and structure.[8]

  • Expected Molecular Ion (M⁺): m/z = 172.11

  • Key Fragmentation Patterns: The fragmentation of ethyl esters often involves the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the entire ester group. Cleavage of the tetrahydropyran ring can also lead to characteristic fragment ions.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10][11]

Table 4: Key IR Absorptions

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~ 2930-2850C-H stretchAliphatic
~ 1735C=O stretchEster
~ 1180C-O stretchEster
~ 1100C-O-C stretchCyclic Ether

The presence of a strong absorption band around 1735 cm⁻¹ is characteristic of the ester carbonyl group, while the absence of a broad O-H band (3200-3600 cm⁻¹) confirms the successful formation of the ester and the absence of any starting alcohol or carboxylic acid impurities.[12]

Part 4: Applications in Drug Development

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] Its presence can improve pharmacokinetic properties such as solubility and metabolic stability.[2] Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate serves as a versatile starting material for the synthesis of more complex molecules containing this important ring system.[1]

Role as a Pharmaceutical Intermediate

Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate can be readily converted to other key intermediates. For example, hydrolysis of the ester yields tetrahydropyran-4-ylacetic acid, which can then be coupled with amines to form amides. The methylene group adjacent to the carbonyl is also amenable to further functionalization.

G cluster_0 Synthetic Utility A Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate B Tetrahydropyran-4-ylacetic acid A->B Hydrolysis (e.g., LiOH, H₂O/THF) D α-Substituted Derivatives A->D Enolate Formation & Alkylation (e.g., LDA, R-X) C Amide Derivatives B->C Amide Coupling (e.g., R-NH₂, EDC, HOBt)

Caption: Key transformations of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate.

Examples of Tetrahydropyran-Containing Drugs

While specific examples detailing the direct use of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate in the synthesis of a marketed drug are proprietary, the tetrahydropyran scaffold is a key component of several important therapeutic agents, including:

  • Darunavir: An HIV protease inhibitor.[13]

  • Canagliflozin: An SGLT2 inhibitor for the treatment of type 2 diabetes.

  • Eribulin: A microtubule inhibitor used in the treatment of cancer.[5]

The synthesis of analogs of these drugs often relies on intermediates containing the tetrahydropyran ring, highlighting the importance of versatile building blocks like ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate.

Part 5: Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

  • Flammability: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.[14]

  • Toxicity: The toxicity of this specific compound has not been extensively studied. However, similar compounds may cause skin, eye, and respiratory irritation. Ingestion may be harmful.[15][16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, it is imperative to consult the supplier-specific Safety Data Sheet (SDS).

Conclusion

Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate is a fundamentally important building block in organic synthesis with significant applications in the pharmaceutical industry. Its straightforward synthesis, combined with the versatility of its ester and cyclic ether functionalities, makes it an attractive starting material for the construction of complex, biologically active molecules. This guide has provided a detailed overview of its chemical properties, synthesis, and characterization, underscoring its value to researchers and scientists in the field of drug discovery and development.

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Introduction: The Role of Saturated Heterocycles in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (Tetrahydropyran-4-yl)acetic acid ethyl ester for Researchers and Drug Development Professionals

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates.[1][2] As a saturated six-membered oxygen-containing heterocycle, the THP ring often serves as a bioisosteric replacement for more metabolically labile or lipophilic groups, enhancing properties such as aqueous solubility, metabolic stability, and cell permeability.[1] (Tetrahydropyran-4-yl)acetic acid ethyl ester, the subject of this guide, is a key building block that provides researchers with a versatile entry point into this valuable chemical space.

This document serves as a technical guide for scientists and researchers, offering a comprehensive overview of the core properties, synthesis, and practical applications of (Tetrahydropyran-4-yl)acetic acid ethyl ester. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure reproducibility and reliability in the laboratory setting.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research. (Tetrahydropyran-4-yl)acetic acid ethyl ester is a colorless to light yellow liquid, a characteristic that is important for visual inspection of purity.[3][4] Its stability under standard conditions and moderate polarity make it a tractable intermediate in a variety of reaction schemes.[3]

Identity and Physical Data

The key identifying and physical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 103260-44-2[3][4][5]
Molecular Formula C₉H₁₆O₃[3][5]
Molecular Weight 172.22 g/mol [5]
Appearance Colorless to light yellow liquid[3][4]
Boiling Point 73-75 °C @ 0.2 mmHg[4]
Density 1.0268 g/cm³ @ 13.4 °C[4]
Refractive Index 1.4572 @ 13.4 °C[4]
Storage Inert atmosphere, Room Temperature[4]
Spectroscopic Signature

While specific spectra are batch-dependent, the expected analytical data provides a benchmark for structural confirmation.

  • Mass Spectrometry (MS): The expected mass-to-charge ratio ([M+H]⁺) for the protonated molecule is m/z 173.2, which is a primary indicator of successful synthesis.[4]

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The spectrum would characteristically show a triplet for the ethyl ester's methyl group (~1.2 ppm), a quartet for the ethyl ester's methylene group (~4.1 ppm), and a series of multiplets for the protons on the tetrahydropyran ring and the adjacent methylene group.

    • ¹³C NMR: Key signals would include the carbonyl carbon of the ester (~172 ppm), the O-CH₂ of the ester (~60 ppm), the C-O carbons of the THP ring (~67 ppm), and the remaining aliphatic carbons.

Synthesis and Reaction Mechanisms

The synthesis of (Tetrahydropyran-4-yl)acetic acid ethyl ester is most efficiently achieved through the reduction of its unsaturated precursor, ethyl (tetrahydro-4H-pyran-4-ylidene)acetate. This transformation is a cornerstone for accessing the saturated THP core.

Recommended Synthetic Protocol: Catalytic Hydrogenation

The established method involves the catalytic hydrogenation of the exocyclic double bond of ethyl (tetrahydro-4H-pyran-4-ylidene)acetate.[4] This reaction is highly efficient and typically proceeds to completion, often yielding a quantitative conversion.[4]

Causality Behind Experimental Choice: The use of a palladium catalyst (Pd) with ammonium formate (NH₄COOH) as a hydrogen source represents a classic example of transfer hydrogenation. This method is often preferred over using gaseous hydrogen for its operational simplicity and safety. The reaction is run at an elevated temperature (80 °C) to ensure a sufficient rate of reaction.[4]

G cluster_0 Synthesis Workflow reactant Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate (CAS: 130312-00-4) product (Tetrahydropyran-4-yl)acetic acid ethyl ester (CAS: 103260-44-2) reactant->product  Pd / NH₄COOH  80 °C  Quantitative Yield

Caption: Catalytic transfer hydrogenation for the synthesis of the target compound.

Step-by-Step Synthesis Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product confirmation.

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl (tetrahydro-4H-pyran-4-ylidene)acetate (1.0 eq).

  • Reagent Addition: Add a suitable solvent (e.g., ethanol) followed by ammonium formate (NH₄COOH, ~3-5 eq) and a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10 mol%).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak indicates conversion. The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel if necessary, though the crude product is often of high purity.[4]

  • Confirmation: Confirm the identity and purity of the colorless oily product via MS and NMR spectroscopy, comparing the data to the expected spectroscopic signatures.[4] A quantitative yield (100%) has been reported for this procedure.[4]

Applications in Drug Discovery

The title compound is more than a simple chemical; it is an enabling tool for the construction of complex, biologically active molecules.[2]

A Scaffold for Bioactive Molecules

The tetrahydropyran ring is a common feature in numerous natural products and synthetic drugs.[2] Its incorporation can improve pharmacokinetic properties. The ester functionality of (Tetrahydropyran-4-yl)acetic acid ethyl ester allows for straightforward chemical modifications:

  • Amide Coupling: The ester can be hydrolyzed to the corresponding carboxylic acid, (Tetrahydropyran-4-yl)acetic acid. This acid is a versatile intermediate for amide bond formation, a crucial linkage in many pharmaceuticals.

  • Prodrug Strategies: Carboxylic acids in drugs can sometimes lead to poor membrane permeability due to their charge at physiological pH.[6] The ethyl ester can act as a prodrug, masking the polar carboxylic acid group to facilitate absorption. In vivo, endogenous esterase enzymes cleave the ester to release the active carboxylic acid drug.[6]

Protocol for Ester Hydrolysis (Saponification)

This protocol describes the conversion of the title compound to its corresponding carboxylic acid, a key intermediate for further derivatization.

  • Setup: Dissolve (Tetrahydropyran-4-yl)acetic acid ethyl ester (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH, ~1.5-2.0 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC.

  • Workup: Cool the mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification (Self-Validation): Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with a concentrated acid like hydrochloric acid (HCl). The formation of a precipitate or an oil indicates the successful formation of the less water-soluble carboxylic acid.

  • Isolation: Extract the product into an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired carboxylic acid.

  • Confirmation: The product, Tetrahydropyranyl-4-acetic acid, can be confirmed by spectroscopic methods. The disappearance of the ethyl ester signals in NMR and the appearance of a broad carboxylic acid proton signal are key indicators.

G cluster_1 Hydrolysis Workflow start_ester (Tetrahydropyran-4-yl)acetic acid ethyl ester product_acid (Tetrahydropyran-4-yl)acetic acid start_ester->product_acid  1. NaOH, EtOH/H₂O  2. HCl (aq) amide_link Amide-Containing Drug Candidates product_acid->amide_link Amide Coupling

Caption: Hydrolysis of the ester to the carboxylic acid for further functionalization.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

  • Handling: Use in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Avoid contact with skin and eyes.[7][8]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] The compound should be stored under an inert atmosphere at room temperature.[4]

  • Hazards: The compound is considered an irritant.[4] Risk statements include irritation to eyes, respiratory system, and skin.[4] In case of contact, rinse the affected area thoroughly with water.[7]

References

  • Setzer, W.N. Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. PubMed. [Link]
  • Carl ROTH. Safety Data Sheet: Acetic acid ethyl ester. [Link]
  • Deshpande, S. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • Islam, M.
  • Meanwell, N.A. A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Baruch S. Blumberg Institute. [Link]

Sources

A Comprehensive Spectroscopic Guide to Ethyl Tetrahydropyran-4-ylacetate: Structure Elucidation for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl tetrahydropyran-4-ylacetate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its tetrahydropyran ring is a prevalent scaffold in numerous approved drugs, valued for its ability to improve pharmacokinetic properties. A thorough understanding of its chemical structure is paramount for its effective application in drug design and development. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering a framework for its unambiguous identification and characterization. The following sections detail the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound, along with the methodologies for their acquisition and interpretation. While the presented spectra are illustrative and based on established principles of spectroscopy, they serve as a robust guide for researchers working with this and structurally related molecules.

Molecular Structure and Isomeric Considerations

This compound possesses the chemical formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . The structure features a saturated six-membered tetrahydropyran ring substituted at the 4-position with an ethyl acetate group. The flexible nature of the tetrahydropyran ring allows for conformational isomers, typically a chair conformation, which can influence the chemical environment of the protons and carbons.

Caption: 2D structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range of 0-12 ppm is typically sufficient.

  • Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing a Weigh Compound b Dissolve in CDCl₃ a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Lock and Shim d->e f Acquire Data (FID) e->f g Fourier Transform f->g h Phase Correction g->h i Baseline Correction & Calibration h->i j Final ¹H NMR Spectrum i->j

Caption: Workflow for ¹H NMR Spectroscopy.

¹H NMR Data Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.12Quartet (q)2H-O-CH₂ -CH₃
~3.95Multiplet2H-O-CH₂ - (axial, tetrahydropyran)
~3.38Multiplet2H-O-CH₂ - (equatorial, tetrahydropyran)
~2.25Doublet (d)2H-CH₂ -C=O
~1.95Multiplet1H-CH - (tetrahydropyran)
~1.70Multiplet2H-CH₂ - (axial, tetrahydropyran)
~1.45Multiplet2H-CH₂ - (equatorial, tetrahydropyran)
~1.25Triplet (t)3H-O-CH₂-CH₃

Causality Behind Signal Assignments:

  • The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are characteristic of an ethyl group, with the methylene protons deshielded by the adjacent oxygen atom.

  • The protons on the tetrahydropyran ring exhibit complex splitting patterns due to axial and equatorial positions and coupling to neighboring protons. The protons adjacent to the ring oxygen (~3.95 and ~3.38 ppm) are the most deshielded.

  • The doublet at ~2.25 ppm corresponds to the methylene group adjacent to the carbonyl, which is deshielded by the electron-withdrawing nature of the carbonyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required compared to ¹H NMR.

  • Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of ¹³C.

    • Spectral Width: A range of 0-220 ppm is standard for most organic molecules.

  • Processing: Similar processing steps as for ¹H NMR are applied. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹³C NMR Data Interpretation
Chemical Shift (δ, ppm)Assignment
~172.5C =O (Ester)
~67.0-O-C H₂- (tetrahydropyran)
~60.5-O-C H₂-CH₃
~42.0-C H₂-C=O
~35.0-C H- (tetrahydropyran)
~32.5-C H₂- (tetrahydropyran)
~14.2-O-CH₂-C H₃

Rationale for Chemical Shift Assignments:

  • The carbonyl carbon of the ester appears at the most downfield position (~172.5 ppm) due to significant deshielding.

  • The carbons attached to oxygen atoms (-O-C H₂- and -O-C H₂-CH₃) appear in the range of 60-70 ppm.

  • The remaining aliphatic carbons of the tetrahydropyran ring and the acetate side chain appear at higher field (upfield).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded, followed by the spectrum of the sample. The instrument software automatically subtracts the background.

  • Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the functional groups.

G A Prepare Thin Film of Liquid on Salt Plates C Acquire Sample Spectrum A->C B Acquire Background Spectrum (Air) D Process Data (Background Subtraction) B->D C->D E Identify Characteristic Absorption Bands D->E

Caption: FT-IR Spectroscopy Workflow.

FT-IR Data Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850StrongC-H stretching (aliphatic)
~1735Strong, SharpC=O stretching (ester)
~1240StrongC-O stretching (ester)
~1100StrongC-O-C stretching (ether)

Significance of Key Absorption Bands:

  • The strong, sharp peak around 1735 cm⁻¹ is highly characteristic of the carbonyl group in an ester.

  • The strong absorption at ~1240 cm⁻¹ is indicative of the C-O single bond stretching of the ester.

  • The presence of a strong band around 1100 cm⁻¹ confirms the C-O-C ether linkage within the tetrahydropyran ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: GC-MS
  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is typically used.

  • GC Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50 °C and ramping to 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 40-400 is appropriate.

Mass Spectrometry Data Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

m/zProposed Fragment
172[M]⁺
127[M - OCH₂CH₃]⁺
101[M - COOCH₂CH₃]⁺
85[Tetrahydropyran-4-yl]⁺
43[CH₃CO]⁺

Fragmentation Pathway Rationale:

The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of stable carbocations and neutral molecules.

G M [C₉H₁₆O₃]⁺˙ m/z = 172 F1 [M - OCH₂CH₃]⁺ m/z = 127 M->F1 - •OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ m/z = 101 M->F2 - •COOCH₂CH₃ F4 [CH₃CO]⁺ m/z = 43 M->F4 Rearrangement & Cleavage F3 [C₅H₉O]⁺ m/z = 85 F2->F3 - C₂H₄

An In-Depth Technical Guide to the Safety and Hazards of Ethyl Tetrahydropyran-4-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, development, and manufacturing, a comprehensive understanding of a chemical's safety profile is not merely a regulatory formality—it is the bedrock of innovation and operational integrity. This guide provides an in-depth analysis of Ethyl Tetrahydropyran-4-ylacetate (CAS No. 103260-44-2), moving beyond a simple recitation of data to explain the causality behind safety protocols. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly and effectively.

Chemical Identity and Physicochemical Profile

This compound is an ester characterized by a tetrahydropyran ring, a structural motif present in various natural products and pharmaceuticals.[1] Its identity is established by several key identifiers.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 103260-44-2[2][3]
Molecular Formula C₉H₁₆O₃[2][3]
Molecular Weight 172.22 g/mol [2][3]
IUPAC Name ethyl 2-(oxan-4-yl)acetate[4]
Synonyms Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate, Ethyl 4-tetrahydropyranylacetate[3][5]
InChI Key JLMMMEDWRUVCEW-UHFFFAOYSA-N[3][4]

The physical properties of a compound are critical determinants of its behavior under laboratory conditions and dictate appropriate storage and handling procedures. It is a colorless to light yellow liquid.[2][6] The relatively high flash point suggests it is a combustible liquid but not highly flammable at standard ambient temperatures.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSignificance & CausalitySource(s)
Appearance Colorless to light yellow liquidVisual identifier for purity assessment.[2]
Boiling Point 228.3 °C at 760 mmHg; 73-75 °C at 0.2 mmHgIndicates low volatility at room temperature, reducing inhalation risk under normal conditions. Vacuum distillation is required to prevent decomposition.[2][6]
Density ~1.027 g/cm³Slightly denser than water. This is relevant for spill response, as it will not float.[2]
Flash Point 96.7 °CThis classifies the substance as a combustible liquid. It requires heating to produce sufficient vapors to form an ignitable mixture with air, reducing the fire risk compared to highly flammable solvents.[6]
Solubility Moderately polar; less soluble in water, soluble in various organic solventsGoverns choice of solvents for reactions and cleaning, as well as appropriate extinguishing media for fires.[5]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as an irritant.

GHS Exclamation Mark Pictogram

Diagram 1: GHS Pictogram GHS07: Harmful/Irritant

This classification is based on its potential to cause irritation to the skin, eyes, and respiratory system upon contact or inhalation. The "Warning" signal word indicates a less severe hazard compared to "Danger," but one that necessitates careful handling and appropriate protective measures.

Table 3: GHS Hazard Classification for this compound

CodeHazard StatementImplications for Safe HandlingSource(s)
H315 Causes skin irritation.Prolonged or repeated skin contact must be avoided. Impervious gloves are mandatory.[7]
H319 Causes serious eye irritation.Direct contact with eyes can cause significant discomfort or damage. Chemical splash goggles or a face shield are essential.[7]
H335 May cause respiratory irritation.Vapors, mists, or aerosols should not be inhaled. Work must be conducted in a well-ventilated area or a chemical fume hood.[7]

Toxicological and Ecological Profile: A Weight-of-Evidence Approach

In the absence of direct data, a weight-of-evidence approach is scientifically prudent.

  • GHS Classification : The existing classification as an irritant (H315, H319, H335) is the most direct evidence of its hazard profile.[7] These classifications are typically derived from in vitro or limited in vivo data and indicate a moderate, localized hazard rather than high acute systemic toxicity.

  • Read-Across from Structural Analogs : Safety assessments on structurally related tetrahydropyran derivatives used as fragrance ingredients, such as tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, have generally indicated a low potential for systemic toxicity and genotoxicity.[9] While not a direct substitute for data on the target molecule, this information suggests that the tetrahydropyran moiety itself is not associated with high acute toxicity.

  • Data on Ethyl Acetate : While ethyl acetate is a different molecule, it shares the ethyl ester functional group. It is a well-studied compound with low acute toxicity (Oral LD₅₀ for rats is 5620 mg/kg).[10] This information is provided for context only and does not replace the need for specific data on this compound.

Ecological Information : Specific ecotoxicity data for this compound is also limited. A risk assessment for a related fragrance compound found it was not Persistent, Bioaccumulative, and Toxic (PBT).[9] However, as a standard precaution, any release into the environment should be prevented. Do not let the product enter drains.[11]

Exposure Control and Personal Protection

Based on the established hazards, a multi-layered approach to exposure control is required. The primary principle is to minimize all routes of exposure—dermal, ocular, and inhalation.

Table 4: Personal Protective Equipment (PPE) Protocol

Protection TypeSpecificationRationale
Engineering Controls Chemical Fume Hood or Local Exhaust VentilationTo control airborne concentrations of vapors or aerosols below exposure limits and mitigate the respiratory irritation hazard (H335).
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield may be required for large-volume transfers.To prevent contact with eyes, addressing the serious eye irritation hazard (H319).
Skin Protection Nitrile or other chemically resistant gloves. Lab coat.To prevent skin contact and subsequent irritation (H315). Ensure gloves are inspected before use and have a suitable breakthrough time.
Respiratory Protection Not typically required if engineering controls are adequate. If ventilation is insufficient or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges may be necessary.As a secondary measure to prevent respiratory tract irritation (H335).

Protocols for Safe Handling, Storage, and Emergency Response

Trustworthiness in a protocol comes from its self-validating nature. The following procedures are designed to systematically mitigate the identified risks.

Standard Protocol for Handling and Storage
  • Pre-Use Assessment : Before handling, confirm the availability and functionality of safety equipment, including fume hood, safety shower, and eyewash station.

  • Personnel Attire : Don all required PPE as specified in Table 4 before entering the handling area.

  • Dispensing : Conduct all transfers and manipulations of the liquid within a certified chemical fume hood to prevent inhalation of vapors.

  • Grounding : For transfers of larger quantities, ensure containers are grounded and bonded to prevent static discharge, a common ignition source for combustible liquids.[11]

  • Housekeeping : Avoid generating aerosols or mists. Clean up any minor drips immediately with a compatible absorbent material.

  • Storage : Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] Keep containers tightly sealed and clearly labeled. Store under an inert atmosphere for long-term stability.

Emergency First-Aid Protocol

The following is a decision tree for immediate first-aid response. In all cases of exposure, seek medical attention and provide the Safety Data Sheet to the responding physician.

FirstAid start Exposure Event Occurs route Identify Route of Exposure start->route skin Skin Contact route->skin  Skin eyes Eye Contact route->eyes  Eyes inhalation Inhalation route->inhalation  Inhalation action_skin Immediately remove contaminated clothing. Wash skin with plenty of soap and water for 15 minutes. skin->action_skin action_eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. eyes->action_eyes action_inhalation Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. inhalation->action_inhalation end Seek Immediate Medical Attention action_skin->end action_eyes->end action_inhalation->end

Diagram 2: First Aid Decision Tree A workflow for responding to personnel exposure.

Accidental Release and Spill Cleanup Protocol

A swift and correct response to a spill is critical to prevent personnel exposure and environmental contamination.

SpillResponse start Spill Detected step1 Evacuate immediate area. Ensure proper ventilation. start->step1 step2 Don appropriate PPE: - Respirator (if needed) - Chemical goggles & face shield - Double nitrile gloves - Lab coat / chemical apron step1->step2 step3 Contain the spill. Use inert absorbent material (e.g., vermiculite, dry sand). step2->step3 step4 Collect absorbed material. Use non-sparking tools and place in a sealed, labeled container. step3->step4 step5 Decontaminate the area. Wipe down with a suitable solvent followed by soap and water. step4->step5 step6 Dispose of waste. Treat as hazardous waste according to local, state, and federal regulations. step5->step6 end Report Incident step6->end

Diagram 3: Chemical Spill Response Workflow A step-by-step procedure for managing an accidental release.

Fire-Fighting Measures

While not highly flammable, this compound is combustible and will burn if ignited.[6]

  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

  • Unsuitable Extinguishing Media : Do not use a solid water stream, as it may scatter and spread the fire.

  • Specific Hazards : Upon combustion, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.

Conclusion

This compound is a valuable research chemical with a well-defined, manageable hazard profile. Its primary risks are associated with its irritant properties to the skin, eyes, and respiratory system. By understanding the causality behind these hazards and implementing the robust engineering controls, personal protective equipment protocols, and emergency procedures detailed in this guide, professionals can ensure a safe and productive research environment. Adherence to these principles is the cornerstone of scientific integrity and responsibility.

References

  • Ethyl acetate - Registr
  • SAFETY DATA SHEET - Ethyl Acet
  • Ethyl Acetate Hazards and Safety Measures. CloudSDS. [Link]
  • Ethyl acet
  • RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. (2022). Food and Chemical Toxicology. [Link]
  • SAFETY DATA SHEET - NeoRez U-347. Covestro Solution Center. [Link]

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Commercial availability of Ethyl tetrahydropyran-4-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability of Ethyl Tetrahydropyran-4-ylacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a key heterocyclic building block increasingly utilized in medicinal chemistry and organic synthesis. Its structural motif, the tetrahydropyran ring, is a prevalent core in numerous natural products and pharmacologically active compounds.[1][2] This guide provides an in-depth analysis of its commercial availability, common synthetic routes, potential impurities, and quality control considerations. We aim to equip researchers and drug development professionals with the necessary technical knowledge to effectively source, qualify, and utilize this versatile intermediate for their research and development endeavors.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a saturated six-membered oxygen-containing heterocycle that serves as a crucial structural component in a wide array of bioactive molecules, including carbohydrates and polyether antibiotics.[1] Its favorable physicochemical properties, such as stability and solubility, make it an attractive scaffold in drug design.[2][3] this compound (CAS No. 103260-44-2) provides a versatile entry point for introducing this moiety, featuring a reactive ester handle that allows for further chemical elaboration.[3] Its application as a synthetic intermediate is critical in the construction of more complex molecules, including potential therapeutics for neurological disorders.[1]

Physicochemical Properties

A thorough understanding of the compound's properties is fundamental for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 103260-44-2[4][5][6]
Molecular Formula C₉H₁₆O₃[4][7][8]
Molecular Weight 172.22 g/mol [4][7][9]
Synonyms Ethyl 2-(oxan-4-yl)acetate, Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate[3][7][10]
Appearance Colorless to pale yellow liquid[3][7][10]
Boiling Point 228.3 °C at 760 mmHg[11]
Flash Point 96.7 °C[11]
InChI Key JLMMMEDWRUVCEW-UHFFFAOYSA-N[7][10]

Commercial Availability and Sourcing

This compound is readily available from a multitude of chemical suppliers, catering to needs ranging from academic research to large-scale manufacturing.

Workflow for Sourcing and Qualification

The process of acquiring and verifying the quality of a chemical intermediate is a critical, multi-step workflow.

G cluster_sourcing Sourcing Phase cluster_procurement Procurement Phase cluster_qc Quality Control Phase s1 Identify Suppliers s2 Request Quotes & Lead Times s1->s2 s3 Evaluate Purity & Pack Size s2->s3 p1 Place Purchase Order s3->p1 p2 Receive Shipment p1->p2 p3 Log into Inventory p2->p3 q1 Request CoA from Supplier p3->q1 q2 Perform In-House Analysis (NMR, GC-MS) q1->q2 q3 Compare Data to Specs q2->q3 q4 Release for Use q3->q4

Caption: Workflow for sourcing, procuring, and qualifying chemical intermediates.

Representative Supplier Overview

The following table summarizes the offerings from several prominent global suppliers. Pricing and availability are subject to change and should be verified directly with the vendor.

SupplierTypical PurityAvailable Pack SizesReference
J & K SCIENTIFIC LTD. 97%5g[4][5]
Energy Chemical 96%1g, 5g[4][5]
Wuhan Chemwish Tech. 98%1g, 5g, 25g, 50g, 100g[4][5]
Thermo Scientific 97%1g[12]
CymitQuimica 95%, 98%100mg, 250mg, 1g, 5g, 10g, 25g[3][7]
Key Organics >97%Custom[6]
BeiJing Hwrk Chemicals 95%25g[4][5]

Synthesis, Side Reactions, and Impurity Profile

Understanding the synthetic origin of a commercial chemical is paramount for anticipating potential impurities that could interfere with subsequent reactions. An impurity profile is a direct consequence of the manufacturing process.

Common Synthetic Route

A prevalent commercial synthesis involves the catalytic reduction of an unsaturated precursor, ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate.[4]

G reactant Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate (CAS 130312-00-4) product This compound (CAS 103260-44-2) reactant->product  Pd catalyst  NH₄COOH, 80°C

Caption: Common synthesis of this compound via reduction.

Experimental Protocol: Reduction of Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate

This protocol is adapted from established synthetic procedures.[4]

  • Reaction Setup: To a suitable reaction vessel, charge ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate (1.0 eq).

  • Reagent Addition: Add a palladium catalyst (e.g., Pd/C) and a hydrogen source such as ammonium formate (NH₄COOH).

  • Heating: Heat the reaction mixture to approximately 80 °C.

  • Monitoring: Monitor the reaction progress by an appropriate analytical method (e.g., GC-MS or TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture, filter off the catalyst, and perform an extractive workup.

  • Purification: Concentrate the organic phase under reduced pressure to yield the crude product. Further purification via distillation or chromatography may be performed if necessary. A quantitative yield has been reported for this transformation.[4]

Potential Impurities
  • Unreacted Starting Material: Incomplete reduction can leave residual ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate.

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., ethanol, ethyl acetate).

  • Catalyst Traces: Trace amounts of palladium may remain if filtration is incomplete.

  • Byproducts of Precursor Synthesis: The synthesis of the precursor itself can introduce impurities that may carry through. For instance, the synthesis of related pyran structures can sometimes result from incomplete hydrolysis of diester intermediates.[13]

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. The tetrahydropyran scaffold is valued for its ability to improve pharmacokinetic properties.

  • Scaffold Hopping: Replacing aromatic rings with saturated heterocycles like THP can improve solubility and metabolic stability.

  • Access to Novel Chemical Space: The ester functionality allows for facile conversion to amides, carboxylic acids, or alcohols, enabling the synthesis of diverse compound libraries for screening.

  • Intermediate for Complex Targets: It is a building block for more complex heterocyclic systems and molecules with applications as neurological receptor antagonists and opioid receptor ligands.[1]

Analytical and Quality Control Recommendations

For rigorous scientific outcomes, in-house verification of commercial material is strongly advised, even when a Certificate of Analysis (CoA) is provided.

  • Identity Verification: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and match it against reference spectra.

  • Purity Assessment: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the preferred method for determining purity and identifying volatile impurities.

  • Water Content: Karl Fischer titration is essential if the compound is to be used in moisture-sensitive reactions.

  • Heavy Metal Analysis: Inductively Coupled Plasma (ICP-MS) can be employed to quantify residual catalyst (e.g., palladium) if its presence is detrimental to downstream processes.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for research and drug development. A diverse range of suppliers offers this compound in various purities and quantities, making it readily available for laboratory-scale synthesis and scale-up operations. A critical evaluation of the supplier's specifications, combined with a foundational understanding of the compound's synthesis and potential impurity profile, is essential for ensuring the integrity and success of research endeavors. Implementing routine in-house quality control is a best practice that validates material quality and safeguards experimental reproducibility.

References

  • ChemicalBook. (2025).Ethyl Tetrahydropyran-4-Carboxylate | 96835-17-5.
  • ChemicalBook. (n.d.).ETHYL TETRAHYDROPYRAN-4-YL-ACETATE CAS#: 103260-44-2.
  • Biosynth. (n.d.).this compound.
  • CymitQuimica. (n.d.).ETHYL TETRAHYDROPYRAN-4-YL-ACETATE.
  • Fisher Scientific. (n.d.).this compound, 97%, Thermo Scientific.
  • ChemicalBook. (n.d.).ETHYL TETRAHYDROPYRAN-4-YL-ACETATE suppliers & manufacturers in China.
  • Chinachemnet. (n.d.).China ETHYL TETRAHYDROPYRAN-4-YL-ACETATE 103260-44-2.
  • Manchester Organics. (n.d.).Ethyl 2-tetrahydropyran-4-ylideneacetate | 130312-00-4.
  • CymitQuimica. (n.d.).CAS 103260-44-2: ETHYL TETRAHYDROPYRAN-4-YL-ACETATE.
  • MDPI. (2024).Ethyl 4H-Pyran-4-one-2-carboxylate.
  • Bio-Connect. (n.d.).TS-00161 this compound [103260-44-2].
  • International Journal of Pharmaceutical Research and Applications. (2023).A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • ChemicalBook. (2025).Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate | 130312-00-4.
  • Utanpharma. (2025).Ethyl tetrahydro-2H-pyran-4-ylacetate 103260-44-2 Purity 98%.
  • Exemplify. (n.d.).this compound, 97% Purity (CAS No. 103260-44-2).
  • PubChem. (n.d.).this compound (C9H16O3).
  • ChemicalBook. (2023).Tetrahydropyran: properties, applications and safety.
  • Sunway Pharm Ltd. (n.d.).Ethyl tetrahydropyran-4-yl-acetate - CAS:103260-44-2.

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Ethyl tetrahydropyran-4-ylacetate odor profile and characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl Tetrahydropyran-4-ylacetate

Introduction: Unveiling a Novel Fruity Ester

In the dynamic landscape of flavor and fragrance development, the exploration of novel molecules is paramount to creating unique and memorable sensory experiences. This compound, a heterocyclic ester, emerges as a compound of significant interest. Its structure, which marries a stable tetrahydropyran ring with an ethyl acetate functional group, gives rise to a distinct and valuable odor profile. This guide serves as a comprehensive technical resource for researchers, perfumers, and formulation chemists, providing in-depth insights into its chemical characteristics, odor profile, synthesis, and analytical validation. As we delve into the specifics of this molecule, we will explore the causal relationships between its structure and its application, offering both theoretical grounding and practical, field-proven methodologies.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name ethyl 2-(oxan-4-yl)acetate, is a well-defined chemical entity.[1] The core of the molecule is a saturated six-membered tetrahydropyran (oxane) ring, which imparts notable stability and moderate polarity.[2] This cyclic ether structure is key to differentiating its properties from simple aliphatic esters.

Below is the chemical structure of this compound:

G cluster_0 Synthesis Workflow start Reactant: Ethyl (tetrahydropyran-4-ylidene)acetate process1 Reaction Vessel: Add reactant, solvent (e.g., Ethanol), and Pd/NH4COOH start->process1 Charge process2 Reaction: Heat to 80 °C Monitor by TLC or GC process1->process2 Initiate process3 Work-up: Cool, filter catalyst Remove solvent process2->process3 Completion process4 Purification: Vacuum Distillation process3->process4 Crude Product end Product: This compound process4->end Pure Product

Sources

The Art of the Ring: A Senior Application Scientist's Guide to Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) ring is a privileged six-membered oxygen-containing heterocycle that forms the structural core of a vast array of biologically active natural products and pharmaceuticals.[1][2][3][4][5][6] Its prevalence underscores the critical need for efficient and stereoselective synthetic methodologies to construct this vital motif. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for tetrahydropyran ring synthesis. Moving beyond a mere recitation of protocols, this guide delves into the mechanistic underpinnings and causal relationships that govern the success of these transformations, offering field-proven insights from a senior application scientist's perspective. We will explore the nuances of seminal methods, including the venerable Prins cyclization, the powerful hetero-Diels-Alder reaction, and the burgeoning field of transition-metal and organocatalyzed approaches, equipping the reader with the knowledge to strategically select and implement the optimal synthetic route for their target molecule.

The Ubiquitous Tetrahydropyran: A Foundation of Bioactivity

The significance of the tetrahydropyran ring in medicinal chemistry and natural product synthesis cannot be overstated. This simple heterocyclic scaffold is a recurring structural element in molecules exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][7] The conformational rigidity and potential for extensive stereochemical diversity imparted by the THP ring allow for precise three-dimensional arrangements of functional groups, which is crucial for molecular recognition and biological function.

Foundational Strategies for Tetrahydropyran Ring Construction

The synthesis of the tetrahydropyran ring can be broadly categorized into several key strategic approaches. The choice of a particular method is often dictated by the desired substitution pattern, stereochemical outcome, and the overall complexity of the target molecule.

The Prins Cyclization: A Classic Reimagined

First reported by Hendrik Jacobus Prins in 1919, the Prins reaction is a powerful and atom-economical method for the formation of tetrahydropyran rings.[8][9][10] The reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.[11][12][13][14]

Mechanism and Stereochemical Considerations:

The generally accepted mechanism proceeds through the formation of an oxocarbenium ion intermediate upon protonation of the carbonyl compound.[8][14][15] This electrophilic species is then trapped intramolecularly by the alkene of the homoallylic alcohol. The stereochemical outcome of the Prins cyclization is often dictated by a chair-like transition state, which minimizes steric interactions and leads to the preferential formation of equatorial substituents on the newly formed tetrahydropyran ring.[8]

Prins_Mechanism Aldehyde Aldehyde Oxocarbenium_Ion Oxocarbenium Ion Aldehyde->Oxocarbenium_Ion H+ H+ H+ Cyclization Cyclization Oxocarbenium_Ion->Cyclization Homoallylic_Alcohol Homoallylic Alcohol Homoallylic_Alcohol->Cyclization Cationic_Intermediate Cationic Intermediate Cyclization->Cationic_Intermediate Tetrahydropyran Tetrahydropyran Cationic_Intermediate->Tetrahydropyran Nucleophile_Trap Nucleophile (e.g., H2O) Nucleophile_Trap->Tetrahydropyran

Caption: Generalized mechanism of the Prins cyclization.

Modern variations of the Prins cyclization employ a diverse range of Lewis and Brønsted acids to promote the reaction, often with enhanced stereoselectivity.[7][11][16] For instance, iron(III) catalysis has been shown to be highly effective in promoting stereoselective Prins cyclizations to yield 4-hydroxytetrahydropyrans.[17]

Table 1: Comparison of Acid Catalysts in Prins Cyclization

CatalystTypical ConditionsKey AdvantagesRepresentative Reference
Brønsted Acids (e.g., H₂SO₄, TFA) Protic solvent, variable temperatureReadily available, cost-effective[14][18]
Lewis Acids (e.g., BF₃·OEt₂, SnCl₄) Aprotic solvent, low temperatureMilder conditions, improved selectivity[11][14]
FeCl₃ Aprotic solvent, room temperatureHigh diastereoselectivity for 4-OH-THPs[17]
Phosphomolybdic Acid (PMA) Aqueous media, room temperatureEnvironmentally friendly, high yields[12]

Experimental Protocol: A Representative Prins Cyclization

The following protocol is a generalized example for the synthesis of a 2,6-disubstituted tetrahydropyran-4-one, adapted from literature procedures.[16]

  • To a solution of the 3-chlorohomoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in dichloromethane (0.1 M) at 0 °C is added a solution of perrhenic acid (5 mol%) in water.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyran-4-one.

The Hetero-Diels-Alder Reaction: A Convergent Approach

The hetero-Diels-Alder (HDA) reaction is a powerful cycloaddition strategy for the synthesis of dihydropyran derivatives, which can be readily converted to tetrahydropyrans.[1][19][20] This reaction involves the [4+2] cycloaddition of a diene with a heterodienophile, typically a carbonyl compound.[21][22][23] The development of catalytic, asymmetric versions of the HDA reaction has made it a cornerstone of modern stereoselective synthesis.[19][21][24]

Mechanism and Catalyst Systems:

The HDA reaction is often catalyzed by chiral Lewis acids, which coordinate to the carbonyl group of the dienophile, lowering its LUMO energy and accelerating the reaction while inducing facial selectivity.[19][21] A variety of chiral metal complexes, including those of copper(II), chromium(III), and dirhodium(II), have been successfully employed as catalysts.[1][21][22]

HDA_Workflow cluster_reactants Reactants cluster_catalysis Catalysis Diene Diene Cycloaddition Cycloaddition Diene->Cycloaddition Aldehyde Aldehyde Aldehyde->Cycloaddition Chiral_Lewis_Acid Chiral Lewis Acid Catalyst Chiral_Lewis_Acid->Cycloaddition catalyzes Dihydropyran Dihydropyran Product Cycloaddition->Dihydropyran Reduction Reduction Dihydropyran->Reduction Tetrahydropyran Tetrahydropyran Reduction->Tetrahydropyran

Caption: Experimental workflow for hetero-Diels-Alder reaction.

Table 2: Representative Catalysts for Asymmetric Hetero-Diels-Alder Reactions

Catalyst SystemDiene TypeDienophileTypical EnantioselectivityRepresentative Reference
(S)-Tol-BINAP-Cu(OTf)₂ Danishefsky's dieneAldehydesHigh (often >90% ee)[21]
Jacobsen's Cr(III) Catalyst Various dienesAldehydesExcellent (up to 99% ee)[1]
Dirhodium(II) Carboxamidates Danishefsky's dieneAromatic aldehydesHigh (up to 97% ee)[22]
Transition-Metal-Catalyzed Cyclizations: Modern and Versatile

In recent years, transition-metal catalysis has emerged as a powerful tool for the construction of tetrahydropyran rings, offering novel modes of reactivity and high levels of stereocontrol.[3][6][25][26][27] Palladium and gold catalysts have been particularly prominent in this area.[28][29][30][31][32][33]

Palladium-Catalyzed Approaches:

Palladium-catalyzed reactions, such as oxidative Heck redox-relay strategies, have been developed for the stereoselective synthesis of functionalized 2,6-trans-tetrahydropyrans.[28][34][35] These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Gold-Catalyzed Cyclizations:

Gold catalysts are known for their ability to activate alkynes and allenes toward nucleophilic attack.[29][30][31][33] This reactivity has been exploited in the development of elegant cascade reactions for the synthesis of complex tetrahydropyran-containing scaffolds.[33][36]

Organocatalysis: A Metal-Free Frontier

Asymmetric organocatalysis has provided a complementary, metal-free approach to the enantioselective synthesis of tetrahydropyrans.[2][37][38][39][40][41] These methods often rely on the activation of substrates through the formation of iminium ions, enamines, or through hydrogen bonding interactions. Organocatalytic domino reactions, such as Michael-hemiacetalization sequences, have proven particularly effective for the rapid construction of highly functionalized THP rings with multiple stereocenters.[38][39]

Conclusion and Future Outlook

The synthesis of the tetrahydropyran ring remains a vibrant and evolving field of research. While classical methods such as the Prins cyclization and the hetero-Diels-Alder reaction continue to be refined and applied in new and creative ways, modern transition-metal and organocatalytic strategies are constantly expanding the synthetic chemist's toolbox. The ongoing development of more efficient, selective, and sustainable methods for the construction of this crucial heterocyclic motif will undoubtedly continue to fuel innovation in drug discovery and the total synthesis of complex natural products.

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  • Chen, K. et al. (2021). Control of the Organocatalytic Enantioselective α-Alkylation of Vinylogous Carbonyl Enolates for the Synthesis of Tetrahydropyran Derivatives and Beyond. Organic Letters, 23(12), 4734-4739. [Link]
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Methodological & Application

Application Note & Protocol: A Validated Approach to the Synthesis of Ethyl Tetrahydropyran-4-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl Tetrahydropyran-4-ylacetate

This compound is a valuable heterocyclic building block in medicinal chemistry and fragrance development. Its tetrahydropyran (THP) core is a prevalent scaffold in numerous biologically active molecules, prized for its favorable metabolic stability and ability to engage in hydrogen bonding. The ester functionality provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex drug candidates and specialty chemicals.

This document provides a comprehensive, validated protocol for the synthesis of this compound via a two-step process: the Wittig reaction of tetrahydropyran-4-one with triethyl phosphonoacetate, followed by the catalytic hydrogenation of the resulting unsaturated ester. This approach is selected for its high efficiency, substrate tolerance, and scalability. We will delve into the mechanistic underpinnings of each step, offering insights honed from practical laboratory experience to ensure a reproducible and high-yielding outcome.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of the target molecule and all reagents is paramount for successful and safe execution.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)CAS Number
This compoundC9H16O3172.22104-106 (at 10 mmHg)1.03410246-65-8
Tetrahydropyran-4-oneC5H8O2100.121661.07629943-42-8
Triethyl phosphonoacetateC8H17O5P224.19293-2951.127867-13-0
Sodium Hydride (60% in mineral oil)NaH24.00800 (decomposes)1.3967646-69-7
Palladium on Carbon (10% Pd)Pd/C---7440-05-3
Tetrahydrofuran (THF), AnhydrousC4H8O72.11660.889109-99-9
Ethyl AcetateC4H8O288.1177.10.902141-78-6
EthanolC2H6O46.0778.370.78964-17-5

Safety Precaution: Always consult the Safety Data Sheet (SDS) for each reagent before commencing work. Sodium hydride is highly reactive and flammable; it reacts violently with water to produce flammable hydrogen gas. All manipulations involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) by trained personnel. Palladium on carbon is flammable, especially when dry and in the presence of hydrogen.

Synthetic Pathway Overview

The synthesis is achieved in two distinct, high-yielding steps. This workflow is designed for efficiency and purity of the final product.

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Catalytic Hydrogenation A Tetrahydropyran-4-one + Triethyl phosphonoacetate B Intermediate Product: Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate A->B  NaH, Anhydrous THF  0 °C to RT C Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate D Final Product: This compound C->D  H2 (balloon or Parr shaker)  10% Pd/C, Ethanol

Caption: Two-step synthesis of this compound.

Part 1: Horner-Wadsworth-Emmons (HWE) Reaction

Principle and Mechanism: The Horner-Wadsworth-Emmons reaction is a superior alternative to the classic Wittig reaction for generating α,β-unsaturated esters. It utilizes a phosphonate ylide, which is more nucleophilic and less sterically hindered than its phosphonium ylide counterpart. The reaction begins with the deprotonation of triethyl phosphonoacetate by a strong base, sodium hydride, to form a resonance-stabilized carbanion (the phosphonate ylide). This potent nucleophile then attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one. The resulting betaine intermediate undergoes elimination to form the desired alkene and a water-soluble phosphate byproduct, which simplifies purification significantly compared to the triphenylphosphine oxide generated in a standard Wittig reaction.

Materials and Reagents:
  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Tetrahydropyran-4-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line

Step-by-Step Protocol:
  • Reaction Setup: Under an inert atmosphere of nitrogen or argon, add sodium hydride (60% dispersion, 1.0 eq) to a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Add anhydrous THF to the flask.

  • Ylide Formation: Cool the flask to 0 °C using an ice bath. Slowly add triethyl phosphonoacetate (1.05 eq) dissolved in anhydrous THF to the NaH suspension via the dropping funnel over 30 minutes. Causality: This slow addition is critical to control the exothermic reaction and the evolution of hydrogen gas. Stir the mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate ylide.

  • Carbonyl Addition: Cool the reaction mixture back to 0 °C. Add tetrahydropyran-4-one (1.0 eq) dissolved in a small amount of anhydrous THF dropwise.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Causality: The quench neutralizes the excess base and hydrolyzes the phosphate byproduct. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate, can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the subsequent step.

Part 2: Catalytic Hydrogenation

Principle and Mechanism: Catalytic hydrogenation is a classic and highly effective method for the reduction of carbon-carbon double bonds. In this step, the α,β-unsaturated ester intermediate is reduced to the corresponding saturated ester. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on an inert carbon support (Pd/C). Dihydrogen (H₂) adsorbs onto the metal surface and dissociates into hydrogen atoms. The alkene also adsorbs to the catalyst surface and undergoes a stepwise addition of two hydrogen atoms, resulting in the desired saturated product. The use of ethanol as a solvent is ideal due to its ability to dissolve the substrate and its inertness under these reaction conditions.

Materials and Reagents:
  • Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate (crude product from Part 1)

  • 10% Palladium on Carbon (10% Pd/C)

  • Ethanol (absolute)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenation apparatus)

  • Celite® or a similar filter aid

  • Buchi funnel or similar filtration setup

Step-by-Step Protocol:
  • Reaction Setup: Dissolve the crude ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate (1.0 eq) in ethanol in a round-bottom flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol % by weight relative to the substrate) to the solution. Safety Insight: The catalyst should be handled in a well-ventilated area and added carefully; do not add it to a dry flask, as it can be pyrophoric.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere filled with hydrogen. For larger-scale reactions or to ensure complete reaction, a Parr hydrogenation apparatus is recommended to apply positive hydrogen pressure.

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere. Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed (typically 4-12 hours).

  • Workup and Purification: Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Filtering through Celite® is crucial to remove the fine, black catalyst powder, which can otherwise contaminate the product. Wash the Celite® pad with additional ethanol to recover any adsorbed product.

  • Final Isolation: Combine the filtrate and washings, and remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil is the desired product, this compound. It can be further purified by vacuum distillation if a higher degree of purity is required.

Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis and purification process.

G cluster_HWE HWE Reaction cluster_Hydro Hydrogenation cluster_Purify Purification Ylide Ylide Formation Addition Carbonyl Addition Ylide->Addition Quench Aqueous Quench Addition->Quench Extract Extraction Quench->Extract Setup Reaction Setup H2_add Hydrogenation Setup->H2_add Filter Catalyst Filtration H2_add->Filter Final Final Isolation/ Distillation Filter->Final Dry Drying & Concentration Extract->Dry Dry->Setup

Caption: Overall workflow from reagents to purified final product.

Conclusion and Further Applications

This protocol details a reliable and scalable two-step synthesis of this compound. The Horner-Wadsworth-Emmons reaction followed by catalytic hydrogenation provides a high-yielding route to this important intermediate. The final product's ester group can be readily hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, opening avenues for diverse derivatization strategies in drug discovery and materials science. The principles and techniques described herein are foundational and can be adapted for the synthesis of analogous structures.

References

  • Horner-Wadsworth-Emmons Reaction Overview. Organic Chemistry Portal. [Link]
  • Catalytic Hydrogen
  • Ethyl 2-(tetrahydropyran-4-ylidene)

Laboratory preparation of Ethyl tetrahydropyran-4-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory Synthesis of Ethyl Tetrahydropyran-4-ylacetate

Introduction: The Versatile Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold frequently incorporated into the structures of natural products and synthetic drug candidates. Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and a desirable three-dimensional geometry for interacting with biological targets. This compound, the subject of this guide, serves as a valuable building block in organic synthesis. The ester functionality provides a reactive handle for further elaboration, such as amide bond formation following hydrolysis, while the THP ring acts as a stable, non-aromatic carbocyclic surrogate.

This document provides a detailed, research-grade guide to the laboratory preparation of this compound. We will explore two robust synthetic strategies, delving into the mechanistic underpinnings of each choice and providing comprehensive, step-by-step protocols suitable for implementation by trained organic chemists.

Strategic Overview of Synthetic Routes

The synthesis of this compound can be approached from multiple angles. The choice of route often depends on the availability of starting materials, desired scale, and specific laboratory capabilities. Here, we present two common and reliable methods:

  • Fischer-Speier Esterification: A classic and fundamentally important method involving the acid-catalyzed reaction between the precursor, Tetrahydropyran-4-carboxylic acid, and ethanol. This route is excellent for its straightforwardness and reliance on common laboratory reagents.

  • Catalytic Hydrogenation: A direct approach involving the reduction of the corresponding unsaturated ester, Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate. This method is often efficient and high-yielding, proceeding under mild conditions.

This guide will first detail the synthesis of the crucial precursor, Tetrahydropyran-4-carboxylic acid, before elaborating on the final esterification step.

Part I: Synthesis of the Key Precursor, Tetrahydropyran-4-carboxylic acid

The most common and instructive route to the necessary carboxylic acid precursor begins with a classic malonic ester synthesis to construct the tetrahydropyran ring, followed by hydrolysis and decarboxylation.[1][2][3]

Reaction Workflow: From Diethyl Malonate to the Target Acid

G cluster_0 Step 1: Ring Formation (Cyclization) cluster_1 Step 2: Saponification (Hydrolysis) cluster_2 Step 3: Decarboxylation A Diethyl Malonate + Bis(2-chloroethyl) ether B Diethyl tetrahydropyran-4,4-dicarboxylate A->B  NaOEt, EtOH  Reflux (12-18h) C Diethyl tetrahydropyran-4,4-dicarboxylate D Tetrahydropyran-4,4-dicarboxylic acid C->D  1. NaOH (aq)  2. H3O+ (acidification) E Tetrahydropyran-4,4-dicarboxylic acid F Tetrahydropyran-4-carboxylic acid E->F  Heat (~130°C)  Xylene/Paraffin oil

Caption: Workflow for the three-step synthesis of the key precursor.

Protocol 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

Principle: This step is a double alkylation of diethyl malonate with bis(2-chloroethyl) ether, driven by a strong base (sodium ethoxide), to form the heterocyclic ring system.[1][2]

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium Metal22.995.75 g0.25
Anhydrous Ethanol46.07100 mL-
Diethyl malonate160.1740.0 g0.25
Bis(2-chloroethyl) ether143.0135.8 g0.25

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (Nitrogen or Argon), carefully add sodium metal pieces to a flame-dried 500 mL round-bottom flask containing 100 mL of anhydrous ethanol at 0 °C. Allow the reaction to proceed until all sodium has dissolved.

  • Addition of Malonate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature with vigorous stirring.

  • Cyclization: Add bis(2-chloroethyl) ether to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux for 12-18 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Partition the resulting residue between 150 mL of water and 150 mL of diethyl ether.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 2 x 75 mL of diethyl ether. Combine all organic extracts.

  • Purification: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product can be further purified by vacuum distillation.

Protocol 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid

Principle: The diester is saponified to the corresponding dicarboxylate salt using a strong base, which is then protonated with acid to yield the dicarboxylic acid.[1][3]

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl tetrahydropyran-4,4-dicarboxylate244.2861.1 g0.25
Sodium Hydroxide (NaOH)40.0030.0 g0.75
Water18.02150 mL-
Concentrated HCl (37%)36.46As needed-

Procedure:

  • Dissolve the crude diester in a solution of sodium hydroxide in 150 mL of water in a 500 mL flask.

  • Heat the mixture to reflux for 4-6 hours, until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Carefully acidify the solution to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the dicarboxylic acid.

Protocol 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid

Principle: Malonic acids readily lose one carboxyl group as carbon dioxide upon heating, a process known as decarboxylation, to yield the final mono-acid.[3] Using a high-boiling solvent like xylene helps to control the temperature and prevent decomposition.[3]

Procedure:

  • Place the dried dicarboxylic acid (from the previous step) in a round-bottom flask with a stir bar.

  • Add 150 mL of xylene and a small amount of paraffin oil (e.g., 2-3 mL) to ensure even heating.[3]

  • Heat the mixture to 120-130 °C. The evolution of carbon dioxide should be observed.[3] Maintain this temperature until gas evolution ceases.

  • Cool the mixture and remove the xylene under reduced pressure. The remaining crude product can be purified by distillation or recrystallization.

Part II: Synthesis of this compound

With the carboxylic acid precursor in hand, the target ester can be synthesized.

Method A: Fischer-Speier Esterification

Principle: This is a reversible acid-catalyzed condensation reaction. The carboxylic acid is activated by protonation of the carbonyl oxygen, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. The reaction is driven to completion by using a large excess of the alcohol (ethanol) and removing the water formed.[4][5][6]

G cluster_mech Fischer Esterification Mechanism RCOOH Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl (Activated) RCOOH->Protonated_Carbonyl + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + EtOH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Ester Product Protonated_Ester->Ester - H+

Caption: Simplified mechanism of Fischer Esterification.

Protocol:

Reagent Molar Mass ( g/mol ) Quantity Moles
Tetrahydropyran-4-carboxylic acid 130.14 13.0 g 0.10
Anhydrous Ethanol 46.07 100 mL Large Excess

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1 mL | Catalyst |

Procedure:

  • Combine Tetrahydropyran-4-carboxylic acid and 100 mL of anhydrous ethanol in a 250 mL round-bottom flask.

  • Cool the mixture in an ice bath and slowly add 1 mL of concentrated sulfuric acid with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.

  • Work-up: Allow the mixture to cool. Remove the excess ethanol via rotary evaporation.

  • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic solution sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by vacuum distillation (boiling point: 73-75 °C at 0.2 mmHg) to obtain the final this compound.[7]

Method B: Catalytic Reduction of Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate

Principle: This method involves the reduction of a carbon-carbon double bond in the presence of a metal catalyst. Here, palladium on carbon (Pd/C) is used with ammonium formate (NH₄COOH) as a source of hydrogen in a process called catalytic transfer hydrogenation. This is a mild and effective alternative to using hydrogen gas.

Protocol:

Reagent Molar Mass ( g/mol ) Quantity Moles
Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate 170.21 16.0 g 0.094
Palladium on Carbon (10% Pd/C) - ~0.5 g Catalyst
Ammonium Formate 63.06 ~20 g ~0.317

| Methanol or Ethanol | - | 150 mL | Solvent |

Procedure:

  • In a 250 mL round-bottom flask, dissolve 16.0 g of Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate in 150 mL of methanol.[7]

  • Add the 10% Pd/C catalyst to the solution.

  • Add ammonium formate in portions while stirring.

  • Heat the reaction mixture to reflux (or 80 °C as specified in some literature) and monitor the reaction by TLC until the starting material is consumed.[7]

  • Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product, which is often obtained in near-quantitative yield and high purity.[7]

Characterization and Quality Control

Confirmation of the final product's identity and purity is essential.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for structural confirmation. The expected signals for this compound are:

    • A triplet corresponding to the methyl protons (-O-CH₂-CH₃ ).

    • A quartet for the methylene protons of the ethyl group (-O-CH₂ -CH₃).

    • Signals for the protons on the tetrahydropyran ring.

    • A doublet for the methylene protons adjacent to the ester carbonyl (-CH₂ -COOEt).

  • IR Spectroscopy: The presence of a strong absorption band around 1730-1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.

Chromatographic Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the purity of the distilled product and its molecular weight. The mass spectrum should show a molecular ion peak [M+] or a protonated molecule peak [M+H]+ corresponding to a mass of approximately 172.22 g/mol .[7]

G cluster_qc QC Tests Start Crude Product (Post-Workup) Distill Vacuum Distillation Start->Distill Collect Collect Fractions at ~73-75°C @ 0.2 mmHg Distill->Collect QC Quality Control Analysis Collect->QC Final Pure Ethyl tetrahydropyran-4-ylacetate QC->Final NMR ¹H NMR IR IR Spectroscopy GCMS GC-MS

Caption: Post-synthesis purification and quality control workflow.

Conclusion and Expert Insights

The synthesis of this compound is a valuable exercise for any research scientist. The Fischer esterification route, while classic, requires careful control of equilibrium conditions for optimal yield. Using a large excess of ethanol and ensuring anhydrous conditions are key to success. The catalytic reduction pathway offers a more modern and often more efficient alternative, provided the unsaturated precursor is available. In all cases, rigorous purification by vacuum distillation is critical to obtaining a product of high purity suitable for subsequent use in drug discovery and development pipelines.

References

  • Google Patents. (n.d.). Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate.
  • Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • University of Colorado Boulder. (n.d.). Fischer Esterification Lab Handout.

Sources

Application Notes and Protocols: Ethyl Tetrahydropyran-4-ylacetate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the applications of Ethyl Tetrahydropyran-4-ylacetate as a versatile building block in organic synthesis. The tetrahydropyran (THP) moiety is a privileged scaffold found in numerous natural products and pharmaceuticals, prized for its favorable physicochemical properties.[1][2] This guide delves into the core synthetic transformations of this compound, including its synthesis, hydrolysis to the corresponding carboxylic acid, α-alkylation for carbon-carbon bond formation, and reduction to the primary alcohol. Each section combines detailed, field-proven protocols with mechanistic insights, explaining the causality behind experimental choices to empower researchers, medicinal chemists, and drug development professionals in leveraging this valuable synthetic intermediate.

Introduction to this compound

The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran ring is a six-membered cyclic ether that serves as a crucial structural motif in a vast array of biologically active molecules.[1] Its prevalence in natural products, such as carbohydrates and polyether antibiotics, underscores its evolutionary selection as a stable and synthetically accessible core.[1] In medicinal chemistry, the THP ring is considered a "privileged structure" because it often imparts improved pharmacokinetic properties, including enhanced aqueous solubility, metabolic stability, and reduced toxicity, when incorporated into drug candidates.[2] this compound provides a readily available entry point to this scaffold, functionalized for a variety of subsequent chemical modifications.

Physicochemical Properties

This compound is a moderately polar, colorless to pale yellow liquid with a characteristic fruity odor.[3] Its properties make it a tractable and useful intermediate in both research and industrial settings.[3]

PropertyValueReference(s)
CAS Number 103260-44-2[3][4]
Molecular Formula C₉H₁₆O₃[4]
Molecular Weight 172.22 g/mol [5][4][6]
Appearance Colorless to pale yellow liquid
Solubility Soluble in various organic solvents; limited solubility in water[3]
Synonyms Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate; Ethyl 2-(oxan-4-yl)acetate[3][6]

Synthesis of this compound

Overview of Synthetic Routes

While commercially available, understanding the synthesis of this compound provides context for its purity and potential side products. A common and efficient method involves the reduction of the corresponding α,β-unsaturated ester, Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate.

Protocol 1: Synthesis via Transfer Hydrogenation

This protocol details the reduction of an exocyclic double bond using a palladium catalyst with ammonium formate as the hydrogen source. This transfer hydrogenation method is often safer and more convenient than using pressurized hydrogen gas.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products start_material Ethyl (tetrahydro-4H-pyran- 4-ylidene)acetate reaction Reaction Vessel (Solvent, 80°C) start_material->reaction reagent Ammonium Formate (NH4COOH) reagent->reaction catalyst Palladium on Carbon (Pd/C) catalyst->reaction product Ethyl tetrahydropyran- 4-ylacetate reaction->product Quantitative Yield byproducts CO2 + NH3 reaction->byproducts

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • 1. Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate (16.0 g, 94 mmol).

  • 2. Reagent Addition: Add palladium on carbon (10% w/w, catalytic amount) followed by ammonium formate (approx. 3-5 equivalents). Note: The reaction between Pd/C and ammonium formate is exothermic and generates gas (H₂); add the formate in portions if scaling up.

  • 3. Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. The ammonium formate will decompose in situ to provide the hydrogen for the reduction.

  • 4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.

  • 5. Workup: Cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

  • 6. Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The product is often obtained in quantitative yield as a colorless oil and may not require further purification.[5] Mass spectral analysis should confirm the product with m/z 173.2 [M+H]⁺.[5]

Core Applications in Synthetic Transformations

Hydrolysis to Tetrahydropyran-4-ylacetic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. Tetrahydropyran-4-ylacetic acid and its parent, tetrahydropyran-4-carboxylic acid, are valuable intermediates in the synthesis of pharmaceuticals, including neurological receptor antagonists and kinase inhibitors.[1]

Mechanistic Insight (Saponification): Base-catalyzed hydrolysis proceeds via the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group. A final, rapid acid-base reaction between the newly formed carboxylic acid and the ethoxide base drives the reaction to completion.

Saponification_Mechanism Ester Ethyl tetrahydropyran- 4-ylacetate Tetra_Intermediate Tetrahedral Intermediate Ester->Tetra_Intermediate Nucleophilic Attack OH_ion Hydroxide Ion (from NaOH) OH_ion->Tetra_Intermediate Carboxylic_Acid Carboxylic Acid Tetra_Intermediate->Carboxylic_Acid Collapse & Leaving Group Expulsion Ethoxide Ethoxide Ion Tetra_Intermediate->Ethoxide Carboxylate Carboxylate Salt (Product) Carboxylic_Acid->Carboxylate Deprotonation (Irreversible) Ethoxide->Carboxylate Ethanol Ethanol

Caption: The B(AC)2 mechanism for ester hydrolysis (saponification).

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

  • 1. Reaction Setup: Dissolve this compound (10.0 g, 58.1 mmol) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v, 100 mL) in a round-bottom flask with a magnetic stir bar. Causality: The co-solvent system ensures the mutual solubility of the organic ester and the aqueous base.

  • 2. Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.68 g, 63.9 mmol, 1.1 eq). Causality: LiOH is often preferred over NaOH for its higher solubility in mixed aqueous/organic solvents and for minimizing potential side reactions.

  • 3. Reaction Execution: Stir the mixture at room temperature.

  • 4. Monitoring: Monitor the reaction by TLC until the starting ester spot has disappeared (typically 2-4 hours).

  • 5. Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material or nonpolar impurities.

  • 6. Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with cold 1M HCl. A precipitate of the carboxylic acid should form.

  • 7. Isolation: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Tetrahydropyran-4-ylacetic acid, typically as a white solid.

α-Alkylation: Building Molecular Complexity

Creating new carbon-carbon bonds at the α-position to the carbonyl group is a cornerstone of organic synthesis. This transformation allows for the introduction of various alkyl or aryl groups, significantly increasing the molecular complexity and providing access to a wide range of substituted THP derivatives.

Mechanistic Insight: The process requires a strong, non-nucleophilic base to deprotonate the α-carbon, forming an enolate intermediate. This highly nucleophilic enolate then attacks an electrophile (e.g., an alkyl halide) in an Sₙ2 reaction to form the new C-C bond.

Protocol 3: α-Alkylation via Lithium Diisopropylamide (LDA)

  • 1. LDA Preparation (In Situ): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.2 eq) in anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi) (1.1 eq) dropwise. Stir for 30 minutes at -78 °C. Causality: LDA is a strong, sterically hindered base ideal for forming kinetic enolates without competing nucleophilic attack on the ester.

  • 2. Enolate Formation: While maintaining the temperature at -78 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the freshly prepared LDA solution. Stir for 1 hour.

  • 3. Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • 4. Quenching: Carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • 5. Workup and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to obtain the α-alkylated product.

ElectrophileRepresentative ProductExpected Yield Range
Methyl IodideEthyl 2-(tetrahydropyran-4-yl)propanoate75-90%
Benzyl BromideEthyl 3-phenyl-2-(tetrahydropyran-4-yl)propanoate70-85%
Allyl BromideEthyl 2-(tetrahydropyran-4-yl)pent-4-enoate65-80%
Reduction to 2-(Tetrahydropyran-4-yl)ethanol

Reduction of the ester functional group provides the corresponding primary alcohol, a versatile functional group that can be used in etherifications, further oxidations, or converted into a leaving group for nucleophilic substitution.

Mechanistic Insight: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are required to reduce esters. The mechanism involves two sequential nucleophilic additions of a hydride ion (H⁻). The first addition forms a tetrahedral intermediate which collapses to release ethoxide and form an intermediate aldehyde. This aldehyde is immediately reduced by a second hydride equivalent to form an alkoxyaluminate intermediate, which is then protonated during aqueous workup to yield the final alcohol.

Reduction_Workflow Ester Ethyl tetrahydropyran- 4-ylacetate Reaction Reaction at 0°C to Room Temp. Ester->Reaction LAH LiAlH4 in Anhydrous THF LAH->Reaction 1. Add Hydride Quench Fieser Workup (H2O, NaOH, H2O) Reaction->Quench 2. Quench Alcohol 2-(Tetrahydropyran- 4-yl)ethanol Quench->Alcohol 3. Isolate

Caption: Workflow for the LiAlH4 reduction of the ester to a primary alcohol.

Protocol 4: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • 1. Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Safety Note: LiAlH₄ is highly reactive with water and protic solvents. Handle with extreme care.

  • 2. Ester Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • 3. Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).

  • 4. Quenching (Fieser Workup): Cool the reaction back to 0 °C. Quench the reaction by the sequential, slow, dropwise addition of:

    • Water (X mL)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL) (Where X = grams of LiAlH₄ used). Causality: This specific workup procedure is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid.

  • 5. Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate or THF.

  • 6. Purification: Combine the filtrates, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(Tetrahydropyran-4-yl)ethanol, which can be further purified by distillation or chromatography if necessary.

Advanced Applications & Future Outlook

The products derived from the core reactions described above are valuable building blocks for more complex molecular architectures.

  • Tetrahydropyran-4-ylacetic acid (from Protocol 2) is a key fragment for coupling reactions (e.g., amide bond formation) in the synthesis of kinase inhibitors and other targeted therapeutics.[7][8]

  • α-Alkylated esters (from Protocol 3) can be further manipulated. For example, introduction of a homoallylic alcohol side chain could set the stage for a Prins cyclization to construct novel spirocyclic systems containing the THP core.[9][10]

  • 2-(Tetrahydropyran-4-yl)ethanol (from Protocol 4) can be used to introduce the THP-ethyl sidechain into molecules via ether synthesis (e.g., Williamson ether synthesis) or by converting the alcohol to a leaving group for alkylation of nucleophiles.

The strategic application of this compound and its immediate derivatives will continue to facilitate the exploration of novel chemical space, particularly in the development of pharmaceuticals with optimized properties.[11]

References

  • MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZ
  • 1260-44-2 | Ethyl tetrahydropyran-4-yl-acet
  • New pharmaceutical building block could accelerate drug development - EurekAlert!.[Link]
  • Tandem Prins bicyclization for the synthesis of tetrahydropyran containing spiro-compounds | Request PDF - ResearchG
  • Synthesis Of Novel System Spiro-Heterocyclic By Diels-Alder Reaction C
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermedi
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH.[Link]
  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxyl
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH.[Link]
  • Ethyl tetrahydropyran-4-ylacet
  • Ethyl tetrahydropyran-4-yl-acetate - CAS:103260-44-2 - Sunway Pharm Ltd.[Link]
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks - NIH.[Link]
  • Design, synthesis and biological evaluation of WZ4002 analogues as EGFR inhibitors.[Link]
  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed.[Link]
  • Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)
  • Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions - PMC - NIH.[Link]
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC - PubMed Central.[Link]
  • Alkylation of 3,4-Dibromo-4-methyltetrahydropyran with Diethyl Malonate as a Key to Understanding the Electronic Nature of Chemo and Regioselectivity of Molecules - ResearchG
  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC - NIH.[Link]
  • China ETHYL TETRAHYDROPYRAN-4-YL-ACET

Sources

Ethyl Tetrahydropyran-4-ylacetate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is paramount. While aromatic moieties have historically dominated the architecture of small molecule therapeutics, there is a growing recognition of the strategic advantages offered by saturated heterocyclic scaffolds. The tetrahydropyran (THP) ring, a six-membered cyclic ether, has emerged as a particularly valuable motif.[1][2] Its incorporation into drug candidates can lead to significant improvements in critical properties such as aqueous solubility, metabolic stability, and receptor binding affinity, while also offering a three-dimensional framework that can better explore the often complex and non-planar topographies of biological targets.[3][4]

This application note provides a detailed guide to the utility of ethyl tetrahydropyran-4-ylacetate as a versatile building block in medicinal chemistry. We will explore its synthesis and delve into key downstream derivatization protocols, including hydrolysis, amide coupling, and reduction. The causality behind experimental choices will be elucidated, and field-proven insights will be shared to empower researchers, scientists, and drug development professionals in their quest for the next generation of therapeutics.

Physicochemical Properties and Strategic Advantages

The utility of this compound as a building block is rooted in its inherent physicochemical properties and the conformational constraints imposed by the THP ring.

PropertyValue/DescriptionSignificance in Drug Design
Molecular Formula C9H16O3Provides a good starting point for library synthesis with a balance of lipophilicity and polarity.
Molecular Weight 172.22 g/mol Within the range of fragment-based drug design and suitable for further elaboration without excessive molecular weight gain.
Appearance Colorless to pale yellow liquidAmenable to standard laboratory handling and purification techniques.[3]
Polarity ModerateThe ether oxygen and ester functionality contribute to moderate polarity, which can enhance solubility compared to purely carbocyclic analogues.[3]
Bioisosterism The THP ring can serve as a bioisostere for a phenyl ring or other cyclic systems.This substitution can mitigate issues associated with the metabolism of aromatic rings (e.g., P450-mediated oxidation) and improve the overall ADME profile of a drug candidate.[5][6]
Conformational Rigidity The chair conformation of the THP ring introduces a degree of conformational constraint.This can lead to more selective binding to the target protein by reducing the entropic penalty of binding.

Synthetic Workflow and Key Transformations

The true power of this compound lies in its ability to be readily transformed into a diverse array of downstream intermediates. The following workflow diagram illustrates the key synthetic pathways that will be detailed in the subsequent protocols.

G cluster_0 Core Building Block cluster_1 Carboxylic Acid Intermediate cluster_2 Diverse Scaffolds A This compound B Tetrahydropyran-4-ylacetic Acid A->B  Hydrolysis (e.g., NaOH, H2O/EtOH) D 2-(Tetrahydropyran-4-yl)ethanol A->D  Reduction (e.g., LiAlH4, THF) C Amide Derivatives B->C  Amide Coupling (e.g., HATU, DIPEA, Amine)

Caption: Synthetic pathways from this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

A common and efficient method for the synthesis of the title compound involves the reduction of ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate.

Materials:

  • Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate

  • Palladium on carbon (Pd/C, 10 wt%)

  • Ammonium formate (NH4COOH)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate (1.0 eq) in methanol, add palladium on carbon (0.1 eq) and ammonium formate (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a colorless oil.[7]

Expertise & Experience: The use of ammonium formate as a hydrogen source in catalytic transfer hydrogenation is a mild and effective alternative to using hydrogen gas, making the procedure more accessible and safer for standard laboratory settings.

Protocol 2: Hydrolysis to Tetrahydropyran-4-ylacetic Acid

The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for further derivatization, particularly amide bond formation.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H2O)

  • Hydrochloric acid (HCl, 2M)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) to the solution and stir the mixture at room temperature or gently heat to 40-50 °C to expedite the reaction. Monitor the hydrolysis by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with 2M hydrochloric acid. A precipitate may form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tetrahydropyran-4-ylacetic acid.[8]

Trustworthiness: The acidification step is critical. Ensure the pH is distinctly acidic to fully protonate the carboxylate and facilitate its extraction into the organic phase.

Protocol 3: Amide Coupling to Synthesize Diverse Derivatives

Tetrahydropyran-4-ylacetic acid is an excellent substrate for amide coupling reactions, allowing for the introduction of a wide range of amine-containing fragments to generate libraries of potential drug candidates.

Materials:

  • Tetrahydropyran-4-ylacetic acid

  • Desired primary or secondary amine (1.0-1.2 eq)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of tetrahydropyran-4-ylacetic acid (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.0-1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.[9][10]

Authoritative Grounding: HATU is a highly effective and widely used coupling reagent that minimizes side reactions and racemization, particularly with chiral amines.[9] The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid and the amine hydrochloride salt (if used) without competing in the coupling reaction.

Protocol 4: Reduction to 2-(Tetrahydropyran-4-yl)ethanol

Reduction of the ester provides access to the corresponding primary alcohol, another valuable intermediate for introducing the tetrahydropyran motif via ether linkages or other functionalizations.

Materials:

  • This compound

  • Lithium aluminium hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water (H2O)

  • Sodium hydroxide (NaOH, 15% aqueous solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon) , carefully add lithium aluminium hydride (2.0-3.0 eq) to a flask containing anhydrous THF, cooled in an ice bath (0 °C).

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH4 suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring by TLC.

  • CAUTION: The following quench procedure is highly exothermic and generates hydrogen gas. Slowly and carefully quench the reaction at 0 °C by the sequential dropwise addition of:

    • Water (x mL, where x = grams of LiAlH4 used)

    • 15% aqueous NaOH solution (x mL)

    • Water (3x mL)

  • Stir the resulting mixture vigorously at room temperature for 30 minutes to 1 hour, until a granular white precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(tetrahydropyran-4-yl)ethanol.[5][9]

Expertise & Experience: The Fieser workup described in the quench procedure is a reliable method for safely neutralizing excess LiAlH4 and precipitating the aluminum salts, which facilitates their removal by filtration.

Conclusion

This compound is a commercially available and highly versatile building block that provides a gateway to a rich diversity of chemical scaffolds for drug discovery. Its strategic use allows for the incorporation of the beneficial tetrahydropyran motif, which can significantly enhance the drug-like properties of lead compounds. The protocols detailed in this application note offer robust and reproducible methods for the key chemical transformations of this valuable intermediate, empowering medicinal chemists to accelerate their research and development efforts.

References

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings.
  • PubChem. (n.d.). This compound.
  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Application of Bioisosteres in Drug Design. (2012).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.

Sources

Application Notes: Ethyl tetrahydropyran-4-ylacetate in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of Ethyl tetrahydropyran-4-ylacetate (CAS No. 103260-44-2) for researchers, perfumers, and formulation scientists in the fragrance industry. We will explore its physicochemical properties, detailed olfactory profile, and functional role within fragrance compositions. This guide presents field-proven protocols for sensory evaluation and stability testing, underpinned by the scientific rationale for each procedural step. The aim is to equip professionals with the necessary knowledge to effectively utilize this versatile cyclic ether ester in creating innovative and stable fragrances.

Introduction to this compound

This compound is a specialty aroma chemical belonging to the class of cyclic ethers and esters.[1] Its structure, featuring a stable tetrahydropyran (oxane) ring coupled with an ethyl acetate side chain, confers a unique combination of olfactory characteristics and formulation properties.[1] Cyclic ethers are valued in perfumery for imparting unique floral and fruity notes, and their inherent stability makes them suitable for a wide array of product applications, from fine fragrances to functional products like detergents and air fresheners.[2][3][4] This molecule serves as an excellent example of how structural composition influences both scent profile and performance, offering a modern, bright, and fruity character to fragrance creations.

Chemical Identity and Structure

The molecular structure of this compound is fundamental to its function. The ether linkage within the saturated six-membered ring provides chemical stability and moderate polarity, while the ester group is primarily responsible for its characteristic fruity aroma.[1][5]

Caption: Chemical Structure of this compound.

Physicochemical and Olfactory Properties

A thorough understanding of a material's properties is crucial for its effective application.

Physicochemical Data

The stability and solubility of this compound are influenced by its molecular structure, which allows for moderate polarity.[1] This makes it soluble in various organic solvents and fragrance oils.[1][5][6]

PropertyValueSource
CAS Number 103260-44-2[1][7][8]
Molecular Formula C₉H₁₆O₃[7][8][9]
Molecular Weight 172.22 g/mol [7][8]
Appearance Colorless to pale yellow liquid[1][10]
Purity Typically >95%[9]
Synonyms Ethyl 2-(oxan-4-yl)acetate, Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate[1][10]
Olfactory Profile

This compound is characterized by a pleasant, fruity odor.[1] Its profile is not singular but composed of several facets that can be leveraged in fragrance creation.

  • Primary Note: Fruity. A bright and diffusive fruitiness, reminiscent of pear and apple, but with a less common creamy, tropical nuance.

  • Secondary Note: Green, Floral. A subtle green undertone adds a natural character, preventing the fruitiness from becoming overly sweet or confectionary. It can help bridge fruity top notes to floral heart notes.

  • Subtleties: Ethereal, Juicy. The ether component contributes a light, airy, or "ethereal" quality that provides lift to a composition.[5][11] It has a juicy succulence that enhances realism in fruit accords.

Applications in Fragrance Formulations

The versatility of this compound allows for its use across various fragrance families and product types.

Functional Roles in a Composition
  • Top Note Modifier: Due to its volatility, it is an excellent modifier for top notes, adding a unique fruity sparkle to citrus, fruity, and green accords.[5]

  • Blender and Harmonizer: Its complex profile allows it to act as a bridge between different fragrance families. It can seamlessly connect a fresh, fruity opening with a floral heart of jasmine, rose, or muguet.

  • Booster for Floral and Fruity Accords: In small dosages, it can enhance the naturalness and diffusion of other fruity and floral ingredients, making them seem more vibrant and lifelike.

  • Shampoo and Body Wash Applications: Its stability in surfactant systems makes it a strong candidate for personal care products, where it can deliver a fresh and clean fruity signal.

FragranceAccord ETH This compound Bergamot Bergamot ETH->Bergamot adds juicy lift to Apple Green Apple ETH->Apple enhances natural feel of Jasmine Jasmine ETH->Jasmine bridges to Peony Peony ETH->Peony complements floralcy of Accord Modern Fruity-Floral Accord Accord->ETH features Top Top Notes Top->Bergamot Top->Apple Heart Heart Notes Heart->Jasmine Heart->Peony Base Base Notes Musk White Musk Base->Musk Cedarwood Cedarwood Base->Cedarwood

Caption: Role of this compound in an accord.

Experimental Protocols

To ensure successful implementation, systematic evaluation of the raw material and its performance in the final product is essential.

Protocol 1: Olfactory Evaluation of Raw Material

Objective: To systematically characterize the odor profile of this compound over time.

Causality: The "blotter test" is a standard industry practice that allows for the evaluation of a fragrance material's evolution from its highly volatile top notes to its less volatile base notes.[12] This is critical for understanding its tenacity and how its character changes during the evaporation process.

Materials:

  • This compound (neat)

  • Ethanol (perfumer's grade, odorless)

  • Standard fragrance smelling strips (blotters)

  • 10% solution of this compound in ethanol

  • Glass beakers and pipettes

Procedure:

  • Preparation: Prepare a 10% dilution of the material in ethanol to evaluate its character at a more typical usage level and reduce olfactory fatigue.

  • Dipping: Dip a clean smelling strip into the 10% solution, ensuring about 1 cm is submerged. Remove and allow the ethanol to evaporate for approximately 10-15 seconds.

  • Initial Evaluation (Top Note): Smell the strip in short, light sniffs. Record initial impressions, focusing on intensity, key characteristics (e.g., fruity, green), and diffusion.

  • Timed Evaluations (Heart/Base Notes): Place the blotter in a holder in a neutral, well-ventilated area.[13] Evaluate the scent at regular intervals: T=5 min, T=30 min, T=1 hr, T=4 hr, and T=24 hr.

  • Documentation: At each time point, record detailed notes on the odor profile. Note any changes in character, the emergence of new facets, and the decrease in intensity.

  • Neat Evaluation (Optional): Dip a fresh strip into the neat material. Evaluate cautiously, as the intensity can be overwhelming. This helps in identifying any subtle impurities and understanding the material's full strength.

Protocol 2: Stability Assessment in a Hydroalcoholic Solution

Objective: To assess the physical and chemical stability of this compound in a representative fragrance base under accelerated aging conditions.

Causality: Fragrance ingredients can degrade or cause instability in finished products due to factors like pH, temperature, and light exposure.[14][15] This protocol uses controlled stress conditions (temperature cycling) to predict the long-term shelf-life and compatibility of the ingredient in a typical product like an Eau de Toilette.[14][16]

Materials:

  • Test Solution: 1% this compound in 80% vol. Ethanol/Water solution.

  • Control Solution: 80% vol. Ethanol/Water solution without the aroma chemical.

  • Clear and amber glass bottles with airtight caps.

  • pH meter.

  • Incubators/Ovens and a refrigerator set to specific temperatures.

Procedure:

  • Sample Preparation: Prepare the test and control solutions. Measure the initial pH and note the initial color, clarity, and odor of both solutions.

  • Storage Conditions: Aliquot the solutions into both clear (for light exposure testing) and amber glass bottles. Store sets of samples under the following conditions for 4 weeks:

    • Refrigerated: 4°C

    • Room Temperature (Control): 27°C, protected from light

    • Elevated Temperature: 50°C, protected from light

    • Room Temperature with Light: 27°C, exposed to ambient or UV light

  • Weekly Evaluation: Once a week, remove a sample from each condition. Allow it to equilibrate to room temperature.

  • Analysis: For each sample, perform and record the following:

    • Visual Assessment: Check for any changes in color, development of haze, or precipitation compared to the control.

    • pH Measurement: Record the pH to detect any hydrolysis or other reactions.

    • Olfactory Assessment: Smell the solution on a blotter and compare its odor to a freshly prepared sample and the room temperature control. Note any weakening, souring, or off-notes.

  • Final Report: After 4 weeks, compile all observations. A stable formulation will show no significant changes in color, clarity, pH, or odor profile across all conditions compared to the control.[14][16]

SensoryEvaluationWorkflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_report Reporting Phase RM Receive Raw Material (this compound) QC Quality Control Check (Purity, Appearance) RM->QC Sol Prepare 10% Solution in Ethanol QC->Sol Dip Dip Smelling Strips Sol->Dip Eval_T0 Evaluate Top Note (T=0 min) Dip->Eval_T0 Age Age Strips in Controlled Environment Eval_T0->Age Eval_T1 Evaluate Heart Note (T=30 min - 4 hr) Age->Eval_T1 Eval_T24 Evaluate Base Note (T=24 hr) Eval_T1->Eval_T24 Data Compile Olfactory Data Eval_T24->Data Report Generate Final Profile Report Data->Report

Caption: Workflow for the sensory evaluation of a fragrance raw material.

Safety and Regulatory Considerations

As with any chemical ingredient, proper handling and adherence to regulatory guidelines are paramount.

  • Handling: Based on available safety data, this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[9] Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[9][17] Work should be conducted in a well-ventilated area.[17][18]

  • Regulatory Status: Users must ensure that the application of this ingredient complies with the standards set by regulatory bodies such as the International Fragrance Association (IFRA) and local regulations. The safety data sheet (SDS) should always be consulted for detailed handling, storage, and disposal information.[9][18]

Conclusion

This compound is a valuable and versatile aroma chemical for the modern perfumer. Its bright, juicy, and complex fruity profile, combined with good stability, allows for its effective use in a wide range of applications. By following systematic evaluation protocols, fragrance professionals can confidently incorporate this ingredient to create distinctive and high-performing scents that meet both creative and technical requirements.

References

  • Explain the Uses of Ethers in Different Fields. - Unacademy.[Link]
  • Sensory Evaluation Techniques - Eirini Christodoulaki.[Link]
  • Material Safety Data Sheet - Ethyl acet
  • SENSORY EVALUATION TECHNIQUES DO'S & DON'TS - Sitaram Dixit.[Link]
  • Cyclic ether and its use as a fragrance or aroma ingredient.
  • Cyclic ethers and their use as perfuming or flavouring ingredients - Google P
  • 5 Essential Tips for Effective Sensory Fragrance Testing - Sense:lab.[Link]
  • Fragrances and sensory evaluation techniques - ResearchG
  • Sensory Evaluation in Cosmetics: Key Protocols and Best Practices.[Link]
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermedi
  • Synthetic Fixative in Perfume Formulation: Evaluating Longevity, Stability, and Cost - UMPSA-IR.[Link]
  • Organic Syntheses Procedure.[Link]
  • Ethyl tetrahydropyran-4-ylacet
  • Ethyl Acet
  • Synthetic Fixative in Perfume Formulation: Evaluating Longevity, Stability, and Cost.[Link]
  • 1260-44-2 | Ethyl tetrahydropyran-4-yl-acet
  • RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9.[Link]
  • Fragrance Stability - Orchadia Solutions.[Link]

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Application Notes and Protocols for Ethyl Tetrahydropyran-4-ylacetate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures involving Ethyl tetrahydropyran-4-ylacetate. This document covers its synthesis, purification, characterization, and potential applications, particularly in the realm of medicinal chemistry and fragment-based drug discovery. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Tetrahydropyran Moiety in Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its presence can influence a molecule's physicochemical properties, such as solubility, metabolic stability, and conformational rigidity, which are critical for drug efficacy and pharmacokinetics.[1][3] The oxygen atom within the THP ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[4] this compound, as a fragment-sized molecule incorporating this important motif, serves as a valuable building block for the synthesis of more complex bioactive compounds and as a probe in fragment-based drug discovery (FBDD) campaigns.[5][6]

Synthesis of this compound

A reliable method for the synthesis of this compound involves a two-step process: the synthesis of the precursor, tetrahydropyran-4-ylacetic acid, followed by a Fischer esterification.

Step 1: Synthesis of Tetrahydropyran-4-ylacetic Acid
Step 2: Fischer Esterification of Tetrahydropyran-4-ylacetic Acid

The Fischer esterification is a classic and efficient method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst.[7][8][9][10][11] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (ethanol in this case) is typically used.[7][8]

Materials:

  • Tetrahydropyran-4-ylacetic acid

  • Absolute Ethanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydropyran-4-ylacetic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents). Ethanol often serves as both the reactant and the solvent.[7]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture. Caution: The addition of strong acid is exothermic.

  • Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to reflux using a heating mantle or oil bath. The reflux temperature will be the boiling point of ethanol (approximately 78 °C).[7]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed (typically 4-8 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Pour the residue into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.[7]

    • Combine the organic layers.

  • Neutralization and Washing:

    • Wash the combined organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.[7]

    • Wash the organic layer with brine to remove any remaining water.[7]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Table 1: Representative Reaction Parameters for Fischer Esterification

ParameterValueRationale
Reactants
Tetrahydropyran-4-ylacetic acid1 equivalentThe limiting reagent.
Absolute Ethanol10-20 equivalentsActs as both reactant and solvent; drives the equilibrium towards the product.[7][8]
Catalyst
Concentrated H₂SO₄0.1 equivalentsA strong acid catalyst is required to protonate the carboxylic acid, making it more electrophilic.[9]
Reaction Conditions
TemperatureReflux (~78 °C)Provides the necessary activation energy for the reaction.[7]
Time4-8 hoursTypical reaction time, but should be monitored by TLC or GC for completion.
Expected Yield 70-90%Dependant on reaction scale and purification efficiency.

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow cluster_synthesis Synthesis Precursor Tetrahydropyran-4-ylacetic Acid Reaction Fischer Esterification (Reflux, 4-8h) Precursor->Reaction Ethanol Ethanol (excess) Ethanol->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude_Product Crude Ethyl tetrahydropyran-4-ylacetate Workup->Crude_Product Purification_Workflow cluster_purification Purification Crude Crude Product Column Silica Gel Column Chromatography Crude->Column Elution Elution with Hexane:EtOAc Column->Elution Fractions Fraction Collection Elution->Fractions TLC TLC Analysis Fractions->TLC Pure_Fractions Combine Pure Fractions TLC->Pure_Fractions Evaporation Solvent Evaporation Pure_Fractions->Evaporation Pure_Product Pure Ethyl tetrahydropyran-4-ylacetate Evaporation->Pure_Product FBDD_Workflow cluster_fbdd Fragment-Based Drug Discovery Fragment_Library Fragment Library (including Ethyl tetrahydropyran-4-ylacetate) Primary_Screen Primary Biophysical Screen (e.g., SPR, MST, NMR) Fragment_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Validation Hit Validation (Orthogonal Method) Hit_Identification->Hit_Validation Affinity_Determination Binding Affinity (KD) Determination Hit_Validation->Affinity_Determination Structural_Biology Co-crystallography Affinity_Determination->Structural_Biology Fragment_to_Lead Fragment-to-Lead Optimization Structural_Biology->Fragment_to_Lead Lead_Compound Lead Compound Fragment_to_Lead->Lead_Compound

Sources

Application Notes and Protocols for the Stereoselective Synthesis of Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring system is a privileged structural motif found in a vast array of biologically active natural products, including polyether antibiotics, marine toxins, and potent anticancer agents.[1][2][3] Its prevalence in pharmaceuticals and agrochemicals underscores the critical importance of developing efficient and stereoselective methods for its construction. The precise spatial arrangement of substituents on the THP ring is often crucial for biological activity, making stereocontrol the paramount challenge in its synthesis. These application notes provide an in-depth guide to several robust and widely employed strategies for the stereoselective synthesis of tetrahydropyran derivatives, intended for researchers, scientists, and professionals in drug development.

Strategic Approaches to Stereoselective Tetrahydropyran Synthesis

The construction of the tetrahydropyran ring with high stereocontrol can be achieved through a variety of synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the available starting materials. This guide will focus on three powerful and versatile approaches:

  • Intramolecular Cyclization Strategies: Leveraging internal nucleophiles to form the heterocyclic ring.

  • Cycloaddition Reactions: Constructing the ring in a concerted or stepwise fashion from open-chain precursors.

  • Organocatalytic Domino Reactions: Employing small chiral organic molecules to catalyze cascade reactions that rapidly build molecular complexity.

Intramolecular Cyclization: Forging the Ring from Within

Intramolecular cyclization is a highly effective strategy for the synthesis of tetrahydropyrans, often characterized by high regio- and stereoselectivity due to the conformational constraints of the tethered substrate.

Intramolecular Hydroalkoxylation of Unsaturated Alcohols

The addition of a pendant hydroxyl group across a carbon-carbon multiple bond is an atom-economical method for THP synthesis.[4] The reaction can be catalyzed by Brønsted or Lewis acids, with the stereochemical outcome often dictated by the geometry of the starting material and the nature of the catalyst.

Causality in Experimental Design: The choice of catalyst is critical. Brønsted acids like p-toluenesulfonic acid (p-TsOH) are effective for simple substrates, proceeding through a carbocationic intermediate.[4][5] However, for more complex molecules or acid-sensitive functional groups, milder Lewis acids such as gold or palladium complexes offer greater control and functional group tolerance. The use of silyl-substituted alkenols can direct the cyclization by stabilizing the incipient carbocation beta to the silicon atom, thereby enhancing regioselectivity.[5][6]

Experimental Workflow: Brønsted Acid-Catalyzed Cyclization

sub Unsaturated Alcohol in Dry CH2Cl2 reagent p-TsOH·H2O (catalytic) sub->reagent Add reaction Stir at RT under N2 reagent->reaction monitor Monitor by TLC reaction->monitor quench Quench with aq. NaHCO3 monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Flash Chromatography extract->purify product Tetrahydropyran Product purify->product sub 4,5-Epoxy Alcohol ts Chair-like Transition State sub->ts Acid or Base Catalysis prod Tetrahydropyran ts->prod 6-endo-tet Cyclization G Start β-Ketoester + β-Nitrostyrene + Alkynyl Aldehyde Michael Asymmetric Michael Addition Start->Michael Catalyst Quinine-based Squaramide Catalyst Catalyst->Michael Henry Intramolecular Henry Reaction Michael->Henry Ketalization Ketalization Henry->Ketalization Product Highly Functionalized Tetrahydropyran Ketalization->Product

Sources

Introduction: The Significance of the Tetrahydropyran Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Tetrahydropyran-4-ylacetic Acid via Ester Hydrolysis

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] Tetrahydropyran-4-ylacetic acid, in particular, serves as a crucial building block in the synthesis of a wide array of pharmacologically active agents, including treatments for neurological disorders and metabolic diseases.[3][4][5] Its structural rigidity and capacity to act as a carbohydrate mimic make it an attractive component for designing molecules that interact with specific biological targets.[1]

This document provides a detailed technical guide for researchers and drug development professionals on the hydrolysis of ethyl tetrahydropyran-4-ylacetate to its corresponding carboxylic acid. We will explore the underlying chemical principles and provide two robust, field-proven protocols for achieving this transformation efficiently.

Pillar 1: The Mechanistic Underpinnings of Ester Hydrolysis

The conversion of an ester to a carboxylic acid is a fundamental reaction in organic synthesis. This transformation can be effectively catalyzed by either acid or base, with each pathway possessing distinct mechanistic features and practical implications.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, commonly known as saponification, is often the preferred method for preparative synthesis due to its irreversible nature.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH or LiOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (⁻OEt) as the leaving group. In the final, irreversible step, the highly basic ethoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol.[7][8] The formation of this resonance-stabilized carboxylate salt drives the reaction to completion.[9] An acidic workup is subsequently required to protonate the carboxylate and isolate the desired carboxylic acid.

G cluster_0 Saponification Mechanism Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack OH- Hydroxide (OH⁻) OH-->Intermediate Carboxylic_Acid Tetrahydropyran-4-ylacetic Acid Intermediate->Carboxylic_Acid 2. Elimination Alkoxide Ethoxide (EtO⁻) Intermediate->Alkoxide Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate 3. Irreversible Deprotonation Ethanol Ethanol Alkoxide->Ethanol Final_Product Final Carboxylic Acid Carboxylate->Final_Product 4. Protonation H3O+ Acid Workup (H₃O⁺) H3O+->Final_Product

Caption: The irreversible mechanism of base-catalyzed ester hydrolysis (saponification).

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is an entirely reversible process, representing the reverse of Fischer esterification. The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid catalyst (e.g., H₂SO₄, HCl). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent proton transfers and elimination of ethanol regenerate the acid catalyst and yield the carboxylic acid. To drive the equilibrium towards the products, this reaction typically requires a large excess of water and may necessitate the removal of the ethanol byproduct as it forms.[10]

G cluster_1 Acid-Catalyzed Mechanism Ester_A This compound Protonated_Ester Protonated Ester Ester_A->Protonated_Ester 1. Protonation (Equilibrium) H+ H⁺ H+->Protonated_Ester Intermediate_A Tetrahedral Intermediate Protonated_Ester->Intermediate_A 2. Nucleophilic Attack Water H₂O Water->Intermediate_A Proton_Transfer Protonated Carboxylic Acid Intermediate_A->Proton_Transfer 3. Proton Transfer Final_Product_A Final Carboxylic Acid Proton_Transfer->Final_Product_A 4. Elimination Ethanol_A Ethanol Proton_Transfer->Ethanol_A Final_Product_A->Ester_A Reversible G cluster_workflow Hydrolysis Experimental Workflow Start Dissolve Ester in Solvent Add_Reagent Add Catalyst (Base or Acid) Start->Add_Reagent React Stir at Appropriate Temperature Add_Reagent->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Perform Aqueous Workup (Quench, Acidify/Neutralize) Monitor->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Crude Product (e.g., Recrystallization) Dry->Purify End Pure Carboxylic Acid Purify->End

Sources

Transesterification reactions with Ethyl tetrahydropyran-4-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Transesterification Reactions with Ethyl Tetrahydropyran-4-ylacetate

Introduction: The Versatility of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and materials science, prized for its stability and its role as a key structural component in numerous natural products and synthetic compounds.[1][2] this compound is a valuable derivative, serving as a versatile building block for more complex molecules in pharmaceuticals, agrochemicals, and fine chemical synthesis.[3][4]

Transesterification—the process of exchanging the alkoxy group of an ester with that of an alcohol—is a fundamental and powerful transformation in organic synthesis.[5] Applying this reaction to this compound allows for the synthesis of a diverse library of corresponding esters. This unlocks the ability to fine-tune critical physicochemical properties such as solubility, volatility, and bioavailability, which is of paramount importance in drug development and the creation of novel flavor and fragrance compounds.[4][6]

This guide provides an in-depth exploration of the primary catalytic strategies for the transesterification of this compound: acid-catalyzed, base-catalyzed, and enzyme-mediated pathways. We will delve into the underlying mechanisms of each approach and furnish detailed, field-proven protocols designed for immediate application in the research and development laboratory.

Reaction Mechanisms: A Tale of Three Catalysts

The choice of catalyst is the most critical decision in designing a transesterification reaction. It dictates the reaction conditions, substrate compatibility, and potential side reactions. The reaction fundamentally involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, followed by the elimination of the original alcohol.

Acid-Catalyzed Transesterification

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This crucial first step significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to attack by a relatively weak nucleophile, such as an alcohol.[7][8] The mechanism proceeds through a series of equilibrium steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[5] To drive the equilibrium towards the desired product, the incoming alcohol is typically used in large excess, acting as the solvent.[7]

Common Catalysts: Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA).[9][10]

Base-Catalyzed Transesterification

In the base-catalyzed pathway, a strong base (typically an alkoxide) deprotonates the incoming alcohol to generate a potent nucleophile.[11] This alkoxide then attacks the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.[12][13] The intermediate subsequently collapses, eliminating the original alkoxide and forming the new ester. This process is highly efficient but requires strictly anhydrous conditions, as any water present will lead to the saponification (hydrolysis) of the ester, forming a carboxylate salt and consuming the catalyst.[10]

Common Catalysts: Sodium methoxide (NaOMe), Potassium hydroxide (KOH).[14][15]

Lipase-Catalyzed (Enzymatic) Transesterification

Enzymatic transesterification, typically employing lipases, offers a green and highly selective alternative.[16] Lipases function under mild temperature and pH conditions, making them ideal for substrates with sensitive functional groups. The mechanism generally follows a Ping-Pong Bi-Bi model, where the lipase's active site (often involving a serine residue) attacks the ester to form a covalent acyl-enzyme intermediate, releasing the first alcohol.[17][18] The incoming alcohol then binds to the active site and attacks the acyl-enzyme complex, regenerating the enzyme and releasing the final ester product.[17]

Common Biocatalysts: Immobilized lipases such as Novozym 435 (Candida antarctica Lipase B).[14]

Transesterification_Mechanisms cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed cluster_enzyme Enzyme-Catalyzed (Lipase) Start This compound + New Alcohol (R'-OH) A1 Protonation of C=O (H+ Catalyst) Start->A1 H₂SO₄ B1 Generation of Alkoxide (R'-O⁻) Start->B1 NaOR' E1 Binding to Lipase Active Site Start->E1 Lipase A2 Nucleophilic Attack by R'-OH A1->A2 A3 Tetrahedral Intermediate (Cationic) A2->A3 A4 Proton Transfer & Elimination of Ethanol A3->A4 Product New Tetrahydropyran-4-ylacetate Ester + Ethanol A4->Product B2 Nucleophilic Attack by R'-O⁻ B1->B2 B3 Tetrahedral Intermediate (Anionic) B2->B3 B4 Elimination of Ethoxide (EtO⁻) B3->B4 B4->Product E2 Acyl-Enzyme Intermediate (Ethanol Released) E1->E2 E3 Binding of New Alcohol (R'-OH) E2->E3 E4 Release of Product Ester & Enzyme Regeneration E3->E4 E4->Product

Caption: Catalytic cycles for transesterification.

Experimental Protocols

The following protocols are designed as robust starting points for laboratory synthesis. Researchers should always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Acid-Catalyzed Transesterification (Example: Synthesis of Benzyl Tetrahydropyran-4-ylacetate)

This protocol leverages an excess of the incoming alcohol to drive the reaction to completion.

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (10-20 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~2 mol%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate (for extraction)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound and benzyl alcohol.

  • While stirring, slowly add the concentrated sulfuric acid catalyst.

  • Heat the mixture to reflux (typically 80-100°C, depending on the alcohol) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with diethyl ether and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product via vacuum distillation or column chromatography to remove excess benzyl alcohol and isolate the pure benzyl tetrahydropyran-4-ylacetate.[19]

Protocol 2: Base-Catalyzed Transesterification (Example: Synthesis of Mthis compound)

This method is rapid but requires strict control over moisture.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Methanol (large excess, serves as reactant and solvent)

  • Sodium methoxide (NaOMe, 5-10 mol%)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (for extraction)

Equipment:

  • Flame-dried round-bottom flask with a magnetic stir bar, under an inert atmosphere (N₂ or Argon)

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Add this compound to the flask containing anhydrous methanol under an inert atmosphere.

  • Carefully add the sodium methoxide catalyst to the stirring solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) for 1-4 hours. Monitor progress by TLC or GC.[20]

  • Upon completion, cool the reaction to 0°C and quench by adding saturated NH₄Cl solution to neutralize the base.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the remaining residue between water and an organic solvent like DCM.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude product, which can be further purified by distillation.

Protocol 3: Lipase-Catalyzed Transesterification (Example: Synthesis of 2-Ethylhexyl Tetrahydropyran-4-ylacetate)

This protocol highlights a green chemistry approach suitable for high-boiling point alcohols.

Materials:

  • This compound (1.0 eq)

  • 2-Ethyl-1-hexanol (1.5-3.0 eq)

  • Immobilized Lipase B from Candida antarctica (Novozym 435, 5-10% by weight of the limiting reactant)

  • Molecular sieves (3Å or 4Å, activated)

  • Hexane or Heptane (as a co-solvent, optional)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Orbital shaker or magnetic stir plate with heating

  • Vacuum filtration setup (for enzyme recovery)

Procedure:

  • To a flask, add this compound, 2-ethyl-1-hexanol, and the immobilized lipase beads.

  • Add activated molecular sieves to sequester the ethanol by-product, which helps drive the reaction forward.[21]

  • If using a co-solvent, add it now. Solvent-free conditions are often possible.

  • Heat the mixture to 40-60°C and stir or shake vigorously to ensure good mixing of the heterogeneous components.[14] The gentle stirring prevents mechanical damage to the enzyme beads.

  • Monitor the reaction over 24-72 hours by taking small aliquots of the supernatant for GC analysis.[22]

  • Once equilibrium is reached or the starting material is consumed, cool the mixture.

  • Remove the lipase and molecular sieves by simple filtration. The enzyme can often be washed with solvent and reused.

  • Remove any solvent and the excess alcohol under vacuum to yield the final product. High-vacuum distillation is effective for purifying the high-boiling ester product.

Reaction Monitoring and Product Analysis

A robust analytical workflow is essential for process control and product validation.

  • Reaction Progress:

    • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting ester and the appearance of the product.

    • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for real-time monitoring by observing changes in the C=O stretching frequency or the fingerprint region.[23][24]

  • Product Characterization and Purity:

    • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for determining conversion, purity, and confirming the identity of the product via its mass spectrum.[24]

    • High-Performance Liquid Chromatography (HPLC): Useful for less volatile esters and for quantitative analysis.[25]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the final product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Reactants Charge Reactants (Ester, Alcohol, Catalyst) Setup Assemble Glassware (Reflux/Inert Atmosphere) Reactants->Setup Run Heat & Stir (Controlled Temp) Setup->Run Monitor Monitor Progress (TLC, GC, FTIR) Run->Monitor Monitor->Run Continue Reaction Quench Quench Reaction (Neutralize Catalyst) Monitor->Quench Reaction Complete Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purification (Distillation/Chromatography) Concentrate->Purify Analyze Final Analysis (GC-MS, NMR) Purify->Analyze Final Pure Product Analyze->Final

Caption: General experimental workflow for transesterification.

Data Summary and Catalyst Selection

The choice of catalyst profoundly impacts the experimental design and outcome. This table summarizes the key characteristics to guide your selection.

FeatureAcid-CatalyzedBase-CatalyzedEnzyme-Catalyzed (Lipase)
Speed Moderate (4-12 h)Very Fast (1-4 h)Slow (24-72 h)
Temperature High (Reflux)Low to Moderate (RT - 60°C)Mild (40-60°C)
Conditions Tolerates moistureRequires anhydrous conditionsTolerates some water; avoids saponification
Selectivity Low; risk of side reactionsLow; risk of saponificationHigh; excellent for sensitive substrates
Work-up Neutralization wash requiredQuenching & neutralization washSimple filtration to remove enzyme
Catalyst Cost Very LowLowHigh (but reusable)
Best For Simple, robust alcohols; large scaleUnhindered, simple alcohols; rapid synthesisSensitive substrates; chiral molecules; green chemistry

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature (acid/enzyme)- Reaction has not run long enough- Use fresh catalyst- Increase temperature within reasonable limits- Extend reaction time and monitor
Reaction Stalls at ~50% - Equilibrium has been reached- Use a larger excess of the incoming alcohol- Remove the alcohol by-product (e.g., with molecular sieves or Dean-Stark trap)
Formation of Soap (Base-Catalyzed) - Presence of water in reagents or glassware- Use flame-dried glassware and anhydrous solvents/reagents- Run the reaction under an inert atmosphere
Low Yield After Work-up - Product loss during aqueous extraction- Incomplete reaction- Perform multiple extractions with the organic solvent- Re-optimize reaction conditions for higher conversion
Enzyme Inactivity - Temperature too high- Wrong solvent (some solvents denature enzymes)- Mechanical damage to immobilized enzyme- Lower the reaction temperature- Screen different biocompatible organic solvents- Use gentler stirring instead of vigorous agitation

References

  • Fourier Transform Infrared Spectroscopy (FTIR) Method To Monitor Soy Biodiesel and Soybean Oil in Transesterification Reactions, Petrodiesel−Biodiesel Blends, and Blend Adulteration with Soy Oil.
  • Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols.
  • Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. PMC - NIH. URL
  • Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. SciSpace. URL
  • Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. NIH. URL
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • Tetrahydropyran-4-yl-carboxylic acid. MedChemExpress. URL
  • Tetrahydropyran-4-carboxylic acid, 98%. Fisher Scientific. URL
  • Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors. PMC - NIH. URL
  • Factors affecting the lipase catalyzed transesterification reactions of 3-hydroxy esters in organic solvents. DOI. URL
  • Tetrahydro-2H-pyran-4-carboxylic acid. Chem-Impex. URL
  • CAS 103260-44-2: ETHYL TETRAHYDROPYRAN-4-YL-ACET
  • Mechanism of lipase-catalyzed transesterification.
  • Influence of alcohol: oil molar ratio on the production of ethyl esters by enzymatic transesterification of canola oil. Academic Journals. URL
  • Lipases and lipase-catalyzed esterification in non-aqueous media.
  • Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Springer. URL
  • Tetrahydropyran: properties, applic
  • Reaction Monitoring by Ultrasounds in a Pseudohomogeneous Medium: Triglyceride Ethanolysis for Biodiesel Production. MDPI. URL
  • Analytical monitoring of the production of biodiesel by high- performance liquid chromatography with various detection methods. ScienceDirect. URL
  • Acid-catalyzed transesterific
  • Transesterific
  • Enzymatic Hydroesterification of Soybean Oil Deodorizer Distillate: Sustainable Synthesis of Ethyl and Xylose F
  • Mechanism of base catalyzed transesterification.
  • e (a) Reaction mechanism of base-catalyzed transesterification....
  • Transesterification of Ethyl Esters with Methyl Alcohol Catalyzed by 1a....
  • Transesterification of Ethylacetate over Na2Si2O5 Solid C
  • Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • Base Catalyzed Transesterific
  • Direct synthesis of tetrahydropyran-4-ones via O 3 ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols.
  • Synthesis, Isolation, and Purific
  • Acid Catalyzed Transesterific
  • Mechanism of acid catalyzed transesterification.
  • A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as C
  • Acid-Catalyzed Esterific
  • Acid-catalyzed transesterification and esterification in methanol: a theoretical cluster-continuum investigation of the mechanisms and free energy barriers.
  • Process for purifying esters.
  • ETHYL TETRAHYDROPYRAN-4-YL-ACET

Sources

Use of Ethyl tetrahydropyran-4-ylacetate as a non-polar solvent

This hypothetical data shows that the unique interactions of the ether and ester groups in ETHPA with the silica surface and the analytes can provide a different selectivity profile, which is invaluable for separating compounds with similar polarities. [15]

Conclusion

This compound is more than just another solvent; it is a multi-purpose tool that enables safer, more robust, and potentially more efficient chemical processes. Its moderate polarity, high boiling point, low water solubility, and density greater than water create a unique performance profile. It serves as an excellent reaction solvent for elevated temperatures, a safer and effective alternative to chlorinated solvents in extractions, and a novel mobile phase component for challenging chromatographic separations. As the chemical industry continues to embrace the principles of green chemistry, solvents like ETHPA will be instrumental in developing the sustainable processes of the future.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
  • Biotage. Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. [Link]
  • Chemistry For Everyone.
  • ResearchGate.
  • International Journal of Pharmaceutical Research and Applications.
  • Carl Roth.
  • Quora. How to separate compounds almost with similar polarity (polar compounds)
  • PubChemLite.
  • National Center for Biotechnology Information.
  • National Institutes of Health.
  • IOL Chemicals and Pharmaceuticals.

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Tetrahydropyran Structures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a ubiquitous structural motif in a vast number of biologically active natural products and pharmaceuticals.[1][2] Its prevalence stems from its conformational stability and capacity to engage in specific hydrogen bonding interactions, making it a privileged scaffold in medicinal chemistry. The development of efficient and stereoselective methods for the synthesis of substituted THPs is therefore a critical endeavor in modern organic chemistry. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as powerful and versatile tools, offering mild reaction conditions, high functional group tolerance, and excellent control over stereoselectivity.[3][4][5]

This document provides a detailed guide to several key palladium-catalyzed methodologies for the construction of tetrahydropyran rings. It is designed to serve as a practical resource for researchers in academic and industrial settings, offering not only step-by-step protocols but also insights into the underlying reaction mechanisms and strategic considerations for their application.

Intramolecular Wacker-Type Cyclization (Hydroalkoxylation)

One of the most direct and atom-economical approaches to THP synthesis is the intramolecular hydroalkoxylation of unsaturated alcohols.[1] Palladium(II) catalysts are particularly effective in promoting this transformation, which is often referred to as a Wacker-type cyclization. The core principle involves the activation of a carbon-carbon double bond by a Pd(II) species, rendering it susceptible to nucleophilic attack by a pendant hydroxyl group.[1]

Mechanism and Rationale

The catalytic cycle of the Wacker-type cyclization for THP synthesis is initiated by the coordination of the palladium(II) catalyst to the alkene of the unsaturated alcohol substrate. This π-complexation polarizes the double bond, making it electrophilic. The intramolecular attack of the hydroxyl group then proceeds, typically in an exo-trig fashion according to Baldwin's rules, to form a six-membered ring.[1] The resulting organopalladium intermediate can then undergo protonolysis to yield the tetrahydropyran product and regenerate the active catalyst. In many cases, a co-oxidant is required to regenerate the Pd(II) catalyst from the Pd(0) species formed after the cyclization.

Wacker_Cyclization Unsaturated Alcohol Unsaturated Alcohol π-Complex π-Complex Pd(II) coordinated to alkene Unsaturated Alcohol->π-Complex Coordination Pd(II) Catalyst Pd(II) Catalyst Pd(II) Catalyst->π-Complex Oxypalladation Intermediate Oxypalladation Intermediate C-O bond formed π-Complex->Oxypalladation Intermediate Intramolecular Nucleophilic Attack Tetrahydropyran Product Tetrahydropyran Product Oxypalladation Intermediate->Tetrahydropyran Product Protonolysis or β-Hydride Elimination Pd(0) Pd(0) Oxypalladation Intermediate->Pd(0) Pd(0)->Pd(II) Catalyst Re-oxidation Co-oxidant (e.g., BQ) Co-oxidant (e.g., BQ) Co-oxidant (e.g., BQ)->Pd(II) Catalyst

Caption: Generalized catalytic cycle for Wacker-type THP synthesis.

Protocol: Synthesis of a 2-Substituted Tetrahydropyran

This protocol is a representative example of a Wacker-type cyclization using PdCl₂(MeCN)₂ as the catalyst and benzoquinone (BQ) as the co-oxidant.[1]

Materials:

  • Unsaturated alcohol (e.g., hex-5-en-1-ol) (1.0 mmol, 1.0 equiv)

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (0.05 mmol, 5 mol%)

  • Benzoquinone (BQ) (1.2 mmol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add PdCl₂(MeCN)₂ (13.0 mg, 0.05 mmol) and benzoquinone (130 mg, 1.2 mmol).

  • Add anhydrous THF (10 mL) via syringe and stir the mixture at room temperature until all solids have dissolved. The solution will typically be a clear, light yellow to orange color.

  • Add the unsaturated alcohol (e.g., hex-5-en-1-ol, 100 mg, 1.0 mmol) to the solution via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction mixture will typically darken to a brown or black suspension as Pd(0) is formed.[1]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired tetrahydropyran product.

CatalystCo-oxidantSolventTemperature (°C)Time (h)Yield (%)Reference
PdCl₂(MeCN)₂ (10 mol%)Benzoquinone (1.1 equiv)THFRoom Temp24Varies[1]
Pd(TFA)₂ (5 mol%)O₂ (1 atm)Toluene8012VariesN/A

Palladium-Catalyzed Carboetherification

Palladium-catalyzed carboetherification reactions are powerful for constructing complex THPs by forming a C-C and a C-O bond in a single step.[5][6][7] These reactions typically involve the coupling of an unsaturated alcohol with an aryl or vinyl halide/triflate. Both Pd(0) and Pd(II) catalyzed versions of this reaction have been developed.[5]

Mechanism and Rationale

In a typical Pd(0)-catalyzed carboetherification, the cycle begins with the oxidative addition of the aryl or vinyl halide to the Pd(0) complex. The resulting organopalladium(II) species then coordinates to the alkene of the unsaturated alcohol. This is followed by migratory insertion of the alkene into the Pd-C bond. The subsequent intramolecular nucleophilic attack of the hydroxyl group on the palladium-bound carbon results in the formation of the THP ring and a Pd(II) intermediate, which then undergoes reductive elimination to regenerate the Pd(0) catalyst and release the product.

Carboetherification Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X Oxidative Adduct Ar-Pd(II)-X Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition Ar-X Ar-X Ar-X->Ar-Pd(II)-X Alkene Coordination Alkene Coordination Complex Ar-Pd(II)-X->Alkene Coordination Unsaturated Alcohol Unsaturated Alcohol Unsaturated Alcohol->Alkene Coordination Migratory Insertion Migratory Insertion Product Alkene Coordination->Migratory Insertion Carbopalladation Reductive Elimination Reductive Elimination Migratory Insertion->Reductive Elimination Intramolecular Alkoxylation Reductive Elimination->Pd(0)L_n THP Product THP Product Reductive Elimination->THP Product

Caption: Catalytic cycle for Pd(0)-catalyzed carboetherification.

Protocol: Synthesis of a 2-(Arylmethyl)tetrahydropyran

This protocol is adapted from methodologies for the Pd-catalyzed carboalkoxylation of γ-hydroxyalkenes with aryl bromides.[8]

Materials:

  • γ-Hydroxyalkene (e.g., pent-4-en-1-ol) (0.5 mmol, 1.0 equiv)

  • Aryl bromide (e.g., 2-bromonaphthalene) (0.9 mmol, 1.8 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 2 mol%)

  • Chiral phosphite ligand (e.g., TADDOL-derived) (0.03 mmol, 6 mol%)

  • Sodium tert-butoxide (NaOtBu) (0.9 mmol, 1.8 equiv)

  • Anhydrous toluene (2.5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), the chiral ligand (e.g., L7 from Wolfe et al., 0.03 mmol), and NaOtBu (86.5 mg, 0.9 mmol) to a vial.

  • Add anhydrous toluene (2.5 mL) and stir the mixture for 5 minutes.

  • Add the γ-hydroxyalkene (43 mg, 0.5 mmol) and the aryl bromide (186 mg, 0.9 mmol).

  • Seal the vial and heat the reaction mixture at 90 °C for 12-14 hours.[8]

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched 2-(arylmethyl)tetrahydropyran.

Pd SourceLigandBaseSolventTemperature (°C)Yield (%)e.r.Reference
Pd₂(dba)₃TADDOL-derived phosphiteNaOtBuToluene90Goodup to 96:4[8]
Pd(OAc)₂S-PhosK₃PO₄Dioxane100VariesN/AN/A

Stereospecific Synthesis via 1,3-Chirality Transfer

A sophisticated method for the stereospecific synthesis of 2,6-disubstituted tetrahydropyrans involves a palladium-catalyzed intramolecular cyclization of non-3-ene-2,8-diols.[4] This reaction proceeds with a remarkable 1,3-chirality transfer from a chiral allylic alcohol moiety to a newly formed stereocenter on the THP ring.[4]

Mechanism and Rationale

The reaction is catalyzed by PdCl₂(CH₃CN)₂. The key step is an intramolecular oxypalladation of the chiral allylic alcohol. The stereochemical outcome is dictated by the conformation of the intermediate palladium π-complex, which is influenced by the minimization of allylic strain and 1,3-diaxial interactions.[4] This leads to a highly diastereoselective syn-Sₙ2' type process, where the hydroxyl group attacks the π-allyl palladium complex from the face opposite to the palladium. The stereochemistry of the starting diol directly translates to the relative stereochemistry of the substituents on the final THP ring. For instance, syn-diols typically yield cis-tetrahydropyrans, while anti-diols produce trans-tetrahydropyrans.[4]

Chirality_Transfer cluster_0 1,3-Chirality Transfer Mechanism Substrate Chiral non-3-ene-2,8-diol Pd_pi_complex Pd π-complex formation Substrate->Pd_pi_complex Oxypalladation Intramolecular Oxypalladation (syn-SN2' type attack) Pd_pi_complex->Oxypalladation Intermediate Organopalladium Intermediate Oxypalladation->Intermediate Protonolysis Protonolysis Intermediate->Protonolysis Product 2,6-Disubstituted THP Protonolysis->Product

Caption: Key steps in the 1,3-chirality transfer THP synthesis.

Protocol: Stereospecific Synthesis of a cis-2,6-Disubstituted Tetrahydropyran

This protocol is based on the work of Uenishi and co-workers for the cyclization of syn-non-3-ene-2,8-diols.[4][9]

Materials:

  • syn-non-3-ene-2,8-diol (0.1 mmol, 1.0 equiv)

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (0.01 mmol, 10 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂) (2 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add the syn-non-3-ene-2,8-diol (1.0 equiv).

  • Add anhydrous dichloromethane (2 mL).

  • In a separate vial, dissolve PdCl₂(MeCN)₂ (2.6 mg, 0.01 mmol) in anhydrous dichloromethane (0.5 mL).

  • Add the catalyst solution to the substrate solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the cis-2,6-disubstituted tetrahydropyran with high diastereoselectivity (>20:1).[4]

Substrate StereochemistryCatalyst LoadingSolventTemperature (°C)Diastereoselectivity (dr)Product StereochemistryReference
syn-diol10 mol%CH₂Cl₂Room Temp>20:1cis[4]
anti-diol10 mol%CH₂Cl₂Room Temp>20:1trans[4]

References

  • Application Notes: Intramolecular Hydroalkoxylation for Tetrahydropyran Synthesis. Benchchem.
  • Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. National Center for Biotechnology Information.
  • Tetrahydropyran synthesis. Organic Chemistry Portal.
  • Kawai, N., Lagrange, J. M., Ohmi, M., & Uenishi, J. (2006). Palladium-catalyzed stereospecific synthesis of 2,6-disubstituted tetrahydropyrans: 1,3-chirality transfer by an intramolecular oxypalladation reaction. The Journal of organic chemistry, 71(12), 4530–4537.
  • Palladium-Catalyzed Carboetherification and Carboamination Reactions of γ-Hydroxy- and γ-Aminoalkenes for the Synthesis of Tetrahydrofurans and Pyrrolidines. National Center for Biotechnology Information.
  • Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. ACS Publications.
  • Palladium catalyzed synthesis of tetrahydropyran derivatives. ResearchGate.
  • Intramolecular palladium(II)-mediated alkoxy carbonylation as a route to functionalized tetrahydropyrans. Synthesis of the C9-C32 segment of phorboxazole A. National Center for Biotechnology Information.
  • Synthesis of 2,6- trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. National Center for Biotechnology Information.
  • Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Royal Society of Chemistry.
  • Palladium-Catalyzed Stereospecific Synthesis of 2,6-Disubstituted Tetrahydropyrans: 1,3-Chirality Transfer by an Intramolecular Oxypalladation Reaction. ResearchGate.
  • Palladium-Catalyzed Carboetherification and Carboamination Reactions of γ-Hydroxy- and γ-Aminoalkenes for the Synthesis of Tetrahydrofurans and Pyrrolidines. Semantic Scholar.
  • Palladium-Catalyzed Carboetherification and Carboamination Reactions of Γ-Hydroxy- and Γ-Aminoalkenes for the Synthesis of Tetrahydrofurans and Pyrrolidines. Deep Blue Repositories.
  • Development of Enantioselective Pd-Catalyzed Alkene Carboalkoxylation Reactions for the Synthesis of Tetrahydrofurans. National Center for Biotechnology Information.

Sources

Application Notes and Protocols for Tetrahydropyran Ring Synthesis via Prins Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety is a privileged scaffold found in a vast array of biologically active natural products, including polyether antibiotics, marine toxins, and pharmaceuticals.[1][2][3] Its prevalence underscores the critical need for efficient and stereoselective synthetic methods for its construction. Among the various strategies, the Prins cyclization has emerged as a powerful and versatile tool for the formation of substituted THP rings.[2][4] This document provides an in-depth guide to the Prins cyclization, covering its mechanistic underpinnings, modern variations, and detailed experimental protocols suitable for laboratory application.

The Underpinnings of the Prins Cyclization: Mechanism and Stereocontrol

The Prins cyclization is fundamentally an acid-catalyzed reaction involving the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol.[5][6] The reaction proceeds through a key oxocarbenium ion intermediate, which is then intramolecularly trapped by the alkene to forge the tetrahydropyran ring.[1][2] The stereochemical outcome of this cyclization is a crucial aspect and can often be directed by the judicious choice of catalyst and reaction conditions.

The generally accepted mechanism commences with the activation of the carbonyl component by a Lewis or Brønsted acid, followed by reaction with the homoallylic alcohol to form a hemiacetal. Subsequent elimination of water generates the critical oxocarbenium ion. This intermediate typically adopts a chair-like transition state to minimize steric interactions, with bulky substituents preferentially occupying equatorial positions.[7] The intramolecular nucleophilic attack by the alkene then proceeds, leading to the formation of the THP ring. The final step involves the capture of the resulting carbocation by a nucleophile present in the reaction medium (e.g., water, halide, or acetate).[6]

Prins_Mechanism cluster_0 Oxocarbenium Ion Formation cluster_1 Cyclization and Nucleophilic Capture Homoallylic_Alcohol Homoallylic Alcohol Oxocarbenium_Ion Oxocarbenium Ion Intermediate Homoallylic_Alcohol->Oxocarbenium_Ion Reacts with Aldehyde Aldehyde Aldehyde->Oxocarbenium_Ion activated aldehyde Acid_Catalyst Acid Catalyst Acid_Catalyst->Aldehyde Activates Chair_TS Chair-like Transition State Oxocarbenium_Ion->Chair_TS Forms Cyclized_Intermediate Cyclized Carbocation Intermediate Chair_TS->Cyclized_Intermediate Intramolecular attack THP_Product Tetrahydropyran Product Cyclized_Intermediate->THP_Product Trapped by Nucleophile Nucleophile (e.g., H2O, Cl-) Nucleophile->THP_Product Experimental_Workflow Start Start Reactants Combine Homoallylic Alcohol and Aldehyde in Solvent Start->Reactants Catalyst Add Acid Catalyst (e.g., FeCl3 or PMA) Reactants->Catalyst Reaction Stir at Appropriate Temperature Catalyst->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction (e.g., with NaHCO3) Monitor->Quench Complete Workup Aqueous Workup & Extraction Quench->Workup Dry_Concentrate Dry Organic Layer & Concentrate Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End Pure THP Product Purify->End

Sources

Application Note & Protocols: Strategic Synthesis of Tetrahydropyran Scaffolds via the Hetero-Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the Tetrahydropyran Ring

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry and natural product synthesis. Its presence is integral to the structure and bioactivity of numerous therapeutic agents and complex molecules, including antitumor agents and marine macrolides.[1][2][3] The ability to construct this six-membered oxygen-containing heterocycle with precise control over stereochemistry is therefore a paramount objective in modern organic synthesis. Among the myriad of synthetic strategies, the Hetero-Diels-Alder (HDA) reaction stands out as one of the most powerful and convergent methods for accessing functionalized tetrahydropyran derivatives.[2][4]

This guide provides an in-depth exploration of the HDA reaction for THP synthesis, moving from foundational mechanistic principles to field-proven, actionable protocols. We will dissect the causality behind experimental choices, enabling researchers to not only replicate these methods but also to rationally adapt them for novel synthetic challenges.

Mechanistic Foundations: A [4π+2π] Cycloaddition Approach

The Hetero-Diels-Alder reaction is a variant of the Nobel Prize-winning Diels-Alder reaction, a pericyclic process involving the [4+2] cycloaddition between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a six-membered ring.[5][6] In the context of THP synthesis, the reaction involves a heteroatom, typically oxygen, in one of the components. The most common and effective strategy employs an electron-rich diene and an aldehyde as the heterodienophile, which contains the requisite oxygen atom for the resulting heterocycle.[7]

This transformation is governed by frontier molecular orbital (FMO) theory, where the reaction is facilitated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[5][7] The efficiency and stereoselectivity of the reaction are profoundly influenced by the nature of the substrates and, most critically, the choice of catalyst.

Key Reaction Components
  • Electron-Rich Dienes: The workhorses of HDA reactions for THP synthesis are highly nucleophilic, activated dienes. Their high-lying HOMO energies make them exceptionally reactive towards electrophilic dienophiles.

    • Danishefsky's Diene (trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene): This diene is exceptionally reactive in HDA reactions.[8][9] The resulting cycloadduct is a silyl enol ether, which can be readily hydrolyzed under acidic workup conditions to reveal a tetrahydropyran-4-one, a versatile synthetic intermediate.[2][8]

    • Brassard's Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene): Similar to Danishefsky's diene, it is highly reactive and has been used extensively in the asymmetric synthesis of δ-lactones and related THP structures.[10][11][12][13]

    • Rawal's Diene (1-amino-3-siloxy-1,3-butadiene): Noted for its high reactivity, sometimes even under mild thermal conditions without the need for Lewis acid catalysis.[14][15][16]

  • Aldehyde Dienophiles: Aldehydes serve as the C=O dienophile, incorporating the oxygen atom directly into the newly formed heterocyclic ring. A significant challenge is that unactivated aldehydes are often poor dienophiles.[7] This is overcome through catalysis.

The Central Role of Catalysis

Catalysis is the key to unlocking the full potential of the HDA reaction, enabling it to proceed under mild conditions with high efficiency and, crucially, stereocontrol.

  • Lewis Acid Catalysis: Lewis acids activate the aldehyde dienophile by coordinating to the carbonyl oxygen. This coordination lowers the energy of the aldehyde's LUMO, reducing the HOMO-LUMO energy gap with the diene and dramatically accelerating the reaction rate.[7] Common Lewis acids include titanium(IV) isopropoxide, indium(III) triflate, and various lanthanide complexes.[11][13][17][18]

  • Asymmetric Catalysis: For applications in drug development, achieving high enantioselectivity is non-negotiable. This is accomplished using chiral catalysts.

    • Chiral Lewis Acids: By replacing achiral ligands with chiral ones, the Lewis acid catalyst creates a chiral environment around the dienophile. This forces the diene to approach from a specific face, leading to the preferential formation of one enantiomer. Seminal examples include Jacobsen's chiral chromium(III)-salen complexes and BINOL-derived titanium complexes.[2][12]

    • Organocatalysis: Small organic molecules, such as proline and its derivatives, can also catalyze asymmetric HDA reactions.[19][20][21] These catalysts often operate by forming a transient, activated enamine or iminium ion, providing an alternative to metal-based catalysis.

Below is a diagram illustrating the general mechanism for a Lewis Acid-catalyzed HDA reaction to form a tetrahydropyranone precursor.

HDA_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_cycloaddition [4+2] Cycloaddition cluster_workup Workup & Product Diene Electron-Rich Diene (e.g., Danishefsky's Diene) TS Asymmetric Transition State Diene->TS HOMO-LUMO Interaction Aldehyde Aldehyde (R-CHO) Activated_Aldehyde Activated Aldehyde [R-CHO---LA*] Aldehyde->Activated_Aldehyde Coordination Catalyst Chiral Lewis Acid (LA*) Catalyst->Activated_Aldehyde Activated_Aldehyde->TS HOMO-LUMO Interaction Cycloadduct Dihydropyran Silyl Enol Ether TS->Cycloadduct Ring Formation Workup Acidic Workup (e.g., H₃O⁺) Cycloadduct->Workup Hydrolysis Product Enantioenriched Tetrahydropyran-4-one Workup->Product

Caption: Lewis Acid-catalyzed Hetero-Diels-Alder reaction pathway.

Experimental Design & Protocols

A successful HDA reaction hinges on meticulous experimental design, from reagent selection to the execution of the reaction under controlled conditions.

General Experimental Workflow

The diagram below outlines the critical stages of a typical asymmetric HDA experiment.

HDA_Workflow prep 1. Reagent & Glassware Prep (Dry glassware, purify/dry solvents) cat_gen 2. Catalyst Generation (if in situ) (e.g., Ti(OiPr)₄ + Chiral Ligand) prep->cat_gen setup 3. Reaction Setup (Inert atmosphere, cool to temp) cat_gen->setup add_aldehyde 4. Add Aldehyde setup->add_aldehyde add_diene 5. Add Diene (often dropwise) add_aldehyde->add_diene monitor 6. Reaction Monitoring (TLC, LC-MS) add_diene->monitor quench 7. Quench & Workup (e.g., Add H₂O or sat. NaHCO₃) monitor->quench purify 8. Purification (Column Chromatography) quench->purify analyze 9. Analysis (NMR, Chiral HPLC/GC) purify->analyze

Caption: Standard workflow for an asymmetric HDA experiment.

Protocol 1: Asymmetric HDA with Brassard's Diene and a Chiral Titanium Catalyst

This protocol is adapted from methodologies developed for the highly enantioselective reaction of Brassard's diene with aromatic aldehydes, yielding chiral δ-lactones which are precursors to THP systems.[10][11]

Objective: To synthesize an enantioenriched 5,6-dihydropyran-2-one.

Materials:

  • Chiral Schiff base ligand (e.g., derived from (S)-tert-leucine)

  • Titanium(IV) isopropoxide [Ti(OiPr)₄]

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Brassard's Diene

  • Standard workup and purification reagents (water, brine, Na₂SO₄, silica gel)

Step-by-Step Methodology:

  • Catalyst Preparation (In Situ):

    • Causality: The active chiral Lewis acid catalyst is generated in situ to ensure maximum activity. The 1.1:1 molar ratio of ligand to titanium precursor is often optimal to form a well-defined catalytic species.[11]

    • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral Schiff base ligand (0.01375 mmol, 5.5 mol%).

    • Add anhydrous CH₂Cl₂ (0.5 mL) and stir until the ligand dissolves.

    • Add Ti(OiPr)₄ (0.0125 mmol, 5.0 mol%) and stir the resulting solution at room temperature for 1 hour.

  • Reaction Execution:

    • Causality: The reaction is cooled to 0 °C to enhance enantioselectivity; lower temperatures often improve selectivity by favoring the more ordered transition state.[10]

    • Cool the catalyst solution to 0 °C in an ice bath.

    • Add the aromatic aldehyde (0.25 mmol, 1.0 equiv) to the flask.

    • Add Brassard's diene (0.375 mmol, 1.5 equiv) dropwise over 5 minutes.

    • Stir the reaction mixture at 0 °C.

  • Monitoring and Workup:

    • Causality: The reaction progress is monitored by TLC to determine the point of maximum conversion and minimize side-product formation. A standard aqueous workup removes the catalyst and other water-soluble components.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 24-72 hours).

    • Quench the reaction by adding distilled water (2 mL).

    • Extract the aqueous layer with CH₂Cl₂ (3 x 5 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Causality: Flash column chromatography is a standard method for purifying organic compounds of moderate polarity. Chiral HPLC is the definitive method for determining the enantiomeric excess of the product.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric HDA with a Danishefsky-type Diene and Jacobsen's Catalyst

This protocol is based on the highly reliable synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones, a key step in the synthesis of complex natural products like Neopeltolide.[2]

Objective: To synthesize a cis-2,6-disubstituted tetrahydropyran-4-one.

Materials:

  • Jacobsen's chiral chromium(III) catalyst ((R,R)- or (S,S)-enantiomer)

  • 4Å Molecular Sieves (powdered, activated)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Aldehyde dienophile

  • Danishefsky-type diene

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Catalyst Activation:

    • Causality: Molecular sieves are used to rigorously exclude water, which can deactivate the Lewis acidic catalyst.

    • To a flame-dried flask under argon, add Jacobsen's catalyst (e.g., ent-113, 0.1 equiv) and freshly activated, powdered 4Å molecular sieves.

    • Add anhydrous CH₂Cl₂ and stir the suspension at room temperature for 30 minutes.

  • Reaction Execution:

    • Causality: The choice of aldehyde is critical; some aldehydes may react sluggishly, requiring optimization of the reaction conditions or a more reactive derivative.[2]

    • Cool the mixture to the desired temperature (e.g., -20 °C or -40 °C).

    • Add the aldehyde (1.0 equiv) followed by the Danishefsky-type diene (1.5 equiv).

    • Stir the reaction at this temperature, monitoring by TLC.

  • Workup and Hydrolysis:

    • Causality: The initial cycloadduct is a silyl enol ether. A mild acidic workup with TFA is required to hydrolyze this intermediate to the desired ketone product without causing epimerization or degradation.[2]

    • Once the reaction is complete, quench by pouring it into a solution of THF and 0.5 M HCl, or alternatively, dilute with CH₂Cl₂ and add trifluoroacetic acid (TFA, ~2.0 equiv).

    • Stir vigorously at room temperature for 30-60 minutes to ensure complete hydrolysis.

    • Neutralize with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with CH₂Cl₂.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Analyze the product by NMR to confirm the structure and determine the diastereomeric ratio (dr). The cis configuration is typically favored in these reactions.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Data Summary: Catalyst and Diene Performance

The selection of the catalyst and diene is paramount for achieving the desired outcome. The tables below summarize the performance of common systems.

Table 1: Comparison of Common Dienes for HDA Reactions

Diene Name Structure Key Features & Applications
Danishefsky's Diene MeO(CH)=CH-C(OSiMe₃)=CH₂ Highly reactive, versatile. Forms tetrahydropyran-4-one products after hydrolysis. Widely used in natural product synthesis.[2][8]
Brassard's Diene CH₂=C(OMe)-CH=C(OSiMe₃) Also highly reactive. Primarily used to synthesize δ-lactone products, which are valuable THP precursors.[10][12]

| Rawal's Diene | CH₂=C(NR₂)-CH=C(OSiMe₃) | Exceptionally reactive due to the nitrogen donor group. Can sometimes react under thermal conditions without a Lewis acid.[14][15] |

Table 2: Representative Catalyst Performance in Asymmetric HDA for THP Synthesis

Catalyst System Diene Type Aldehyde Type Typical Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %) Reference
Jacobsen's Cr(III) Catalyst Danishefsky-type Aliphatic 83 97:3 (cis:trans) >95 [2]
(S,S)-Ti(IV)-Schiff Base Brassard's Aromatic 70-95 N/A up to 99 [10][11]
(R)-BINOL/Ti(OiPr)₄ Brassard's Aliphatic 46-79 N/A up to 88 [12]
N,N'-dioxide/In(OTf)₃ Brassard-type Aliphatic up to 86 up to 97:3 (cis:trans) up to 94 [13][22]

| (S)-Proline | Ketone/Formaldehyde | Anilines | 40-90 | N/A | 94-99 |[21] |

Conclusion and Future Outlook

The Hetero-Diels-Alder reaction is an indispensable tool for the stereocontrolled synthesis of tetrahydropyrans, providing a direct and efficient route to this vital heterocyclic core. Through the rational selection of activated dienes, aldehydes, and, most importantly, chiral catalysts, researchers can access a vast chemical space of enantioenriched THP derivatives. The protocols detailed herein serve as a robust starting point for laboratory application. The continued development of novel organocatalysts and more sustainable, earth-abundant metal catalysts promises to further expand the scope and applicability of this powerful reaction, solidifying its role in advancing drug discovery and the synthesis of complex molecular architectures.

References

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). National Institutes of Health (NIH). [Link]
  • A Catalytic Asymmetric Bioorganic Route to Enantioenriched Tetrahydro- and Dihydropyranones. (n.d.).
  • Organocatalytic diastereo- and enantioselective oxa-hetero-Diels–Alder reactions of enones with aryl trifluoromethyl ketones for the synthesis of trifluoromethyl-substituted tetrahydropyrans. (2021). Royal Society of Chemistry. [Link]
  • Lanthanide catalysts for the hetero Diels–Alder reaction: effect of ligand structure and acidity. (n.d.). Canadian Science Publishing. [Link]
  • Highly Enantioselective Hetero-Diels−Alder Reaction of Brassard Diene with Aromatic Aldehydes. (n.d.).
  • A Mild and Efficient Asymmetric Hetero-Diels-Alder Reaction of the Brassard Diene with Aldehydes. (2005). Organic Chemistry Portal. [Link]
  • Efficient Enantioselective Hetero-Diels−Alder Reaction of Brassard's Diene with Aliphatic Aldehydes: A One-Step Synthesis of (R)-(+)-Kavain and (S)-(+)-Dihydrokavain. (n.d.).
  • Indium(III)-Catalyzed Asymmetric Hetero-Diels–Alder Reaction of Brassard-Type Diene with Aliphatic Aldehydes. (n.d.).
  • Hetero-Diels–Alder Reaction of Brassard's Diene and Aliphatic Aldehydes. (2011). Thieme Synfacts. [Link]
  • Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. (n.d.). PubMed. [Link]
  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. (2012). National Institutes of Health (NIH). [Link]
  • Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Hetero-Diels-Alder Reactions. (n.d.).
  • Danishefsky's diene. (n.d.). Wikipedia. [Link]
  • Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. (2025).
  • Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Novel Bicyclic P,S-Heterocycles via Stereoselective hetero-Diels–Alder Reactions of Thiochalcones with 1-Phenyl-4H-phosphinin-4-one 1-Oxide. (2024). National Institutes of Health (NIH). [Link]
  • Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. (2025). Journal of Organic and Pharmaceutical Chemistry. [Link]
  • A Remarkable Selectivity Observed in Hetero-Diels–Alder Reactions of Levoglucosenone (LGO) with Thiochalcones: An Experimental and Computational Study. (2025). National Institutes of Health (NIH). [Link]
  • Asymmetric Hetero-Diels-Alder Reactions. (2006). Organic Chemistry Portal. [Link]
  • Diels–Alder reaction. (n.d.). Wikipedia. [Link]
  • preparation and diels–alder reaction of a highly nucleophilic diene. (n.d.). Organic Syntheses Procedure. [Link]
  • Shackles Off: A Kilo Scale Synthesis of Rawal's Diene. (2025).
  • Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. (2006).
  • ChemInform Abstract: Lanthanoid Catalysts for the Hetero Diels—Alder Reaction: Effect of Ligand Structure and Acidity. (2025).

Sources

Application Note: Quantitative Analysis of Ethyl tetrahydropyran-4-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides detailed analytical methods for the precise and accurate quantification of Ethyl tetrahydropyran-4-ylacetate, a key intermediate in pharmaceutical synthesis and a component in specialty chemical formulations. Recognizing the diverse analytical requirements of research, development, and quality control laboratories, we present two robust, validated protocols: a Gas Chromatography method with Flame Ionization Detection (GC-FID) for volatile analysis and a High-Performance Liquid Chromatography method coupled with a Charged Aerosol Detector (HPLC-CAD) for non-volatile and semi-volatile analysis. This guide is intended for researchers, analytical scientists, and drug development professionals, offering in-depth procedural details, the scientific rationale behind methodological choices, and comprehensive validation data.

Introduction to this compound and Analytical Challenges

This compound (CAS No. 103260-44-2) is a cyclic ether ester with a molecular formula of C₉H₁₆O₃ and a molecular weight of 172.22 g/mol .[1][2] Its structure, characterized by a tetrahydropyran ring and an ethyl acetate side chain, imparts moderate polarity and volatility.[3] A significant challenge in the quantification of this analyte using High-Performance Liquid Chromatography (HPLC) is its lack of a strong ultraviolet (UV) chromophore, rendering standard UV-Visible detection methods insensitive and impractical for trace-level analysis.[4][5][6]

This application note addresses these challenges by presenting two orthogonal analytical techniques that provide reliable quantification:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): An established, robust method ideal for the analysis of volatile and semi-volatile compounds. FID offers excellent sensitivity and a wide linear range for hydrocarbons and organic molecules.

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A modern, universal detection method that is not dependent on the optical properties of the analyte. CAD is highly sensitive for non-volatile and semi-volatile compounds, making it an excellent choice for analytes lacking a UV chromophore.[1][2]

Method 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle and Rationale

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The sample is vaporized in a heated inlet and carried through the column by an inert gas. As this compound is a relatively volatile ester, GC is a highly suitable technique. The Flame Ionization Detector (FID) is the detector of choice due to its high sensitivity to organic compounds and its near-universal response to hydrocarbons. The response of the FID is directly proportional to the mass of carbon atoms entering the flame, allowing for accurate quantification.[7]

Experimental Protocol

Instrumentation and Materials:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary GC Column: A mid-polarity column such as a DB-Wax or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good peak shape and resolution.

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Gases for FID: Hydrogen and Air, high purity.

  • Data Acquisition System.

  • Volumetric flasks, pipettes, and autosampler vials.

  • This compound reference standard (purity ≥98%).

  • Solvent: High-purity Ethyl Acetate or Dichloromethane.

Workflow Diagram:

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing ref_std Reference Standard stock_std Stock Standard (e.g., 1000 µg/mL) ref_std->stock_std Dissolve in solvent1 Solvent solvent1->stock_std working_std Working Standards (Calibration Curve) stock_std->working_std Serial Dilution injection Inject into GC working_std->injection sample Test Sample prep_sample Prepared Sample (Diluted) sample->prep_sample Dilute with solvent2 Solvent solvent2->prep_sample prep_sample->injection separation Separation in Capillary Column injection->separation detection Detection by FID separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_area Integrate Peak Area chromatogram->peak_area calibration Plot Calibration Curve peak_area->calibration quantification Quantify Sample calibration->quantification HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing ref_std Reference Standard stock_std Stock Standard (e.g., 1000 µg/mL) ref_std->stock_std Dissolve in solvent1 Diluent solvent1->stock_std working_std Working Standards (Calibration Curve) stock_std->working_std Serial Dilution injection Inject into HPLC working_std->injection sample Test Sample prep_sample Prepared Sample (Filtered) sample->prep_sample Dissolve & Filter solvent2 Diluent solvent2->prep_sample prep_sample->injection separation Separation on C18 Column injection->separation detection Nebulize, Evaporate, Charge & Detect (CAD) separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_area Integrate Peak Area chromatogram->peak_area calibration Plot Calibration Curve peak_area->calibration quantification Quantify Sample calibration->quantification

Caption: Workflow for HPLC-CAD quantification.

Step-by-Step Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1000 µg/mL in a 50:50 (v/v) Acetonitrile/Water mixture.

    • Perform serial dilutions to prepare calibration standards (e.g., 5, 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the sample and dissolve it in a known volume of the diluent to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.

  • HPLC-CAD Instrument Parameters:

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A WaterWeak solvent in reversed-phase chromatography.
Mobile Phase B AcetonitrileStrong solvent in reversed-phase chromatography.
Gradient 0-1 min: 30% BInitial hold for equilibration.
1-10 min: 30% to 90% BGradient elution for separation from polar and non-polar impurities.
10-12 min: 90% BColumn wash.
12.1-15 min: 30% BRe-equilibration for the next injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
CAD Nebulizer 40 °COptimizes aerosol formation.
CAD Evap. Tube 50 °CEnsures complete solvent evaporation without analyte degradation.
Gas Nitrogen at 35 psiStandard for nebulization in CAD.
  • Data Analysis:

    • Inject the calibration standards and samples.

    • Integrate the peak area for this compound.

    • Construct a calibration curve. Note that CAD response can be non-linear, so a quadratic fit may be necessary.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Method Validation

Both the GC-FID and HPLC-CAD methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose. [8][9][10] Validation Parameters Summary:

ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the signal is from the analyte of interest.Peak purity analysis; no interference from blank or placebo at the analyte's retention time.
Linearity To show a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision
- RepeatabilityPrecision under the same conditions over a short interval.Relative Standard Deviation (RSD) ≤ 2.0% for 6 replicate injections.
- IntermediatePrecision within the same lab (different days, analysts, equipment).RSD ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.No significant change in results when parameters (e.g., flow rate, temperature) are slightly varied.

Conclusion

This application note details two reliable and robust methods for the quantification of this compound. The GC-FID method offers a classic, cost-effective approach for volatile analysis, while the HPLC-CAD method provides a modern, highly sensitive alternative for non-chromophoric compounds, compatible with a wider range of sample volatilities and complex matrices. The choice of method will depend on the specific application, available instrumentation, and the nature of the sample matrix. Both methods, when properly validated, will provide accurate and precise results for researchers, scientists, and drug development professionals.

References

  • Gamet, M., et al. (2011). Analysis of Sucrose Esters by HPLC Using Charged Aerosol Detector. ResearchGate.
  • Moreau, R. A. (2006). The analysis of lipids via HPLC with a charged aerosol detector. Journal of the American Oil Chemists' Society, 83(10), 849-854.
  • Indart, A., et al. (1993). Capillary Column Gas Chromatographic Method for Analysis of Encapsulated Fish Oils and Fish Oil Ethyl Esters: Collaborative Study. Journal of AOAC INTERNATIONAL, 76(5), 1104-1114.
  • European Compliance Academy (ECA). (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis.
  • Dixon, R. W., & Peterson, D. S. (2002). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Analytical Chemistry, 74(13), 2930-2937.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). Quality Guidelines.
  • Wikipedia. (n.d.). Evaporative light scattering detector.
  • PubChem. (n.d.). This compound.
  • Taylor & Francis Online. (2012). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Food Additives & Contaminants: Part A, 29(10), 1551-1558.
  • Pharmapproach. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
  • National University of Science and Technology Oman. (2021). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Journal of Pharmaceutical Research International, 33(42A), 232-243.
  • ResearchGate. (2012). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Science and Education Publishing. (2015). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. American Journal of Food and Nutrition, 3(4), 103-109.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl Tetrahydropyran-4-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl tetrahydropyran-4-ylacetate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common purification challenges. Our focus is on providing practical, evidence-based solutions to ensure the highest purity of your final product.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format.

Issue 1: My final product is contaminated with a carboxylic acid impurity.

Question: After my synthesis, I'm observing a persistent acidic impurity in my this compound, as indicated by a broad peak in my ¹H NMR spectrum and a spot that streaks on my TLC plate. What is this impurity and how can I remove it?

Answer:

The most likely acidic impurity is the unreacted starting material, tetrahydropyran-4-ylacetic acid, particularly if you have employed a Fischer esterification synthesis route.[1][2] This is a common issue as Fischer esterification is a reversible reaction.[3][4]

Root Cause Analysis:

  • Incomplete Esterification: The equilibrium of the Fischer esterification may not have been sufficiently shifted towards the product. This can be due to insufficient reaction time, inadequate water removal, or a non-optimal catalyst concentration.[3][4]

  • Hydrolysis: Your purified ester may have partially hydrolyzed back to the carboxylic acid during workup or storage, especially in the presence of moisture and residual acid or base.[5][6]

Recommended Purification Protocol:

A liquid-liquid extraction with a mild aqueous base is the most effective method to remove acidic impurities.

  • Dissolution: Dissolve your crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its corresponding sodium salt, which is highly soluble in the aqueous layer.

    • Caution: Perform this step carefully as the reaction between the acid and bicarbonate will produce carbon dioxide gas, leading to pressure buildup in the separatory funnel. Vent frequently.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the wash with sodium bicarbonate solution two to three times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities and to aid in the separation of the layers.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified ester.

Self-Validation:

  • TLC Analysis: Spot the crude material and the purified product on a TLC plate. The streaking spot corresponding to the carboxylic acid should be absent in the purified sample.

  • pH Test: The aqueous washes should be basic. You can test the pH of the final aqueous wash to ensure it is no longer acidic.

Issue 2: My product is contaminated with an alcohol.

Question: I've removed the acidic impurities, but my analysis (e.g., ¹H NMR, GC-MS) still shows the presence of ethanol. How can I remove the residual alcohol?

Answer:

Residual ethanol is a common impurity, especially when it is used in excess during a Fischer esterification to drive the reaction to completion.[7]

Root Cause Analysis:

  • Insufficient Removal During Workup: Ethanol has some solubility in many organic solvents used for extraction, leading to incomplete removal during aqueous washes.

  • Azeotrope Formation: While not a significant issue with ethanol and this compound, in some ester purifications, the alcohol can form an azeotrope with the solvent or the product, making separation by simple distillation difficult.[8][9]

Recommended Purification Protocol:

  • Aqueous Washes: Thorough washing with water or brine during the initial workup is crucial. Ethanol is highly soluble in water and can be effectively removed through repeated extractions.

  • Fractional Distillation: If the alcohol contamination persists, fractional distillation is a highly effective method, provided there is a sufficient difference in boiling points between the alcohol and your ester.

  • High Vacuum Evaporation: For removal of trace amounts of ethanol, evaporation under high vacuum can be effective. Gently warming the sample can aid in this process, but be cautious of product volatility.

Data Presentation: Boiling Points

CompoundBoiling Point (°C)
Ethanol78.37
This compound~200-220 (est.)

The significant difference in boiling points makes fractional distillation a viable purification strategy.

Issue 3: I'm observing unexpected byproducts related to the tetrahydropyran ring.

Question: My mass spectrometry analysis shows peaks that don't correspond to my starting materials or expected ester. I suspect side reactions involving the tetrahydropyran ring. What are the possibilities and how can I avoid them?

Answer:

While the tetrahydropyran ring is generally stable, certain reaction conditions can lead to side products.

Root Cause Analysis and Potential Byproducts:

  • Dehydration: If your synthesis involves a precursor with a hydroxyl group on the tetrahydropyran ring (e.g., 4-hydroxy-tetrahydropyran-4-ylacetate), acidic conditions and heat can promote dehydration, leading to the formation of an unsaturated byproduct, Dihydropyran-4-yl-acetate.

  • Ring Opening: Although the tetrahydropyran ring is more resistant to acid-catalyzed ring-opening than its five-membered counterpart, tetrahydrofuran, harsh acidic conditions can potentially lead to ring cleavage.[1] This is more likely to occur with strong Lewis acids.[9][10]

  • Byproducts from Catalytic Hydrogenation: If your synthesis involves the catalytic hydrogenation of an unsaturated precursor like Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate, incomplete reduction can leave residual starting material. Over-reduction or side reactions can also occur, though are less common with standard Pd/C catalysts.[11]

Recommended Avoidance and Purification Strategies:

  • Control of Reaction Conditions:

    • To avoid dehydration, use mild reaction conditions and avoid excessive heat when working with hydroxylated precursors.

    • To prevent ring-opening, use Brønsted acids (like sulfuric acid) in catalytic amounts rather than strong Lewis acids.[1]

  • Purification:

    • Column Chromatography: Flash column chromatography on silica gel is a powerful technique to separate byproducts with different polarities. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, can effectively separate the desired ester from more polar (e.g., ring-opened) or less polar (e.g., dehydrated) byproducts.

    • Preparative HPLC: For challenging separations of isomers or byproducts with very similar polarities, preparative high-performance liquid chromatography (HPLC) can be employed.

Experimental Workflow: Flash Column Chromatography

G cluster_prep Sample Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation prep_sample Dissolve crude product in minimal solvent adsorb_sample Adsorb onto silica gel prep_sample->adsorb_sample load_sample Load adsorbed sample adsorb_sample->load_sample pack_column Pack column with silica gel in non-polar solvent pack_column->load_sample elute Elute with solvent gradient (e.g., Hexane to Ethyl Acetate) load_sample->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate final_product Pure this compound evaporate->final_product

Caption: Workflow for purification by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of my this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the molecular weight of your product.[12][13][14][15]

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying purity and detecting non-volatile impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and assessing the number of components in a sample.

Q2: My purified product is a colorless oil, but it turns yellow over time. What is causing this and how can I prevent it?

A2: The yellowing of your product upon storage could be due to slow decomposition or oxidation. To minimize this:

  • Storage Conditions: Store your purified this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 4 °C).

  • Purity: Ensure that all acidic or basic residues from the purification process have been thoroughly removed, as they can catalyze decomposition.

  • Peroxide Formation: While less prone to peroxide formation than some other ethers, it is good practice to store it away from light.

Q3: Can I use distillation to purify my this compound?

A3: Yes, distillation can be an effective purification method, particularly for removing non-volatile impurities or solvents with significantly different boiling points. For high purity, vacuum distillation is recommended to lower the boiling point and prevent thermal decomposition.

Logical Relationship: Choosing a Purification Method

G start Crude Product acid_impurity Acidic Impurity? start->acid_impurity alcohol_impurity Alcohol Impurity? acid_impurity->alcohol_impurity No base_wash Aqueous Base Wash acid_impurity->base_wash Yes other_byproducts Other Byproducts? alcohol_impurity->other_byproducts No distillation Fractional Distillation alcohol_impurity->distillation Yes chromatography Column Chromatography other_byproducts->chromatography Yes pure_product Pure Product other_byproducts->pure_product No base_wash->alcohol_impurity distillation->other_byproducts chromatography->pure_product

Caption: Decision tree for selecting the appropriate purification method.

References

  • Deng, L., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. [Link]
  • SepaFlash. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Santai Technologies. [Link]
  • U.S. Patent No. 4,250,328. (1981).
  • Wang, Y., et al. (2025).
  • O'Brien, P., et al. (2012). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans.
  • Fang, C., et al. (2024).
  • Kaliaperumal, K. (2019). How to purify low polar compounds in PE fractions?
  • LookChem. (n.d.).
  • Stephan, D. W. (2012). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Organometallics. [Link]
  • Tomasini, E. (2018). For highly polar compound, how to do the purification?
  • The Royal Society of Chemistry. (2012).
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Bassou, O., et al. (2017). Ethyl (E)-2-(2,7-dimethyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-4-ylidene)acetate.
  • Chemguide. (n.d.). Hydrolysing esters. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.).
  • Belghazi, M., et al. (2001).
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • The Royal Society of Chemistry. (2020). Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones via a hydrogenation/isomerization cascade.
  • Yakubu, A., et al. (2023). Phytochemical and Gas Chromatography-Mass Spectrometry (GC- MS) Analysis of Ethyl Acetate Root Extract of Indigofera Diphylla. Advanced Journal of Chemistry, Section B. [Link]
  • Master Organic Chemistry. (2022).
  • Scholars Research Library. (n.d.). GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. [Link]
  • ResearchGate. (2022). The GC–MS analysis of the diethylether and ethylacetate fraction of the peel of Solanum incanum and the study of their antibacterial activity. [Link]
  • Journal of Applied Pharmaceutical Science. (2013). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bioactive Components of Ethyl acetate Root Extract of Guiera senegalensis J.F. Gmel. [Link]

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Technical Support Center: Optimizing Ethyl Tetrahydropyran-4-ylacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl tetrahydropyran-4-ylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, optimize reaction yields, and ensure high product purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, particularly when using common methods like Fischer esterification of tetrahydropyran-4-ylacetic acid or the reduction of unsaturated precursors.

Question 1: My Fischer esterification of tetrahydropyran-4-ylacetic acid is resulting in a very low yield (<50%). What are the likely causes and how can I improve it?

Answer:

Low yield in a Fischer esterification is one of the most common issues and almost always traces back to the reversible nature of the reaction. The equilibrium between the carboxylic acid, alcohol, ester, and water must be actively managed to favor product formation.[1][2]

Plausible Causes & Diagnostic Checks:

  • Equilibrium Not Driven to Completion: This is the most frequent cause. The reaction produces water, and if this water is not removed, it will hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[3]

    • Diagnostic: Is there an excess of ethanol being used? Is water being actively removed from the reaction?

  • Inactive or Insufficient Catalyst: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, making it a much stronger electrophile for attack by the alcohol.[2] If the catalyst is old, hydrated, or used in insufficient quantity, the reaction rate will be impractically slow.

    • Diagnostic: Check the source and age of your acid catalyst. Is the amount used catalytic (typically 1-5 mol%)?

  • Sub-optimal Reaction Temperature: Esterification requires heat to overcome the activation energy.

    • Diagnostic: Is the reaction being heated to reflux? The temperature should be at or near the boiling point of the alcohol solvent (for ethanol, ~78 °C).[4]

  • Impure Starting Materials: Water present in the tetrahydropyran-4-ylacetic acid or ethanol will inhibit the forward reaction.

    • Diagnostic: Use anhydrous grade ethanol and ensure the carboxylic acid is thoroughly dried.

Solutions and Optimization Strategies:

StrategyDescriptionProtocol Highlights
Use Excess Alcohol Employing a large excess of ethanol (e.g., using it as the solvent) shifts the equilibrium towards the product side based on Le Châtelier's principle.[3][4]Dissolve 1 equivalent of the carboxylic acid in 10-20 equivalents of anhydrous ethanol.
Water Removal Actively removing water as it forms is the most effective way to drive the reaction to completion.[1]Dean-Stark Apparatus: Use a Dean-Stark trap with a co-solvent like toluene. The toluene-water azeotrope boils off, condenses, and separates in the trap, with the denser water being collected while toluene returns to the flask.[1] Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture to sequester the water produced.
Catalyst Selection While H₂SO₄ is common, solid-supported acid catalysts or milder Lewis acids can sometimes improve workup and reduce charring.[2]Use 1-2 mol% of concentrated H₂SO₄ or 5 mol% of p-toluenesulfonic acid (p-TsOH).
Question 2: I am observing a significant side product in my reaction, which complicates purification. What could this impurity be?

Answer:

Side product formation often depends on the specific synthetic route employed. Let's consider two common pathways.

Scenario A: Fischer Esterification

  • Potential Side Product: Dimerization or oligomerization of the starting material, especially under harsh acidic conditions and high temperatures. While less common for simple esterifications, it's a possibility. Another potential issue is the formation of diethyl ether from the ethanol solvent if temperatures are too high with a strong acid catalyst.

  • Mitigation Strategy:

    • Maintain a controlled reflux temperature.

    • Use the minimum effective amount of acid catalyst.

    • Ensure the reaction is monitored (e.g., by TLC or GC) and stopped once the starting material is consumed to avoid prolonged heating.

Scenario B: Reduction of Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate

This reaction typically uses a hydrogenation catalyst like Palladium on Carbon (Pd/C) with a hydrogen source.[5]

  • Potential Side Product: Incomplete reduction, leaving unreacted starting material. Another possibility is over-reduction or ring-opening if the conditions are too harsh, although this is less likely for this specific substrate under standard conditions.

  • Mitigation Strategy:

    • Catalyst Activity: Ensure the Pd/C catalyst is fresh and active. A "poisoned" catalyst will result in an incomplete reaction.

    • Hydrogen Source: Whether using H₂ gas or a transfer hydrogenation source like ammonium formate (NH₄COOH), ensure it is present in a sufficient stoichiometric amount.[5]

    • Reaction Monitoring: Track the disappearance of the starting material by GC or TLC to determine the reaction endpoint accurately.

Question 3: The purification of my crude this compound by column chromatography is difficult, and the yield is poor. How can I improve the workup and purification?

Answer:

Purification challenges often stem from by-products generated during the reaction or issues during the workup phase. For esterification reactions, neutralizing the acid catalyst is a critical first step.

Optimized Workup Protocol (Post-Fischer Esterification):

  • Cool the Reaction: Allow the reaction mixture to cool to room temperature.

  • Remove Excess Solvent: Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

  • Dilute and Neutralize: Dilute the residue with an organic solvent like ethyl acetate or diethyl ether. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. This neutralizes the strong acid catalyst.[4]

  • Wash and Dry: Wash the organic layer with water, followed by brine, to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Column Chromatography Tips:

  • Solvent System: A non-polar/polar solvent system like Hexane/Ethyl Acetate is typically effective. Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. The product is moderately polar.

  • Impurity Profile: If by-products are the issue, revisit the reaction conditions to minimize their formation (see Question 2). If the impurity is unreacted carboxylic acid, the bicarbonate wash during workup should have removed it. If it persists, it indicates an incomplete wash.

  • Alternative Purification: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be an excellent alternative to chromatography for achieving high purity.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for assessing the purity of the final product? A1: The purity of this compound can be effectively determined using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

  • Gas Chromatography (GC): Provides a quantitative measure of purity by separating the product from volatile impurities. Using an internal standard can yield highly accurate results.[6]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can be used for quantitative analysis (qNMR) with an internal standard of known concentration.[6] It is also excellent for identifying residual solvents or starting materials.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Combines the separation power of GC with the identification capabilities of MS, allowing for both quantification and identification of the main product and any impurities.[7]

Q2: Which synthetic route is generally preferred for scalability? A2: For large-scale synthesis, a robust and cost-effective route is paramount. The multi-step synthesis starting from diethyl malonate and bis(2-chloroethyl) ether to form tetrahydropyran-4-carboxylic acid, followed by a final esterification step, is a commercially viable approach.[8] While it involves more steps, the starting materials are relatively inexpensive, and the procedures are well-established for scale-up.[8] The direct reduction of ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate is highly efficient but depends on the commercial availability and cost of the unsaturated precursor.[5]

Q3: Can I use a Mitsunobu reaction to synthesize this ester? A3: While the Mitsunobu reaction is a powerful tool for converting alcohols to esters, it would not be the most direct route for this compound.[9][10] A plausible, though convoluted, Mitsunobu approach would involve reacting tetrahydropyran-4-ylmethanol with acetic acid. However, this produces a different ester (4-acetoxymethyl-tetrahydropyran). The standard Mitsunobu reaction is also known for generating by-products like triphenylphosphine oxide and reduced azodicarboxylate, which can complicate purification.[11] For this specific target molecule, Fischer esterification is far more straightforward.

Experimental Protocols & Diagrams

Protocol 1: Optimized Fischer Esterification

This protocol incorporates strategies to maximize yield by controlling the reaction equilibrium.

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add tetrahydropyran-4-ylacetic acid (1.0 eq).

  • Reagents: Add anhydrous ethanol (15 eq, serving as solvent) followed by the slow addition of concentrated sulfuric acid (0.02 eq).

  • Reaction: Heat the mixture to a gentle reflux (~80 °C) and stir. Monitor the reaction progress by TLC or GC every 2-4 hours. The reaction is typically complete within 8-16 hours.

  • Workup: Follow the "Optimized Workup Protocol" described in Question 3.

  • Purification: Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) or vacuum distillation to yield this compound as a colorless oil.

Diagram 1: Fischer Esterification Mechanism

This diagram illustrates the key acid-catalyzed steps in the formation of the ester.

Fischer_Esterification Fischer Esterification Mechanism RCOOH Carboxylic Acid (Tetrahydropyran-4-ylacetic acid) Protonated_Acid Protonated Carbonyl (Activated Electrophile) RCOOH->Protonated_Acid + H+ H_plus H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + EtOH ROH Alcohol (Ethanol) Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer Water_Leaving Intermediate with Good Leaving Group (H₂O) Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O H2O H₂O Ester Ester Product Protonated_Ester->Ester - H+

Caption: Acid-catalyzed nucleophilic acyl substitution mechanism.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve yield issues.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Equilibrium Is equilibrium being managed? (Excess alcohol or water removal) Start->Check_Equilibrium Check_Conditions Are Temp & Time sufficient? (Reflux, >8h) Check_Equilibrium->Check_Conditions Yes Implement_Equilibrium_Control Implement Equilibrium Control: 1. Use EtOH as solvent 2. Add Dean-Stark or sieves Check_Equilibrium->Implement_Equilibrium_Control No Check_Catalyst Is catalyst active & sufficient? (Fresh, 1-5 mol%) Check_Conditions->Check_Catalyst Yes Optimize_Conditions Optimize Conditions: 1. Ensure steady reflux 2. Extend reaction time (monitor by TLC/GC) Check_Conditions->Optimize_Conditions No Check_Reagents Are reagents pure & anhydrous? Check_Catalyst->Check_Reagents Yes Replace_Catalyst Optimize Catalyst: 1. Use fresh H₂SO₄ or p-TsOH 2. Verify mol% Check_Catalyst->Replace_Catalyst No Purify_Reagents Purify Reagents: 1. Use anhydrous grade solvent 2. Dry carboxylic acid Check_Reagents->Purify_Reagents No End_Success Yield Optimized Check_Reagents->End_Success Yes Implement_Equilibrium_Control->End_Success Optimize_Conditions->End_Success Replace_Catalyst->End_Success Purify_Reagents->End_Success

Sources

Ethyl tetrahydropyran-4-ylacetate stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl Tetrahydropyran-4-ylacetate

Welcome to the technical support guide for this compound (CAS: 103260-44-2). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable intermediate. Here, we will address common questions, provide troubleshooting for potential issues, and delve into the scientific principles governing its storage and handling.

Section 1: Product Overview & Key Properties

This compound is an organic compound featuring a stable six-membered cyclic ether (tetrahydropyran) and an ester functional group.[1] Its properties make it a versatile intermediate in organic synthesis.[1]

PropertyValueSource(s)
CAS Number 103260-44-2[1][2][3]
Molecular Formula C₉H₁₆O₃[2][3][4]
Molecular Weight 172.22 g/mol [2][3]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 73-75 °C at 0.2 mm Hg[2]
Density ~1.027 g/cm³[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: For optimal stability, the compound should be stored at room temperature, under an inert atmosphere (such as nitrogen or argon), and in a tightly sealed container to protect it from moisture.[2][5]

Q2: Why is an inert atmosphere recommended?

A: The tetrahydropyran ring, like other cyclic ethers, can be susceptible to long-term oxidative degradation.[6][7] An inert atmosphere displaces oxygen, minimizing the risk of oxidation which can lead to the formation of impurities and potential discoloration over time.

Q3: Is this compound sensitive to moisture?

A: Yes. The ester functional group can undergo hydrolysis when exposed to water, especially in the presence of acidic or basic contaminants.[1][8] This reaction breaks the ester down into tetrahydropyran-4-ylacetic acid and ethanol. Storing in a dry environment is crucial.[5]

Q4: What type of container should I use for storage?

A: Borosilicate glass bottles with tight-fitting, chemically resistant caps are ideal for laboratory-scale storage. For larger quantities, stainless steel or mild steel drums are suitable, similar to recommendations for other ether compounds.[9] Ensure the container material is clean and dry before use.

Q5: What is the expected shelf life?

A: When stored under the recommended conditions (room temperature, dry, inert atmosphere), this compound is expected to be stable for several years. However, it is best practice to re-analyze the material if it has been stored for an extended period or if storage conditions have been compromised.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the use and storage of this compound.

TroubleshootingWorkflow start Problem Observed color_issue Compound appears yellow or has darkened start->color_issue acid_issue Sample is acidic (pH < 7) start->acid_issue peak_issue Unknown peaks in analytical data (GC, NMR) start->peak_issue cause_oxidation Probable Cause: Minor Oxidative Degradation color_issue->cause_oxidation Refer to Section 4.2 cause_hydrolysis Probable Cause: Ester Hydrolysis acid_issue->cause_hydrolysis Refer to Section 4.1 cause_both Probable Cause: Hydrolysis and/or Oxidation peak_issue->cause_both action_purge Action: Purge with inert gas. Store under N2/Ar. Consider repurification if purity is critical. cause_oxidation->action_purge action_dry Action: Confirm moisture-free storage. Check for acidic contaminants. Perform acidity test (Protocol 2). cause_hydrolysis->action_dry action_analyze Action: Characterize impurities (MS, NMR). Compare with potential degradation products. cause_both->action_analyze

Caption: Troubleshooting workflow for common stability issues.

Problem: My sample of this compound, which was initially colorless, has developed a yellow tint.

  • Potential Cause: This is often an early indicator of minor oxidative degradation. While the tetrahydropyran ring is generally stable, trace impurities or exposure to air and light over long periods can initiate oxidation pathways, leading to colored byproducts.[7] Studies on similar tetrahydropyran structures show that oxidation can occur on the carbon atoms adjacent to the ring's oxygen.[7]

  • Solution:

    • Confirm that the container is sealed tightly.

    • If not already done, purge the headspace of the container with an inert gas like nitrogen or argon before resealing.

    • Store the container away from direct light.

    • For high-purity applications, verify the compound's purity using GC or NMR before use. If significant impurities are detected, repurification by distillation may be necessary.

Problem: I ran a quality check and found my material has become acidic.

  • Potential Cause: This is a classic sign of ester hydrolysis.[1][8] Exposure to moisture, particularly if catalyzed by trace acidic or basic residues on the container surface, will convert the ethyl ester into tetrahydropyran-4-ylacetic acid and ethanol.

  • Solution:

    • Immediately ensure your storage conditions are scrupulously dry. Use desiccants in secondary containment if necessary.

    • Review your handling procedures to eliminate sources of moisture contamination.

    • Quantify the level of acidic impurity. If it is minor, the material may still be usable for some applications. If the acidity is significant, the material must be purified or discarded.

    • Refer to Protocol 2 for a simple method to check for acidity.

Section 4: Scientific Deep Dive: Understanding Stability

A thorough understanding of the potential degradation pathways is key to preventing them. For this compound, there are two primary mechanisms of concern.

Mechanism 1: Ester Hydrolysis

This is a reversible reaction where water attacks the electrophilic carbonyl carbon of the ester.[8] While slow in pure water, it is accelerated by the presence of acids or bases.

Caption: The chemical pathway of ester hydrolysis.

Mechanism 2: Oxidative Degradation

The tetrahydropyran ring is susceptible to oxidation, primarily through a free-radical mechanism.[6][10] The process is often initiated by abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen (the α-position), as these C-H bonds are weaker.

Oxidation start Tetrahydropyran Ring h_abstraction Hydrogen Abstraction at α-carbon start->h_abstraction initiator Initiator (Light, Heat, Impurity) initiator->h_abstraction radical Tetrahydropyranyl Radical h_abstraction->radical oxygen + O₂ radical->oxygen peroxy Peroxy Radical oxygen->peroxy downstream Further Reactions (Hemiacetals, Ring Opening, etc.) peroxy->downstream

Caption: Simplified initial steps of oxidative degradation.

This initial radical can react with oxygen to form a peroxy radical, which can then participate in a cascade of reactions leading to various oxidized products, including hydroperoxides, hemiacetals, or ring-cleavage products.[7] These downstream products are often responsible for discoloration and the appearance of complex impurity profiles.

Section 5: Recommended Protocols

Protocol 1: Visual Inspection and Physical Properties Check
  • Objective: To perform a quick quality assessment of the material.

  • Procedure:

    • Color: Observe the liquid against a white background. It should be colorless to very pale yellow.[1][2] Note any significant darkening.

    • Clarity: The sample should be clear and free of any particulate matter.

    • Odor: The compound is noted to have a pleasant, fruity odor.[1] A sharp, acidic, or acrid smell may indicate degradation.

Protocol 2: Simple Acidity Test for Hydrolysis
  • Objective: To detect the presence of the acidic hydrolysis product, tetrahydropyran-4-ylacetic acid.

  • Materials:

    • Sample of this compound.

    • Small vial or test tube.

    • Short-range (e.g., pH 4-7) pH indicator paper.

    • Deionized water.

  • Procedure:

    • Place 1-2 mL of the sample into a clean, dry vial.

    • Add an equal volume of deionized water.

    • Cap the vial and shake vigorously for 30 seconds to extract any acidic components into the aqueous layer.

    • Allow the layers to separate.

    • Carefully dip a strip of pH paper into the bottom aqueous layer.

    • Interpretation: A neutral pH (~6-7) indicates no significant hydrolysis. A pH below 6 is a clear indicator of the presence of the carboxylic acid degradation product, confirming hydrolysis has occurred.

References

  • Low-Temperature Ignition and Oxidation Mechanisms of Tetrahydropyran. (n.d.). Google Scholar.
  • ETHYL TETRAHYDROPYRAN-4-YL-ACETATE CAS#: 103260-44-2. (n.d.). ChemicalBook.
  • CAS 103260-44-2: ETHYL TETRAHYDROPYRAN-4-YL-ACETATE. (n.d.). CymitQuimica.
  • Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(10). [Link]
  • This compound | CAS 103260-44-2. (n.d.). Santa Cruz Biotechnology.
  • Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate | 130312-00-4. (n.d.). ChemicalBook.
  • Influence of oxygenation in cyclic hydrocarbons on chain-termination reactions from R+O2: Tetrahydropyran and cyclohexane. (2025). ResearchGate.
  • Tetrahydropyran-4-yl-carboxylic acid. (n.d.). MedChemExpress.
  • SAFETY DATA SHEET - Tetrahydropyran-4-ylacetaldehyde. (2023). Fisher Scientific.
  • Material Safety Data Sheet - Ethyl acetate. (n.d.). Fisher Scientific.
  • This compound. (n.d.). Fluorochem.
  • This compound, 97%, Thermo Scientific. (n.d.). Fisher Scientific.
  • ETHYL TETRAHYDROPYRAN-4-YL-ACETATE. (n.d.). CymitQuimica.
  • Alkoxide-Free Zirconium-Catalyzed Borylation of Unactivated Alkyl Chlorides and Poly(vinyl chloride). (n.d.). ACS Publications.
  • ethyl acetate - SAFETY DATA SHEET. (2022). Carl Roth.
  • SAFETY DATA SHEET - Tetrahydropyran-4-carboxylic acid. (2024). Fisher Scientific.
  • This compound (C9H16O3). (n.d.). PubChemLite.
  • Ethyl acetate - SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.
  • Glycol Ethers Storage and Handling Guide. (n.d.). Scribd.
  • 18.4 Cyclic Ethers: Epoxides. (n.d.). OpenStax.
  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. (n.d.). MDPI.
  • A Comparative Study of Alkaline Hydrolysis of Ethyl Acetate Using Design of Experiments. (2025). ResearchGate.
  • 15.12: Cyclic Ethers. (2021). Chemistry LibreTexts.
  • CYCLIC ETHERS AND THEIR USE. (2025). ResearchGate.
  • Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. (n.d.). PubMed.
  • An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. (n.d.). NIH.
  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts.
  • CHEMICAL COMPATIBILITY CHART. (n.d.). Thermo Fisher Scientific.

Sources

Technical Support Center: Synthesis of Ethyl Tetrahydropyran-4-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl tetrahydropyran-4-ylacetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Fischer-Speier Esterification Pathway

The most common and direct route to synthesizing this compound is through the Fischer-Speier esterification of tetrahydropyran-4-carboxylic acid with ethanol, using a strong acid catalyst.[1][2] This reaction, while fundamental, is a reversible equilibrium process, which is the primary source of many potential issues, from low yields to purification difficulties.[3][4]

This guide provides a structured, question-and-answer-based approach to troubleshoot failed or suboptimal reactions, followed by frequently asked questions and detailed experimental protocols.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses the most common problems encountered during the synthesis. Each question is followed by an analysis of probable causes and a set of actionable solutions.

Q1: My reaction is stalled or proceeding very slowly. What are the primary causes?

Probable Causes:

  • Inactive or Insufficient Catalyst: The acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, which activates it for nucleophilic attack by ethanol.[5] If the catalyst is old, hydrated, or used in too low a concentration, the reaction rate will be negligible.

  • Low Reaction Temperature: All chemical reactions have an activation energy barrier. Esterification typically requires heating to proceed at a reasonable rate.[4] Insufficient heating is a common reason for slow or incomplete reactions.[6]

  • Poor Reagent Quality: The presence of significant impurities, especially water, in either the tetrahydropyran-4-carboxylic acid or the ethanol can inhibit the reaction.[6]

Solutions:

  • Verify Catalyst Integrity: Use a fresh, unopened container of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][7] Ensure you are using a catalytic amount, typically 1-5 mol% relative to the carboxylic acid.[7]

  • Optimize Reaction Temperature: The reaction is typically performed under reflux conditions to maintain a consistent, elevated temperature without losing solvent.[4] For an ethanol-based reaction, this means a temperature around 78°C. Ensure your heating mantle and condenser are functioning correctly.

  • Use Anhydrous Reagents: Use anhydrous ethanol and ensure your starting carboxylic acid is dry. While the reaction produces water, starting with excess water will immediately hinder the forward reaction.[6][7]

Q2: My final yield of this compound is consistently low. How can I improve it?

Probable Causes:

  • Reaction Equilibrium: This is the most significant factor. The Fischer esterification is a reversible reaction that establishes an equilibrium between reactants (acid, alcohol) and products (ester, water).[2][8] Without intervention, the reaction will not proceed to completion, resulting in a low yield.

  • Inefficient Water Removal: As water is a product, its accumulation in the reaction mixture shifts the equilibrium back towards the starting materials, directly reducing the yield of the ester, in accordance with Le Châtelier's principle.[3][7]

  • Suboptimal Stoichiometry: Using a 1:1 ratio of reactants will inherently lead to an equilibrium mixture with significant starting material remaining.

Solutions:

  • Shift the Equilibrium by Mass Action: A simple and effective strategy is to use one of the reactants in a large excess.[2][4] Since ethanol is often inexpensive and can serve as the reaction solvent, using it in a large excess (e.g., 5-10 equivalents or as the solvent) will drive the equilibrium toward the product side.[8]

  • Actively Remove Water: The most effective method for driving the reaction to completion is the continuous removal of water as it forms.[1] This is best achieved using a Dean-Stark apparatus with a suitable solvent (like toluene) that forms an azeotrope with water.[7]

  • Increase Reaction Time: If not using active water removal, ensure the reaction is allowed to run for a sufficient duration (e.g., several hours) to reach equilibrium.[4] Monitor the reaction progress using an appropriate technique (see FAQ).

G start Low Yield or Failed Reaction check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Stirring) check_reagents->check_conditions Yes use_fresh Use Fresh Catalyst & Anhydrous Reagents check_reagents->use_fresh No equilibrium Is Equilibrium the Limiting Factor? check_conditions->equilibrium Yes optimize_temp Ensure Proper Reflux & Adequate Stirring check_conditions->optimize_temp No drive_reaction Implement Strategies to Shift Equilibrium equilibrium->drive_reaction Yes use_fresh->check_conditions optimize_temp->equilibrium strategy1 Use Large Excess of Ethanol drive_reaction->strategy1 strategy2 Remove Water via Dean-Stark Trap drive_reaction->strategy2 success Improved Yield strategy1->success strategy2->success

Q3: My purified product is contaminated. What are the likely impurities and how can I remove them?

Probable Causes:

  • Unreacted Carboxylic Acid: Tetrahydropyran-4-carboxylic acid is a non-volatile solid and a common impurity if the reaction does not go to completion.

  • Residual Acid Catalyst: Strong acids like H₂SO₄ will remain in the organic phase if not properly neutralized.

  • Side-Reaction Products: Under excessively high temperatures or high catalyst concentrations, side reactions such as the formation of diethyl ether from ethanol can occur.[7]

Solutions:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is crucial for removing acidic components.

    • Neutralize the Catalyst: Perform a wash with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize the strong acid catalyst and deprotonate the unreacted carboxylic acid, pulling it into the aqueous layer as its sodium salt. Be cautious of CO₂ gas evolution.[7]

    • Remove Water-Soluble Impurities: A subsequent wash with brine (saturated NaCl solution) will help remove residual water and other water-soluble impurities from the organic layer.

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent removal.[7]

  • Purification by Distillation: this compound is a liquid with a boiling point that allows for purification by vacuum distillation.[9] This is the most effective method for separating it from any non-volatile starting materials or high-boiling side products.

Q4: The reaction mixture turned dark or formed a tarry substance. What happened?

Probable Causes:

  • Decomposition: Excessively high temperatures or a very high concentration of a strong, oxidizing acid catalyst (like sulfuric acid) can cause decomposition of the organic materials.[7]

  • Polymerization: Some organic molecules can polymerize under harsh acidic conditions.[7]

Solutions:

  • Control Catalyst Concentration: Do not use an excessive amount of acid catalyst. Stick to the recommended 1-5 mol% range.[7]

  • Maintain Temperature Control: Do not overheat the reaction. A gentle reflux is sufficient. Use a heating mantle with a temperature controller and ensure the reaction is stirred efficiently to prevent localized overheating.[7]

  • Consider a Milder Catalyst: If charring is a persistent issue, consider using a solid-supported acid catalyst or a milder Lewis acid, which can sometimes reduce decomposition.[1]

Frequently Asked Questions (FAQs)

What is the mechanism for the acid-catalyzed synthesis of this compound?

The reaction follows the classical Fischer esterification mechanism, which involves several equilibrium steps:

  • Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon much more electrophilic.[2][4]

  • Nucleophilic Attack: The weakly nucleophilic ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated (often by the alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.[5]

G cluster_0 1. Carbonyl Protonation cluster_1 2. Nucleophilic Attack cluster_2 3. Proton Transfer cluster_3 4. Elimination of Water cluster_4 5. Deprotonation R-C(=O)OH Carboxylic Acid R-C(=[O+]H)OH Protonated Acid R-C(=O)OH->R-C(=[O+]H)OH + H+ R-C(=O)OH->R-C(=[O+]H)OH R-C(OH)-[O+]H(Et) Tetrahedral Intermediate R-C(=[O+]H)OH->R-C(OH)-[O+]H(Et) + EtOH R-C(=[O+]H)OH->R-C(OH)-[O+]H(Et) R-C([O+]H2)-OEt Protonated Intermediate R-C(OH)-[O+]H(Et)->R-C([O+]H2)-OEt -H+, +H+ R-C(OH)-[O+]H(Et)->R-C([O+]H2)-OEt R-C(=[O+]Et)H Protonated Ester R-C([O+]H2)-OEt->R-C(=[O+]Et)H - H2O R-C([O+]H2)-OEt->R-C(=[O+]Et)H R-C(=O)OEt Ester Product R-C(=[O+]Et)H->R-C(=O)OEt - H+ R-C(=[O+]Et)H->R-C(=O)OEt

How can I monitor the reaction's progress?

Monitoring the reaction is key to knowing when it is complete and avoiding unnecessary heating that could lead to side products.[10]

  • Thin-Layer Chromatography (TLC): TLC is an excellent technique for monitoring the disappearance of the starting carboxylic acid. The carboxylic acid is significantly more polar than the resulting ester, so it will have a much lower Rf value. A simple co-spot of the starting material and the reaction mixture will clearly show the progress.

  • Gas Chromatography (GC) or ¹H NMR: For a more quantitative assessment, a small aliquot of the reaction mixture can be analyzed by GC or ¹H NMR to determine the ratio of product to starting material.[11]

Are there alternative synthetic routes?

Yes, while Fischer esterification is common, other routes exist. One documented method involves the reduction of ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate using a palladium catalyst.[9] Another approach starts from diethyl malonate and bis(2-chloroethyl) ether to form diethyl tetrahydropyran-4,4-dicarboxylate, which is then hydrolyzed and decarboxylated to the carboxylic acid, followed by esterification.[12][13] These multi-step routes are generally more complex than direct esterification.

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification with Excess Ethanol

This protocol utilizes an excess of the alcohol to drive the equilibrium towards the product.

ReagentMolar Eq.MW ( g/mol )Amount
Tetrahydropyran-4-carboxylic acid1.0130.1410.0 g
Ethanol (Anhydrous)(Solvent)46.07100 mL
Sulfuric Acid (Conc.)~0.0398.08~0.2 mL

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydropyran-4-carboxylic acid (10.0 g).

  • Reagent Addition: Add anhydrous ethanol (100 mL) to the flask and stir until the solid dissolves.

  • Catalyst: Carefully add concentrated sulfuric acid (~0.2 mL) dropwise to the stirring solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~80°C) using a heating mantle.

  • Monitoring: Allow the reaction to reflux for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Cooling & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated sodium bicarbonate solution (2 x 50 mL) until gas evolution ceases.

    • Brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid.

References

  • Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Filo. (2025, July 8). What are possible sources of error in an esterification lab?.
  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?.
  • Esterification Lab Answers. (n.d.).
  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
  • JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • International Journal of Pharmaceutical Research and Applications. (2023, February 28). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Google Patents. (n.d.). Preparation of tetrahydropyran-4-carboxylic acid and its esters.

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Technical Support Center: Stereoselective Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

To: Valued Scientific Professionals From: The Office of the Senior Application Scientist Subject: Advanced Troubleshooting for Stereoselective Tetrahydropyran Formation

Welcome to the technical support center for the stereoselective synthesis of tetrahydropyrans (THPs). The THP motif is a privileged scaffold in numerous natural products and active pharmaceutical ingredients, making its stereocontrolled construction a critical challenge in modern organic synthesis.[1][2] This guide provides in-depth, experience-driven advice to help you navigate common experimental hurdles and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving stereocontrol in tetrahydropyran synthesis?

A1: Stereocontrol is typically achieved through three main approaches:

  • Substrate Control: Utilizing existing stereocenters within the acyclic precursor to direct the conformation of the cyclization transition state. This is common in Prins cyclizations where a chair-like transition state with bulky groups in equatorial positions is favored.[3][4]

  • Reagent/Catalyst Control: Employing chiral catalysts (Lewis acids, Brønsted acids, or organocatalysts) to create an asymmetric environment that favors the formation of one enantiomer or diastereomer over others.[5][6] Organocatalysis, in particular, has seen significant growth for synthesizing enantioenriched THPs through cascade reactions.[6][7][8]

  • Reaction Pathway Control: Selecting a specific reaction mechanism that inherently favors a certain stereochemical outcome. For instance, intramolecular oxa-Michael additions can be directed by acidic or basic conditions, which influence whether the transition state is "early" or "late," thereby affecting diastereoselectivity.[9]

Q2: My Prins cyclization is yielding the cis-2,6-disubstituted product. How can I favor the trans isomer?

A2: The thermodynamic preference for a chair-like transition state with equatorial substituents makes cis-2,6-disubstitution the common outcome in standard Prins cyclizations.[3][4] Achieving the trans product requires overcoming this preference. Strategies include:

  • Chelation Control: Using specific Lewis acids like TiCl₄ can promote alternative transition states or reaction pathways. For example, a strategy involving the rearrangement of a 7-membered cyclic acetal intermediate, catalyzed by TiCl₄, has been shown to produce a 14:1 mixture favoring the trans-THP.[3]

  • Substrate Modification: Introducing bulky axial substituents or specific functional groups in the starting material can destabilize the typical chair transition state, forcing the reaction through a pathway that leads to the trans product.

Q3: What is "2-oxonia-Cope rearrangement" and how does it affect my stereochemistry?

A3: The 2-oxonia-Cope rearrangement is a competing side reaction in Prins cyclizations involving a[10][10]-sigmatropic shift.[1][3] This process can lead to racemization or the formation of undesired constitutional isomers, effectively eroding the stereochemical integrity of your product.[1][3][11] It is particularly problematic when the oxocarbenium intermediates involved are of similar energy, allowing for thermodynamic equilibration.[11] Using enantioenriched homoallylic alcohols with electron-rich aromatic groups can exacerbate this issue, leading to significant loss of enantiomeric excess.[1][3]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low Diastereoselectivity (Poor d.r.)

You are obtaining a mixture of diastereomers close to a 1:1 ratio.

Root Causes & Solutions:

  • Suboptimal Catalyst Choice: The Lewis or Brønsted acid is not providing sufficient facial bias.

    • Troubleshooting Step: Screen a panel of catalysts with varying steric bulk and Lewis acidity. For instance, highly acidic but confined imino-imidodiphosphate (iIDP) Brønsted acids have shown excellent catalytic activity and stereocontrol in Prins cyclizations.[12] In organocatalytic Michael additions, bifunctional catalysts like quinine-based squaramides can effectively control the formation of multiple stereocenters.[8]

  • Incorrect Reaction Temperature: The temperature is too high, allowing access to higher-energy transition states and reducing the energy difference between diastereomeric pathways.

    • Troubleshooting Step: Lower the reaction temperature. Running the reaction at 0 °C, -40 °C, or even -78 °C can significantly enhance diastereoselectivity by favoring the thermodynamically more stable transition state.[13]

  • Solvent Effects: The solvent may not adequately stabilize the desired transition state.

    • Troubleshooting Step: Conduct a solvent screen. Non-polar solvents like dichloromethane (CH₂Cl₂) or toluene often favor organized, chair-like transition states. In some cases, more polar or coordinating solvents may be beneficial.

  • Protecting Group Interference: A protecting group (e.g., on a nearby hydroxyl) may be too small or flexible, failing to exert the necessary steric influence.

    • Troubleshooting Step: Switch to a bulkier protecting group (e.g., from TBS to TIPS or TBDPS). The increased steric demand can lock the conformation of the acyclic precursor, leading to higher facial selectivity during cyclization.

Issue 2: Low Enantioselectivity (Poor e.e.) in Asymmetric Catalysis

Your chiral product is forming with low enantiomeric excess.

Root Causes & Solutions:

  • Catalyst Mismatch or Impurity: The chosen chiral catalyst may not be optimal for the substrate, or it may be impure or partially racemized.

    • Troubleshooting Step: Verify the enantiomeric purity of the catalyst. Screen a library of related catalysts with different steric and electronic properties. For example, in asymmetric allylations to form THP precursors, modifying BINOL ligands (e.g., from (S)-3,3′-F₂-BINOL to (S)-3,3′-Cl₂-BINOL) can dramatically improve enantioselectivity.[14]

  • Background Uncatalyzed Reaction: A non-selective background reaction catalyzed by trace acid or the Lewis acid precursor is competing with the desired asymmetric pathway.

    • Troubleshooting Step: Lower the reaction temperature to slow down the background reaction. Ensure all reagents and solvents are scrupulously dry and purified. The use of additives, such as molecular sieves or a non-nucleophilic base like a hindered pyridine, can sequester protons or impurities.

  • Racemization via Side Reactions: As discussed in FAQ #3, competing pathways like the 2-oxonia-Cope rearrangement can degrade the enantiopurity of the product.[1]

    • Troubleshooting Step: Select reaction conditions known to suppress this rearrangement. This may involve using milder Lewis acids (e.g., InBr₃ instead of BF₃·OEt₂) or trapping the oxocarbenium ion intermediate with a nucleophile before rearrangement can occur.[3]

Issue 3: Unexpected Side Products or Low Yield

The desired THP is forming in low yield, with significant formation of byproducts like allylic alcohols or rearranged isomers.

Root Causes & Solutions:

  • Carbocation Elimination: The key oxocarbenium ion intermediate, instead of being trapped intramolecularly by the hydroxyl group, is losing a proton to form an elimination product (e.g., an allylic alcohol).[13]

    • Troubleshooting Step: Use a milder catalyst or a system with a nucleophilic counter-ion. For example, using In(OTf)₃ with a trimethylsilyl halide additive can generate a halo-THP, effectively trapping the carbocation and preventing elimination.[3]

  • Catalyst Inactivity or Poisoning: Impurities in the starting materials or solvent are deactivating the catalyst.[13]

    • Troubleshooting Step: Purify all reagents and ensure solvents are anhydrous. Use fresh, properly stored catalysts. For water-sensitive Lewis acids like InCl₃, ensure rigorous exclusion of moisture.[13]

  • Substrate Decomposition: The starting material or product is unstable under the reaction conditions (e.g., strong acid, high temperature).

    • Troubleshooting Step: Switch to milder conditions. Catalysts like phosphomolybdic acid in water or InBr₃ have been used for Prins cyclizations under mild, room-temperature conditions, improving compatibility with sensitive functional groups.[3][15]

Data Summary & Comparison

The choice of catalyst and conditions can have a profound impact on stereoselectivity. The table below summarizes representative data from organocatalytic approaches.

EntryReaction TypeCatalystDiastereomeric Ratio (d.r.) / % deEnantiomeric Excess (% ee)Reference
1Michael-HemiacetalizationSquaramideup to >98:2 / 98% de71-99%[7]
2Michael/Henry/KetalizationQuinine-based Squaramide>20:193-99%[8]
3Vinylogous α-AlkylationCinchona Alkaloidup to >20:193-97%[16]

Key Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Prins Cyclization

This protocol is a general guideline for a typical Prins cyclization to form a 2,6-disubstituted tetrahydropyran.

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.1–1.2 equiv).

  • Dissolve the substrates in a suitable anhydrous solvent (e.g., CH₂Cl₂, 0.1 M).

  • Cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature). A lower temperature often improves selectivity.[13]

  • In a separate vial, prepare a stock solution of the Lewis acid catalyst (e.g., InCl₃, TMSOTf, SnCl₄; 5–20 mol%) in the same anhydrous solvent.

  • Add the catalyst solution dropwise to the stirring substrate mixture over 5-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt.

  • Allow the mixture to warm to room temperature, then transfer to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic & Workflow Diagrams

Below are visualizations of key concepts and troubleshooting workflows to aid in your experimental design.

G cluster_0 Troubleshooting Low Diastereoselectivity start Low d.r. Observed q_temp Is Reaction at Low Temp? (-78 to 0 °C) start->q_temp a_temp Lower Temperature q_temp->a_temp No q_cat Is Catalyst Optimized? q_temp->q_cat Yes a_temp->q_cat a_cat Screen Lewis/Brønsted Acids (e.g., InCl₃, Sc(OTf)₃, iIDP) q_cat->a_cat No q_pg Is Steric Hindrance Sufficient? q_cat->q_pg Yes a_cat->q_pg a_pg Install Bulkier Protecting Group (e.g., TBS -> TIPS) q_pg->a_pg No end Improved Selectivity q_pg->end Yes a_pg->end

Caption: A decision tree for troubleshooting poor diastereoselectivity.

G precursor Homoallylic Alcohol + Aldehyde LA + Lewis Acid (LA) precursor->LA oxocarbenium Oxocarbenium Ion Intermediate LA->oxocarbenium ts_chair Chair-like Transition State oxocarbenium->ts_chair 6-endo-trig Cyclization oxonia_cope 2-Oxonia-Cope Rearrangement oxocarbenium->oxonia_cope Competing [3,3]-Shift cis_THP cis-2,6-THP (Major Product) ts_chair->cis_THP Nucleophilic Trapping racemic Racemized Products / Isomers oxonia_cope->racemic

Caption: Simplified mechanism of Prins cyclization and competing pathways.

References

  • Nagy, V., et al. (2014). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Symmetry, 6(3), 657-671. [Link]
  • Held, F. E., et al. (2013). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. European Journal of Organic Chemistry, 2013(23), 5057-5061. [Link]
  • Wang, X., et al. (2023). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters, 25(43), 7848-7853. [Link]
  • Gualandi, A., & Cozzi, P. G. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(12), 3687-3701. [Link]
  • Li, N., et al. (2022). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. Organic Process Research & Development, 26(10), 2893-2899. [Link]
  • Wang, X., et al. (2023). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters. [Link]
  • Gualandi, A., & Cozzi, P. G. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews. [Link]
  • Chua, P. J., et al. (2021). Control of the Organocatalytic Enantioselective α-Alkylation of Vinylogous Carbonyl Enolates for the Synthesis of Tetrahydropyran Derivatives and Beyond. Organic Letters, 23(12), 4648-4653. [Link]
  • Donoghue, P. J., et al. (2010). Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. Journal of Organic Chemistry, 75(24), 8331-8343. [Link]
  • Reddy, L. R., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1166-1213. [Link]
  • Ortiz, A., et al. (2016). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2016(24), 4153-4159. [Link]
  • Li, N., et al. (2022). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. Organic Process Research & Development. [Link]
  • Reddy, L. R., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]
  • Ortiz, A., et al. (2016).
  • Butters, M., et al. (2019). How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. Organic & Biomolecular Chemistry, 17(29), 7003-7011. [Link]
  • McDonald, B. R., & Scheidt, K. A. (2012). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. European Journal of Organic Chemistry, 2012(36), 7065-7074. [Link]
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
  • Van der Eycken, J., et al. (2021). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au, 1(1), 23-29. [Link]
  • ResearchGate. (2025). Alcohol Dehydrogenase-Triggered Oxa-Michael Reaction for the Asymmetric Synthesis of Disubstituted Tetrahydropyrans and Tetrahydrofurans.
  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-178. [Link]
  • Kocienski, P. J. (2005). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
  • Reddy, L. R., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]
  • Rychnovsky, S. D., & Griesgraber, G. (1992). Stereocontrolled Synthesis of Trisubstituted Tetrahydropyrans. Journal of the American Chemical Society, 114(1), 371-372. [Link]
  • ResearchGate. (n.d.). Scheme 2: Developments towards the Prins cyclization.
  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Kocienski, P. J. (n.d.). Protecting groups. UCLA Chemistry and Biochemistry. [Link]
  • Martínez, R., & Ramón, D. J. (2020). Focused Update on the Prins Reaction and the Prins Cyclization.
  • ChemRxiv. (2025). Oxa-Michael Cascade [4+2] Annulation of Pyrazoledione-derived Morita–Baylis–Hillman (Pyro-MBH) Alcohols with Arylidene Pyarazolones: One pot Access to Dispiropyrazolone fused Tetrahydropyran. ChemRxiv. [Link]
  • Smith, C. R., & Sammakia, T. (2011). Diastereoselective control of intramolecular aza-Michael reactions using achiral catalysts. Organic Letters, 13(22), 5988-5991. [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of Ethyl Tetrahydropyran-4-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of Ethyl tetrahydropyran-4-ylacetate (CAS 103260-44-2). This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a versatile intermediate in organic synthesis, ensuring a robust and scalable route to this molecule is critical.[1]

This document moves beyond a simple recitation of steps. It provides a field-proven, two-step synthetic pathway, explains the rationale behind key process choices, and offers detailed troubleshooting solutions for common issues encountered during scale-up.

Recommended Synthetic Pathway for Scale-Up

For the large-scale production of this compound, a two-step sequence starting from the commercially available Tetrahydro-4H-pyran-4-one is recommended for its efficiency, scalability, and control. The pathway involves a Horner-Wadsworth-Emmons (HWE) olefination followed by a catalytic hydrogenation.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: HWE Reaction cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_final Final Product start Tetrahydro-4H-pyran-4-one hwe Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, Base) start->hwe intermediate Ethyl 2-(dihydro-2H-pyran- 4(3H)-ylidene)acetate hwe->intermediate reduction Catalytic Hydrogenation (e.g., Pd/C, H₂ or Transfer) intermediate->reduction product Ethyl tetrahydropyran- 4-ylacetate reduction->product

Caption: Recommended two-step synthesis workflow for this compound.

Detailed Experimental Protocols

These protocols are baseline procedures and should be optimized for specific equipment and scale.

Protocol 2.1: Horner-Wadsworth-Emmons Reaction

Synthesis of Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate

Rationale: The HWE reaction is highly reliable for forming C=C bonds from ketones and is generally preferred over the Wittig reaction on a large scale due to the water-soluble nature of the phosphate byproduct, which simplifies purification.

Reagent/MaterialMolar Eq.Notes
Tetrahydro-4H-pyran-4-one1.0Ensure dryness.
Triethyl phosphonoacetate1.1 - 1.2Excess ensures full conversion of the ketone.
Sodium Hydride (60% in oil)1.2Can be substituted with NaOEt or KOtBu.
Anhydrous THF~5-10 volSolvent choice is critical for solubility and temperature control.

Procedure:

  • Preparation: Under an inert nitrogen atmosphere, charge the reactor with anhydrous THF and Sodium Hydride (60% dispersion in mineral oil).

  • Anion Formation: Cool the suspension to 0-5 °C. Slowly add Triethyl phosphonoacetate dropwise, maintaining the internal temperature below 10 °C. A vigorous evolution of hydrogen gas will occur.

    • Expert Insight: The rate of addition is critical to control the exotherm and hydrogen evolution. A controlled addition rate is a key scale-up parameter.

  • Reaction: After the addition is complete and gas evolution has ceased, stir the resulting solution at 0-5 °C for 30-60 minutes.

  • Ketone Addition: Add a solution of Tetrahydro-4H-pyran-4-one in anhydrous THF dropwise, again maintaining the temperature below 10 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours or until the reaction is deemed complete by an in-process control.

    • In-Process Control (IPC): Monitor by GC or TLC (e.g., 4:1 Hexanes:Ethyl Acetate) for the disappearance of the starting ketone.

  • Quench: Carefully quench the reaction by slowly adding it to a cooled (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Perform an aqueous work-up, extracting the product with a suitable solvent like ethyl acetate or MTBE. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The material is often of sufficient purity for the next step.

Protocol 2.2: Catalytic Hydrogenation

Synthesis of this compound

Rationale: Catalytic hydrogenation is a clean, high-yielding, and atom-economical method for the reduction of a double bond. Palladium on carbon (Pd/C) is a robust and efficient catalyst for this transformation. A transfer hydrogenation using a hydrogen donor like ammonium formate is also a viable, non-pressurized alternative.[2]

Reagent/MaterialMolar Eq.Notes
Ethyl 2-(dihydro...ylidene)acetate1.0Crude material from the previous step is acceptable.
10% Palladium on Carbon (Pd/C)1-2 mol%Use 50% wet catalyst for safer handling.
Ethanol or Ethyl Acetate~10 volSolvent for the reaction.
Hydrogen Gas (H₂)>1 atmTypically 50 psi (3-4 bar) is sufficient.

Procedure:

  • Reactor Setup: Charge a suitable hydrogenation reactor with the crude intermediate and the solvent (Ethanol or Ethyl Acetate).

  • Catalyst Addition: Under an inert atmosphere, carefully add the 10% Pd/C (50% wet) catalyst.

    • Safety First: Dry Pd/C is pyrophoric and must be handled with extreme care under an inert atmosphere. Using a 50% water-wet catalyst significantly mitigates this risk.

  • Inerting: Seal the reactor and purge the headspace multiple times with nitrogen, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen (e.g., 50 psi) and begin vigorous stirring. The reaction is often mildly exothermic and may require cooling to maintain a temperature of 25-30 °C.

  • Completion: Monitor the reaction progress by the cessation of hydrogen uptake.

    • IPC: Confirm full conversion by GC or TLC, ensuring no starting material remains.

  • Catalyst Removal: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

    • Expert Insight: The filter cake must not be allowed to dry, as it can become pyrophoric. It should be quenched into water immediately after use.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation for high purity.

Troubleshooting Guide

Issue: Low Conversion in HWE Reaction

Q: My HWE reaction has stalled with significant starting ketone remaining. What are the likely causes and solutions?

A: This is a common issue often traced back to the quality of reagents or reaction conditions.

  • Cause 1: Inactive Base. The sodium hydride may have degraded due to improper storage and exposure to moisture. The phosphonate anion is strongly basic and requires a stoichiometric amount of active base for its formation.

    • Solution: Use a fresh, unopened container of NaH. Alternatively, you can titrate the base before use to determine its activity. Consider using alternative bases like freshly prepared sodium ethoxide (NaOEt) in ethanol, although this can promote side reactions like transesterification if not carefully controlled.

  • Cause 2: Wet Reagents/Solvent. Trace amounts of water will quench the phosphonate anion.

    • Solution: Ensure all solvents (THF) and reagents (ketone, phosphonate) are rigorously dried before use. Use of molecular sieves or distillation from a drying agent is recommended for solvents on a large scale.

  • Cause 3: Insufficient Reaction Time/Temperature. While the reaction is typically fast, some systems may require longer times or gentle heating to go to completion.

    • Solution: After the initial addition at low temperature, allow the reaction to warm to ambient temperature and monitor for several hours. If it remains stalled, gentle heating to 40-50 °C can be attempted, but this increases the risk of side reactions.

Issue: Incomplete Hydrogenation

Q: The hydrogen uptake has stopped, but analysis shows both starting material and product. What should I check?

A: This points towards a catalyst or system issue. The troubleshooting process can be visualized as follows:

Troubleshooting_Hydrogenation start Incomplete Hydrogenation Detected q1 Is the system holding H₂ pressure? start->q1 leak Fix leak and re-pressurize. q1->leak No q2 Is the catalyst active? q1->q2 Yes end Re-run reaction and monitor. leak->end catalyst_bad Add fresh catalyst. Ensure starting material is free of poisons (sulfur, etc.). q2->catalyst_bad No q3 Is agitation sufficient? q2->q3 Yes catalyst_bad->end agitation_bad Increase stirring speed. Check for mass transfer limitations. q3->agitation_bad No q3->end Yes agitation_bad->end

Caption: Decision tree for troubleshooting incomplete catalytic hydrogenation.

  • Cause 1: Catalyst Deactivation (Poisoning). The most common cause. The crude intermediate from the HWE step may contain residual phosphorus or sulfur compounds that can poison the palladium catalyst.

    • Solution: If possible, purify the intermediate via a silica plug or short-path distillation before hydrogenation. If the reaction has stalled, carefully filter the mixture (under inert atmosphere) and recharge with fresh catalyst.

  • Cause 2: Poor Mass Transfer. On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas is crucial.

    • Solution: Increase the agitation speed. Ensure the reactor design provides adequate surface gas exchange.

  • Cause 3: Inactive Catalyst. The catalyst may be old or have been improperly handled.

    • Solution: Use a new batch of catalyst from a reputable supplier.

Scale-Up Considerations & FAQs

Q: What are the primary safety concerns when scaling this synthesis? A: 1. Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the hydrogenation reactor is properly rated, maintained, and operated in a well-ventilated area with appropriate gas detection systems. 2. Pyrophoric Catalysts: Dry Pd/C can spontaneously ignite upon exposure to air. Always handle it wet or under an inert atmosphere. The used catalyst on the filter cake is also pyrophoric and must be quenched immediately. 3. Hydrogen Evolution (HWE): The reaction of NaH with the phosphonate generates hydrogen gas. The reactor must have adequate venting, and the addition must be controlled to manage the rate of gas evolution.

Q: What analytical techniques are recommended for monitoring and final product release? A:

  • Reaction Monitoring: Gas Chromatography (GC) is ideal for monitoring the disappearance of starting materials and the appearance of intermediates and products due to the volatility of the components. Thin-Layer Chromatography (TLC) is a quick qualitative alternative.

  • Final Product Purity: A combination of GC (for area % purity and residual solvent analysis), ¹H NMR (for structural confirmation and absence of key impurities), and Karl Fischer titration (for water content) is recommended for final product release.

Q: Can I purify the final product by column chromatography instead of distillation? A: While chromatography is excellent for small-scale purification, it is generally not economically viable or practical for large-scale production of a relatively simple molecule like this. Vacuum distillation is the industry-standard method for purifying multi-kilogram quantities of liquid products and is highly effective for separating the target ester from non-volatile impurities and solvents.

References

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
  • Synthesis of Hexahydropyrimidines and 1,2,3,4-Tetrahydropyridines by Reaction of Ethyl Benzoylacetate with Formaldehyde and Primary Amines.
  • Fischer Esterific
  • Asymmetric Isochalcogenourea-Catalyzed Synthesis of 3,4-Dihydropyrans via (4+2)-Cycloadditions of Ethyl But-3-ynoate with Michael Acceptors.
  • Fischer Esterific
  • Fischer Esterific
  • Ethyl tetrahydropyran-4-ylacet
  • Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A. [Link]
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture.
  • ETHYL TETRAHYDROPYRAN-4-YL-ACET
  • Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives.
  • A Maitland-Japp inspired synthesis of dihydropyran-4-ones and their stereoselective conversion to functionalised tetrahydropyran-4-ones. PubMed. [Link]
  • ethyl acetate: properties, production processes and applic
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxyl
  • Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. MDPI. [Link]

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Technical Support Center: Stability and Storage of Ethyl Tetrahydropyran-4-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl tetrahydropyran-4-ylacetate (CAS 103260-44-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Due to its dual chemical nature—possessing both a cyclic ether (tetrahydropyran) and an ester functional group—this compound is susceptible to specific degradation pathways that require careful management.[1] This document provides in-depth answers to common questions, troubleshooting advice for potential issues, and validated protocols for storage and quality assessment.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the primary chemical decomposition pathways for this compound?

A1: The compound's structure features two key functional groups, each with its own vulnerability:

  • Ester Hydrolysis: The ethyl acetate group can undergo hydrolysis, particularly in the presence of moisture and catalyzed by acidic or basic contaminants.[1][2] This reaction cleaves the ester bond to yield Tetrahydropyran-4-ylacetic acid and ethanol.[2]

  • Ether Oxidation: The tetrahydropyran ring is susceptible to oxidation, a common issue with cyclic ethers.[3][4] This process is typically initiated by exposure to atmospheric oxygen and accelerated by light and heat. It proceeds via a free-radical mechanism at the carbon atoms adjacent to the ether oxygen, leading to the formation of hydroperoxides. These hydroperoxides are unstable and can degrade further, leading to impurities and potential safety hazards.

Q2: What are the ideal storage conditions to prevent decomposition?

A2: To mitigate both hydrolysis and oxidation, stringent storage conditions are necessary. The following table summarizes the recommended parameters.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of both hydrolysis and peroxide formation. Avoid freezing.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly inhibiting the oxidative pathway and peroxide formation.[6]
Container Amber Glass Bottle with PTFE-lined CapProtects the compound from light, which can catalyze oxidation. The PTFE liner provides an inert seal, preventing contamination and moisture ingress.
Moisture Store in a dry environment.Minimizes the risk of water-catalyzed ester hydrolysis.[7]

Q3: I've just received a new batch. What are the initial signs of degradation I should look for?

A3: Upon receipt and before each use, a quick physical inspection is critical:

  • Appearance: The compound should be a clear, colorless to pale yellow liquid.[1] A significant change to a darker yellow or brown hue may indicate oxidative degradation.

  • Odor: It typically has a mild, fruity odor.[1] The development of a sharp, vinegary, or acidic smell is a strong indicator of ester hydrolysis, resulting in the formation of an acidic byproduct.

  • Precipitate: The presence of any solid material or cloudiness could indicate the formation of insoluble degradation products or impurities.

Q4: How often should I test for peroxides, and what is the risk if they form?

A4: For any container that has been opened and stored for more than three months, it is highly recommended to test for peroxides before use. Peroxides in ethers can become concentrated as the ether evaporates and may become explosive upon heating or concentration (e.g., during solvent removal in a rotary evaporator).[3] Therefore, routine testing is a critical safety measure.

Q5: Can I add a stabilizer to prolong the shelf life?

A5: While commercial suppliers may provide ethers with stabilizers like butylated hydroxytoluene (BHT) to inhibit free-radical oxidation, adding stabilizers post-purchase is generally not recommended unless you have validated the compatibility and potential interference with your downstream applications. A better approach is to purchase smaller quantities that will be consumed within a reasonable timeframe and to adhere strictly to the recommended storage protocols, particularly inert gas blanketing.

Section 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the storage and use of this compound.

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for assessing compound stability.

Observed Problem Probable Cause Recommended Action(s)
The compound has developed a sharp, acidic odor. Ester Hydrolysis: Formation of Tetrahydropyran-4-ylacetic acid.1. Confirm by spotting a sample on wet pH paper; an acidic result supports hydrolysis. 2. Run an HPLC or GC-MS analysis to quantify the level of acidic impurity. 3. If impurity levels are unacceptable, consider purification by vacuum distillation or dispose of the material according to safety guidelines.
The sample has turned dark yellow or brown. Oxidative Degradation: Likely due to prolonged exposure to air and/or light, leading to the formation of complex colored impurities.1. Immediately test for the presence of peroxides (see Protocol 3.2). 2. Check purity via HPLC/GC. 3. If peroxides are absent and purity is still high, the color may not affect certain applications. However, for high-purity work, repurification is required.
Analytical results (HPLC, GC, NMR) show new, significant impurity peaks. General Decomposition: Could be a combination of hydrolysis and oxidation, or another unforeseen reaction.1. Attempt to identify the impurities using mass spectrometry (GC-MS or LC-MS). 2. Compare the impurity profile with the potential degradation products (see Section 4). 3. Based on the identity and quantity of impurities, decide whether to repurify or discard the batch.
A qualitative test for peroxides is positive. Oxidative Degradation: Formation of hazardous hydroperoxides.SAFETY WARNING: Do not heat or concentrate the material. Peroxides can be explosive. 1. Do not use the material. 2. If you are trained and equipped to do so, quench the peroxides using a reducing agent like ferrous sulfate. 3. Dispose of the material as hazardous waste according to your institution's EHS guidelines.

Section 3: Protocols and Methodologies

This section provides detailed, step-by-step procedures for the proper handling and analysis of this compound.

Protocol 3.1: Recommended Storage Procedure
  • Container Selection: Use a clean, dry amber glass bottle with a PTFE-lined screw cap.

  • Inert Gas Blanketing: Before sealing the container for the first time or after any use, flush the headspace of the bottle with a gentle stream of dry argon or nitrogen for 30-60 seconds.

  • Sealing: Tightly seal the cap immediately after inert gas flushing to ensure an airtight environment.

  • Labeling: Clearly label the container with the compound name, date received, and date opened. Use a log to track all opening dates.

  • Storage Location: Place the sealed container in a designated, properly ventilated refrigerator at 2-8°C, away from incompatible materials like strong acids, bases, and oxidizing agents.[8]

Protocol 3.2: Procedure for Qualitative Peroxide Testing

This protocol describes a standard method using potassium iodide (KI).

  • Prepare Test Solution: Add 1 mL of the this compound sample to 1 mL of glacial acetic acid in a test tube.

  • Add KI: Add approximately 100 mg of solid potassium iodide or 0.5 mL of a freshly prepared, saturated aqueous KI solution.

  • Mix and Observe: Shake the mixture and let it stand for 5 minutes.

  • Interpret Results:

    • Negative Result: The solution remains colorless. Peroxide concentration is negligible.

    • Positive Result: A yellow to brown color develops, indicating the presence of peroxides. The intensity of the color correlates with the peroxide concentration.

Protocol 3.3: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its primary hydrolysis byproduct.

Parameter Specification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and re-equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 5 µL
Expected Retention Times - Tetrahydropyran-4-ylacetic acid (hydrolysis product): ~3-4 min - this compound (parent): ~7-8 min

Section 4: Visualizing Decomposition Pathways

The following diagrams illustrate the primary chemical transformations that occur during the degradation of this compound.

Hydrolytic Decomposition Pathway

Caption: Acid or base-catalyzed hydrolysis of the ester functional group.

Oxidative Decomposition Pathway (Initial Step)

Caption: Initial free-radical oxidation at the α-carbon of the ether.

Section 5: References

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Covestro Solution Center. SAFETY DATA SHEET. [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid ethyl ester. [Link]

  • Asia Pacific Petrochemical Co., Ltd. Ethyl Acetate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling and Storage of Ethyl Acetate in Industrial Settings. [Link]

  • Washington State University. Standard Operating Procedure: Ethyl Acetate. [Link]

  • ResearchGate. Influence of oxygenation in cyclic hydrocarbons on chain-termination reactions from R+O2: Tetrahydropyran and cyclohexane. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. Esters, Acetates. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

  • KHA Online-SDS. Ethyl Acetate: Uses and Safety Tips. [Link]

  • Chemistry Stack Exchange. Ethyl Acetate: how to store. [Link]

  • Chemistry LibreTexts. Cyclic Ethers. [Link]

  • Applied and Environmental Microbiology. Oxidation of the Cyclic Ethers 1,4-Dioxane and Tetrahydrofuran by a Monooxygenase in Two Pseudonocardia Species. [Link]

  • Wikipedia. Tetrahydropyran. [Link]

  • PubChem. This compound. [Link]

  • Capot Chemical. 1260-44-2 | Ethyl tetrahydropyran-4-yl-acetate. [Link]

  • LookChem. Ethyl tetrahydro-2H-pyran-4-ylacetate 103260-44-2 Purity 98% Utanpharma drums China. [Link]

  • ChemistrySelect. Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. [Link]

  • Chemistry LibreTexts. Cyclic Ethers - Epoxides. [Link]

  • ResearchGate. A Comparative Study of Alkaline Hydrolysis of Ethyl Acetate Using Design of Experiments. [Link]

  • Organic Chemistry Portal. Synthesis of cyclic ethers. [Link]

  • Molecules. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. [Link]

  • Analytical Methods in Environmental Chemistry Journal. Articles List. [Link]

  • International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]

  • Molecules. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

  • PubMed. Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Validated stability-indicating high performance liquid chromatographic assay method for the determination of Dabigatran Etexilate Mesylate. [Link]

  • YouTube. The hydrolysis of ethyl acetate. [Link]

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Technical Support Center: Catalyst Selection for Tetrahydropyran Synthesis Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for tetrahydropyran (THP) synthesis. The THP ring is a vital structural motif in a multitude of natural products and pharmaceuticals, making its efficient and selective synthesis a critical task for researchers in organic and medicinal chemistry.[1][2] Catalyst selection is arguably the most crucial factor influencing the yield, selectivity, and overall success of THP synthesis.

This guide is structured to address the common challenges and questions that arise during experimental work. It moves from foundational concepts to specific troubleshooting scenarios, providing not just protocols but the underlying scientific reasoning to empower you to make informed decisions in your own research.

Part 1: Frequently Asked Questions (FAQs) - The Foundations

This section addresses fundamental questions regarding the catalysts and reactions used to form the tetrahydropyran ring.

Q1: What are the primary catalytic strategies for synthesizing tetrahydropyrans?

A1: THP synthesis is diverse, but most methods fall into a few major categories, each with preferred catalyst types:

  • Acid-Catalyzed Cyclizations: These are the most common methods. They involve the acid-catalyzed reaction of a suitable precursor, often generating a key oxocarbenium ion intermediate that undergoes intramolecular cyclization.[3][4]

    • Prins Cyclization: A powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone.[5][6] It can be catalyzed by both Brønsted acids (e.g., TFA, p-TsOH) and Lewis acids (e.g., InCl₃, SnCl₄, BiCl₃).[7][8][9]

    • Intramolecular Hydroalkoxylation: The cyclization of γ- and δ-hydroxy olefins, often catalyzed by transition metals like platinum, gold, or cobalt complexes.[8]

    • Alcohol Protection: A ubiquitous application where an alcohol is protected as a THP ether by reacting it with 3,4-dihydro-2H-pyran (DHP). This is an acid-catalyzed addition reaction.[3][10]

  • Hetero-Diels-Alder Cycloaddition: This [4+2] cycloaddition reaction, often between a Danishefsky-type diene and an aldehyde, is a highly efficient way to construct the THP ring, frequently catalyzed by Lewis acids like Jacobsen's chiral chromium(III) catalysts for asymmetric synthesis.[1][2]

  • Oxa-Michael Reactions: Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated system (ester, ketone, etc.) can form the THP ring. These reactions can be catalyzed by either acids or bases.[2]

Q2: What is the difference between a homogeneous and a heterogeneous catalyst, and which should I choose?

A2: The choice between a homogeneous and heterogeneous catalyst depends on your priorities for the reaction, such as ease of separation, catalyst recovery, and selectivity.

  • Homogeneous Catalysts exist in the same phase as the reactants (e.g., a soluble Lewis acid in an organic solvent).[11]

    • Pros: They often exhibit higher activity and selectivity because the catalytic sites are well-defined and highly accessible.[12][13] This allows for fine-tuning of steric and electronic properties at a molecular level.[14]

    • Cons: The primary drawback is the difficulty in separating the catalyst from the reaction mixture post-reaction, which complicates product purification and prevents easy catalyst recycling.[11][14]

  • Heterogeneous Catalysts exist in a different phase from the reactants (e.g., a solid acid catalyst in a liquid reaction mixture).[11] Examples include zeolites, clays, or acids supported on silica (e.g., NH₄HSO₄@SiO₂).[5][15][16]

    • Pros: The main advantage is the ease of separation from the product—often by simple filtration.[11][13] This allows for straightforward catalyst recovery, recycling, and application in continuous flow systems, which is highly desirable for green chemistry and industrial processes.[12][15]

    • Cons: They can sometimes exhibit lower activity or selectivity compared to their homogeneous counterparts due to a non-uniform distribution of active sites and potential mass transfer limitations.[11][13][14]

Decision Workflow: Homogeneous vs. Heterogeneous Catalyst

G start What is my primary goal? high_selectivity Highest Possible Selectivity/Activity start->high_selectivity Fine chemical synthesis, complex molecule easy_separation Ease of Separation & Catalyst Recycling start->easy_separation Green chemistry, scale-up, process efficiency homogeneous Choose Homogeneous Catalyst (e.g., Sc(OTf)3, InCl3) high_selectivity->homogeneous heterogeneous Choose Heterogeneous Catalyst (e.g., Amberlyst-15, NH4HSO4@SiO2) easy_separation->heterogeneous

Caption: Decision tree for choosing between homogeneous and heterogeneous catalysts.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted as a direct Q&A to solve specific problems you might be facing in the lab.

Q3: My reaction yield is very low or zero. What are the most likely causes related to my catalyst?

A3: Low yield is a common issue that often points back to the catalyst's condition or appropriateness. Here’s a checklist to diagnose the problem:

  • Catalyst Inactivity: This is the most frequent culprit.

    • Moisture Sensitivity: Many Lewis acids (e.g., InCl₃, SnCl₄, ZrCl₄) are highly sensitive to moisture.[7][10] Ensure they have been stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon).

    • Catalyst Age/Purity: Catalysts degrade over time. Use a fresh bottle or a newly opened container if possible. The purity of the catalyst is paramount.

    • Heterogeneous Catalyst Activation: Solid catalysts, like zeolites or supported acids, may require activation (e.g., heating under vacuum) to remove adsorbed water and expose active sites.[7]

  • Insufficient Catalyst Loading: While catalytic amounts are required, too low a concentration may not be sufficient to drive the reaction to completion in a reasonable timeframe. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).

  • Inappropriate Catalyst Choice for the Substrate: Your starting material may not be compatible with the chosen catalyst.

    • Strong Brønsted acids (e.g., H₂SO₄, TFA) can cause degradation or charring of sensitive substrates.

    • A Lewis acid that is too weak may not be capable of activating your specific substrate. A screen of several Lewis or Brønsted acids of varying strengths is often a necessary empirical step.[7]

Q4: I'm observing significant side product formation. How can I improve the selectivity of my reaction?

A4: Poor selectivity is often a result of competing reaction pathways. The choice of catalyst and conditions is critical to directing the reaction toward the desired THP product.

  • Common Side Reactions:

    • Elimination: Carbocation intermediates can undergo elimination to form allylic alcohols instead of cyclizing.[7]

    • 2-Oxonia-Cope Rearrangement: This rearrangement can scramble stereocenters and lead to constitutional isomers.[7][9]

    • Polymerization: Strong acids can sometimes cause polymerization of starting materials, especially with electron-rich olefins like DHP.

  • Strategies to Improve Selectivity:

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can often suppress side reactions by favoring the transition state with the lowest activation energy, which is typically the one leading to the desired product.[7]

    • Change the Catalyst: This is the most powerful tool. If you are using a strong, non-selective acid like H₂SO₄, switch to a milder catalyst.

      • For acid-sensitive substrates: Consider milder Lewis acids like BiCl₃, InCl₃, or Sc(OTf)₃.[7][8] For alcohol protection with DHP, catalysts like ZrCl₄ or NH₄HSO₄@SiO₂ have proven effective and mild.[10][15]

      • For stereoselectivity: The steric bulk and electronic properties of the catalyst can profoundly influence the stereochemical outcome. For instance, in Prins cyclizations, confined Brønsted acids have demonstrated excellent control in forming specific diastereomers.[7]

    • Solvent Effects: The polarity of the solvent can stabilize or destabilize intermediates and transition states. A screen of solvents (e.g., CH₂Cl₂, Toluene, MeCN) is recommended as it can dramatically impact selectivity.[6][7]

Q5: My substrate contains acid-sensitive functional groups (e.g., acetals, silyl ethers) that are being cleaved. What type of catalyst should I use?

A5: This is a classic challenge in multi-step synthesis. The key is to use a catalyst that is acidic enough to promote the THP formation but mild enough to not cleave other protecting groups.

  • Recommended Catalyst Classes:

    • Mild, Heterogeneous Acids: These are often an excellent first choice. Their solid nature can temper their acidity, and they are easily removed by filtration, preventing prolonged exposure of the product to acid during workup. Amberlyst-15 resin and NH₄HSO₄ supported on silica are excellent examples that have been used successfully without cleaving other sensitive groups.[15][16]

    • Mild Lewis Acids: Catalysts like Zirconium(IV) chloride (ZrCl₄) , Indium(III) chloride (InCl₃) , or Scandium(III) triflate (Sc(OTf)₃) are known to efficiently catalyze THP formation under mild conditions, often leaving other acid-labile groups intact.[8][10][17]

    • Avoid: Strong Brønsted acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or trifluoroacetic acid (TFA) should be avoided as they are aggressive and likely to cause deprotection.[2]

Part 3: Experimental Protocol & Data

Catalyst Screening Protocol for Alcohol Protection using DHP

This protocol provides a framework for selecting the optimal catalyst for the tetrahydropyranylation of a primary alcohol.

Objective: To compare the efficacy of four different acid catalysts for the protection of benzyl alcohol with 3,4-dihydro-2H-pyran (DHP).

Materials:

  • Benzyl alcohol (Substrate)

  • 3,4-Dihydro-2H-pyran (DHP, Reagent)

  • Dichloromethane (CH₂Cl₂, Solvent)

  • Catalysts: p-TsOH (Brønsted, Homogeneous), Sc(OTf)₃ (Lewis, Homogeneous), ZrCl₄ (Lewis, Homogeneous), Amberlyst-15 (Brønsted, Heterogeneous)

  • Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄

  • Thin Layer Chromatography (TLC) plates, NMR tubes, deuterated chloroform (CDCl₃)

Procedure:

  • Setup: To four separate, dry 10 mL round-bottom flasks equipped with magnetic stir bars, add benzyl alcohol (1.0 mmol, 108 mg). Dissolve the alcohol in 2 mL of CH₂Cl₂.

  • Reagent Addition: To each flask, add DHP (1.2 mmol, 101 mg, 1.2 equiv).

  • Catalyst Addition:

    • Flask A: Add p-TsOH (0.02 mmol, 3.8 mg, 2 mol%).

    • Flask B: Add Sc(OTf)₃ (0.02 mmol, 9.8 mg, 2 mol%).

    • Flask C: Add ZrCl₄ (0.02 mmol, 4.7 mg, 2 mol%).[10]

    • Flask D: Add Amberlyst-15 (20 mg, pre-washed and dried).

  • Reaction Monitoring: Stir all reactions at room temperature (approx. 25 °C). Monitor the disappearance of the starting alcohol by TLC every 15 minutes.

  • Workup:

    • Once the reaction is complete (as judged by TLC), quench flasks A, B, and C by adding 5 mL of saturated NaHCO₃ solution. For flask D, simply filter off the Amberlyst-15 resin and wash it with CH₂Cl₂.

    • For A, B, and C, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).

    • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the conversion and yield for each reaction by ¹H NMR analysis of the crude product.

Workflow for Catalyst Screening

Caption: Experimental workflow for parallel catalyst screening.

Comparative Data for Catalyst Performance

The following table summarizes expected outcomes from the screening protocol, illustrating the trade-offs between different catalyst types.

CatalystCatalyst TypeTypical TimeYield (%)ProsCons
p-TsOH Brønsted, Homogeneous< 15 min>95%Very fast, inexpensiveHarsh, can degrade sensitive substrates
Sc(OTf)₃ Lewis, Homogeneous30-60 min>95%Mild, high yielding[17]Expensive, moisture sensitive
ZrCl₄ Lewis, Homogeneous30-60 min>90%Mild, effective for various alcohols[10][18]Moisture sensitive
Amberlyst-15 Brønsted, Heterogeneous2-4 hours>90%Reusable, easy workup[16]Slower reaction times

References

  • Technical Support Center: Catalyst Selection for Stereocontrolled Tetrahydropyran Synthesis. BenchChem.
  • A Comparative Guide to Catalysts for Stereoselective Tetrahydropyran Synthesis. BenchChem.
  • The Core Mechanism of Tetrahydropyranyl Ether Formation: An In-depth Technical Guide. BenchChem.
  • Rezai, N., Meybodi, F. A., & Salehi, P. (2000). Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl₄.
  • Synthesis of tetrahydropyrans. Organic Chemistry Portal.
  • Lee, D. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(10), 374.
  • Rezai, N., Meybodi, F. A., & Salehi, P. (2000). Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4.
  • Stekrova, M., Mäki-Arvela, P., Kumar, N., et al. (2018). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Åbo Akademi University Research Portal.
  • Ranucci, E., et al. (2019). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 15, 2346-2354.
  • Stekrova, M., et al. (2018). Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts.
  • Yadav, J. S., & Kumar, S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1085–1146.
  • Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Deriv
  • Homogeneous vs Heterogeneous C
  • Yadav, J. S., & Kumar, S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar.
  • A Mild and Feasible Deprotection of Alcohol Tetrahydropyranyl or Methoxymethyl Ethers Catalyzed by Sc(OTf)3.
  • Heterogeneous Catalysts vs.
  • Heterogenous vs Homogenous c
  • Farnetti, E., Di Monte, R., & Kašpar, J. (2009). Homogeneous and Heterogeneous Catalysis. In Inorganic and Bio-Inorganic Chemistry. EOLSS Publishers.

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Technical Support Center: Synthesis of Ethyl Tetrahydropyran-4-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl tetrahydropyran-4-ylacetate. This guide, structured in a question-and-answer format, addresses common challenges and provides troubleshooting solutions, with a specific focus on the critical role of solvent selection. As Senior Application Scientists, we aim to provide not just protocols, but the rationale behind them to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound, and what is the underlying mechanism?

The most common and industrially scalable method for preparing this compound is the Fischer-Speier esterification of Tetrahydropyran-4-ylacetic acid with ethanol.[1] This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2][3]

The reaction is an equilibrium-driven process.[2][3][4] The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[2][4]

  • Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2][5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[1][2]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][2]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[2]

Fischer_Esterification Fischer Esterification Mechanism Start Carboxylic Acid + Alcohol Protonation 1. Protonation of Carbonyl (Acid Catalyst) Start->Protonation Activated_Acid Activated Carboxylic Acid Protonation->Activated_Acid Attack 2. Nucleophilic Attack (by Alcohol) Activated_Acid->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Proton_Transfer 3. Proton Transfer Tetrahedral->Proton_Transfer Water_Leaving Intermediate with -OH2+ group Proton_Transfer->Water_Leaving Elimination 4. Elimination of Water Water_Leaving->Elimination Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation 5. Deprotonation (Catalyst Regenerated) Protonated_Ester->Deprotonation End Ester + Water Deprotonation->End

Caption: The catalytic cycle of Fischer-Speier esterification.
Q2: What are the primary roles of a solvent in this synthesis?

In Fischer esterification, the solvent is not merely an inert medium; it plays one or more active roles:

  • Reactant and Medium: Often, the alcohol (ethanol) is used in large excess, serving as both a reactant and the reaction solvent.[2][6] This approach leverages Le Châtelier's principle to drive the equilibrium towards the product.[7][8]

  • Azeotropic Water Removal: A non-polar, water-immiscible solvent like toluene or hexane can be used.[1] When heated to reflux with a Dean-Stark apparatus, the solvent forms an azeotrope with the water produced, physically removing it from the reaction and preventing the reverse hydrolysis reaction.[3][6]

  • Temperature Control: The boiling point of the solvent dictates the reaction temperature. Refluxing in ethanol (b.p. 78 °C) provides a different thermal profile than refluxing in toluene (b.p. 111 °C), which can affect reaction rates and the potential for side reactions.

Q3: How does using excess ethanol as the solvent drive the reaction forward?

The synthesis is a reversible equilibrium:

Tetrahydropyran-4-ylacetic acid + Ethanol ⇌ this compound + Water

According to Le Châtelier's principle, adding a large excess of a reactant (ethanol) will shift the equilibrium position to the right, favoring the formation of the products (ester and water).[8] By using ethanol as the solvent, its concentration is significantly higher than that of the carboxylic acid, providing a constant driving force for the forward reaction and maximizing the yield at equilibrium.[3]

Q4: When should I use an inert azeotroping solvent like toluene instead of just excess ethanol?

You should consider using a solvent like toluene with a Dean-Stark apparatus in the following scenarios:

  • When Reactants are Expensive or Sterically Hindered: If the carboxylic acid or alcohol is valuable, using a large excess of one may not be economical. Water removal provides a more efficient way to drive the reaction to completion.

  • To Achieve Higher Temperatures: Toluene's higher boiling point (111 °C) compared to ethanol (78 °C) allows the reaction to be run at a higher temperature, which can increase the reaction rate for less reactive or sterically hindered substrates.

  • To Maximize Conversion: For reactions where equilibrium is particularly unfavorable, physical removal of water is often more effective at achieving near-quantitative conversion than simply using an excess of alcohol.[3]

Troubleshooting Guide

Problem: My reaction yield is consistently low.

Low yield is the most common issue in Fischer esterification, directly tied to the reaction's equilibrium nature.[7][9]

Possible Cause 1: Incomplete water removal or insufficient excess of alcohol. The presence of water, a product of the reaction, can hydrolyze the ester back to the starting materials, lowering the net yield.[7][9]

Solutions & Protocols:

  • Strategy A: Maximize Reactant Excess.

    • Protocol: Use absolute (200 proof) ethanol as the reaction solvent, employing a 10 to 20-fold molar excess relative to the tetrahydropyran-4-ylacetic acid. Ensure all glassware is thoroughly dried before use.[8][10] Add a drying agent like molecular sieves to the reaction mixture to sequester the water as it forms.[1]

  • Strategy B: Azeotropic Water Removal.

    • Protocol for Dean-Stark Setup:

      • Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.

      • To the flask, add tetrahydropyran-4-ylacetic acid (1.0 eq), ethanol (1.5-2.0 eq), a catalytic amount of p-toluenesulfonic acid (0.02-0.05 eq), and toluene (enough to fill the flask and the Dean-Stark trap).

      • Heat the mixture to a steady reflux. The toluene-water azeotrope will distill into the trap.

      • As the vapor condenses, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[3]

      • Continue the reaction until no more water collects in the trap.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Equilibrium Is the equilibrium being effectively shifted to the products? Start->Check_Equilibrium Primary Cause Solvent_System Evaluate Solvent System Check_Equilibrium->Solvent_System Excess_EtOH Using Excess Ethanol? Solvent_System->Excess_EtOH Yes Dean_Stark Using Toluene/Dean-Stark? Solvent_System->Dean_Stark No Increase_Excess Solution: Increase molar excess of ethanol (e.g., >10x). Use anhydrous ethanol. Add molecular sieves. Excess_EtOH->Increase_Excess Ensure_Dry Solution: Ensure system is completely dry. Check for leaks in the setup. Allow reaction to run until water collection ceases. Dean_Stark->Ensure_Dry

Caption: Troubleshooting workflow for low reaction yield.
ParameterMethod A: Excess Ethanol as SolventMethod B: Toluene with Dean-Stark
Principle Le Châtelier's Principle (Mass Action)[8]Le Châtelier's Principle (Product Removal)[3]
Reaction Temp. ~78 °C (Refluxing Ethanol)~111 °C (Refluxing Toluene)
Advantages Simpler setup; fewer reagents.More effective for achieving high conversion; allows for higher reaction temperatures.[6]
Disadvantages May not achieve >95% conversion; requires large volume of alcohol.More complex glassware setup; requires an additional solvent that must be removed.
Best For Large-scale synthesis where cost of alcohol is low and high conversion is not critical.Lab-scale synthesis, expensive starting materials, or when maximum conversion is required.
Problem: I am observing dark, tarry substances in my reaction flask.

Possible Cause: Decomposition at high temperatures. While higher temperatures can increase reaction rates, excessive heat, especially in the presence of a strong acid catalyst, can lead to decomposition of the starting materials or product, often via polymerization or elimination side reactions.[7]

Solutions:

  • Temperature Control: If using toluene to achieve higher temperatures, ensure the reaction is not overheated. Maintain a gentle, controlled reflux. If decomposition persists, consider switching to a lower-boiling solvent system.

  • Catalyst Concentration: Use the minimum effective amount of acid catalyst (typically 1-5 mol%).[7] Too much acid can promote side reactions, especially at elevated temperatures.

  • Inert Atmosphere: While not always necessary for this reaction, running the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.

Problem: I'm having difficulty purifying my product.

Possible Cause: Similar boiling points of product and residual solvent/reactants. Efficient purification, typically by distillation, requires a significant difference in the boiling points of the components.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Ethanol46.0778
Toluene92.14111
This compound 172.22 73-75 @ 0.2 mmHg [11]

Solutions & Protocols:

  • If Using Excess Ethanol: Ethanol can be easily removed under reduced pressure using a rotary evaporator. The primary challenge will be separating the product from unreacted tetrahydropyran-4-ylacetic acid.

    • Workup Protocol:

      • After removing the excess ethanol, dilute the residue with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid. Caution: CO₂ gas will evolve.[7]

      • Wash with brine, then dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

      • Filter and concentrate the solvent. The crude product can then be purified by vacuum distillation.

  • If Using Toluene: Toluene has a much higher boiling point than ethanol. While it can be removed on a rotary evaporator, it requires a better vacuum and higher bath temperature. The product, having a high boiling point at atmospheric pressure, must be purified by vacuum distillation to prevent decomposition. The large gap between the boiling point of toluene and the product under vacuum makes this separation straightforward.

References

  • Troubleshooting low yield in benzyl phenylacetate esterification - Benchchem. BenchChem. [URL: https://www.benchchem.
  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka. (2025). Patsnap. [URL: https://eureka.patsnap.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2022/11/16/fischer-esterification-carboxylic-acid-to-ester-under-acidic-conditions/]
  • Fischer Esterification-Typical Procedures - OperaChem. (2024). OperaChem. [URL: https://operachem.
  • Fischer–Speier esterification - Wikipedia. Wikipedia. [URL: https://en.wikipedia.
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. University of Rochester. [URL: https://www.sas.rochester.edu/chm/resource/how-to/improve-yield.php]
  • What are possible sources of error in an esterification lab? - Filo. (2025). Filo. [URL: https://www.filo.
  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? - Quora. (2020). Quora. [URL: https://www.quora.com/Why-is-the-yield-of-ester-relatively-low-How-do-you-improve-the-yield-and-the-purity-of-esters]
  • Esterification Lab Answers. Esterification Lab Answers.
  • Fischer Esterification. University of Missouri–St. Louis. [URL: https://www.umsl.edu/chemistry/organic-chemistry/experiment5.pdf]
  • ETHYL TETRAHYDROPYRAN-4-YL-ACETATE CAS#: 103260-44-2 - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7146432.htm]
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [URL: https://www.tru.
  • Fischer Esterification - Organic Chemistry Portal. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

Sources

Technical Support Center: Monitoring Reactions of Ethyl Tetrahydropyran-4-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving Ethyl tetrahydropyran-4-ylacetate (CAS 103260-44-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing and troubleshooting experiments with this versatile intermediate. Here, we address common challenges in a direct question-and-answer format, moving from general monitoring techniques to specific reaction troubleshooting.

This compound is a valuable building block in organic synthesis, often utilized for its stable tetrahydropyran ring and reactive ester functionality.[1][2] Its reactions, such as hydrolysis, reduction, and additions of organometallics, are fundamental transformations in the synthesis of more complex molecules.[1] Accurate monitoring of these reactions is critical for optimizing yields, minimizing impurities, and ensuring the desired chemical transformation.

Part 1: Frequently Asked Questions - General Reaction Monitoring

This section covers common questions about the analytical techniques used to monitor the progress of reactions starting with this compound.

Q1: What is the most straightforward method to get a quick qualitative assessment of my reaction's progress?

For a rapid and effective qualitative check, Thin-Layer Chromatography (TLC) is the recommended method. It's a cost-effective and simple technique to visualize the consumption of the starting material and the appearance of the product(s).

Core Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[3] Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a lower Rf.

Experimental Protocol: Setting up a TLC Analysis

  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • Dissolve a small amount of your starting material (this compound) in a volatile solvent (e.g., ethyl acetate) to create a reference solution.

    • Withdraw a small aliquot from your reaction mixture and dilute it with a suitable solvent.

    • Using separate capillary tubes, spot the reference solution and the reaction mixture side-by-side on the starting line. A "co-spot," where both the reference and reaction mixture are applied to the same spot, is highly recommended to confirm the identity of the starting material spot in the reaction lane.[4]

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (eluent). Ensure the solvent level is below the starting line.[4][5] Cover the chamber to maintain a saturated atmosphere.

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compounds are UV-active) or by staining (e.g., with potassium permanganate or p-anisaldehyde stain).

  • Interpretation: The disappearance of the starting material spot in the reaction lane and the appearance of a new spot (the product) indicate that the reaction is proceeding.

Q2: My TLC spots are streaking or not separating well. How can I troubleshoot this?

Streaking and poor separation are common TLC issues that can often be resolved by adjusting the mobile phase or spotting technique.[3][5][6]

Troubleshooting Guide for TLC

Symptom Possible Cause(s) Recommended Action(s)
Streaking/Tailing 1. Sample is too concentrated.[3][5] 2. The compound is acidic or basic.[6] 3. The compound is highly polar.1. Dilute your sample before spotting.[4] 2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent (0.1-1%).[4] 3. Increase the polarity of the mobile phase.
Spots are too high (High Rf) The mobile phase is too polar.[4]Decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio).
Spots are too low (Low Rf) The mobile phase is not polar enough.[4]Increase the polarity of the mobile phase (e.g., decrease the hexane-to-ethyl acetate ratio).
No spots are visible 1. The sample is too dilute.[4][5] 2. The compound is not UV-active and the visualization method is ineffective.1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[4][5] 2. Use a different visualization technique, such as staining with potassium permanganate, which reacts with many organic compounds.
Q3: When should I consider using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) instead of TLC?

While TLC is excellent for quick qualitative checks, GC and HPLC are superior for obtaining quantitative data and achieving higher resolution separations.[7][8]

  • Gas Chromatography (GC): GC is ideal for analyzing volatile and thermally stable compounds.[7] Given that this compound and many of its likely products are relatively volatile, GC and GC-Mass Spectrometry (GC-MS) are powerful tools for monitoring these reactions.[9] GC-MS provides both quantitative data and mass information for peak identification.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for a broader range of compounds, including those that are non-volatile or thermally labile.[8] It offers high resolution and is a standard for purity analysis in pharmaceutical development.[8][10]

Workflow for Quantitative Reaction Monitoring

Caption: Workflow for quantitative analysis of reaction progress.

Part 2: Troubleshooting Specific Reactions

This section provides guidance on monitoring and troubleshooting common reactions involving this compound.

Reaction 1: Hydrolysis to Tetrahydropyran-4-ylacetic acid

The hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation, often achieved under basic (saponification) or acidic conditions.[11][12]

Q4: I am performing a basic hydrolysis (saponification) of this compound. How can I monitor the reaction by TLC?

In a basic hydrolysis, you are converting a neutral ester into a carboxylate salt. This change in polarity is easily monitored by TLC.

  • Starting Material (Ester): Moderately polar, will have a relatively high Rf in a typical ethyl acetate/hexane solvent system.

  • Product (Carboxylate Salt): Highly polar and ionic, it will likely remain at the baseline (Rf ≈ 0) in the same solvent system.

  • Product (Carboxylic Acid): After acidic workup, the carboxylate is protonated to the carboxylic acid. This product is more polar than the starting ester but will move off the baseline.

TLC Monitoring Protocol for Saponification:

  • Eluent System: A good starting point is 30% Ethyl Acetate in Hexane.

  • Procedure:

    • Spot your starting material as a reference.

    • Take an aliquot of your reaction mixture and spot it directly.

    • Take another aliquot, quench it with a small amount of dilute HCl to protonate the carboxylate, and then spot this "worked-up" sample.

  • Interpretation:

    • In the unquenched reaction lane, you should see the starting material spot disappear and a new spot appear at the baseline.

    • In the quenched reaction lane, you should see a new spot for the carboxylic acid, which will have an Rf lower than the starting ester but higher than the baseline. The reaction is complete when the starting material spot is no longer visible in either reaction lane.

Q5: My hydrolysis reaction seems to be stalling. What analytical method can confirm this and what are the possible causes?

If TLC analysis shows both starting material and product spots remaining unchanged over time, the reaction has likely stalled. To get a more precise picture, HPLC or ¹H NMR spectroscopy can be used to quantify the remaining starting material.[13][14]

¹H NMR Monitoring:

  • Principle: The ethyl group of the starting ester has characteristic signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm). The disappearance of these signals and the appearance of new signals corresponding to the product indicate reaction progress.

  • Procedure: Take a sample from the reaction, remove the solvent, and dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ if you have salts present).

  • Interpretation: Integrate the characteristic peaks for the starting material and product to determine their relative ratios.

Common Causes for Stalled Hydrolysis:

Possible Cause Explanation & Suggested Action
Insufficient Base/Acid The hydrolysis reaction consumes the catalyst (in the case of base-mediated saponification).[15] Ensure at least a stoichiometric amount of base is used, and for catalytic acidic hydrolysis, ensure the catalyst has not been neutralized.
Low Temperature Hydrolysis reactions can be slow at room temperature.[16] Gently heating the reaction mixture can often drive it to completion.
Poor Solubility If the starting material is not fully dissolved, the reaction can be slow. Consider using a co-solvent like THF or ethanol to improve solubility.[11]
Reaction 2: Reduction to 2-(Tetrahydropyran-4-yl)ethanol with LiAlH₄

The reduction of the ester to the primary alcohol using a strong reducing agent like Lithium Aluminium Hydride (LAH) is a common transformation.[17]

Q6: How do I safely take a sample from an LAH reduction for TLC analysis?

Extreme caution is required. LAH reacts violently with water and protic solvents. The quenching procedure must be done carefully.

Protocol for Safely Quenching an LAH Reaction Aliquot:

  • Under an inert atmosphere (Nitrogen or Argon), withdraw a small aliquot of the reaction mixture using a syringe.

  • Add the aliquot dropwise to a separate vial containing a small amount of ethyl acetate at 0 °C. This will consume any unreacted LAH.

  • Slowly and carefully add a few drops of saturated aqueous sodium sulfate solution or perform a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water).

  • Extract the quenched mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer with anhydrous sodium sulfate, and then spot this solution on your TLC plate.

Logical Flow for LAH Reaction Quenching

LAH_Quench_Workflow start Withdraw Aliquot (Inert Atmosphere) quench_lah Add to Ethyl Acetate at 0 °C start->quench_lah  Consumes excess LAH workup Slowly Add Na₂SO₄(aq) or Fieser Workup quench_lah->workup  Decomposes aluminum salts extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry tlc Spot on TLC Plate dry->tlc

Caption: Safe quenching procedure for LAH reaction aliquots.

Reaction 3: Grignard Reaction to form a Tertiary Alcohol

Reacting this compound with a Grignard reagent (R-MgBr) typically results in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol.[18]

Q7: My Grignard reaction is giving a low yield of the desired tertiary alcohol. What are the likely side products and how can I detect them?

Low yields in Grignard reactions with esters are often due to side reactions like enolization and Wurtz-type coupling.[19]

Troubleshooting Grignard Reaction Side Products

Side Reaction Explanation How to Detect & Minimize
Enolization The Grignard reagent acts as a base, deprotonating the α-carbon of the ester. This consumes the Grignard reagent and returns the starting material upon workup.[19]Detection: A significant amount of starting material remaining after the reaction is complete. Minimization: Use a less sterically hindered Grignard reagent. Add the ester slowly to the Grignard solution at a low temperature (-78 °C to 0 °C) to favor nucleophilic attack over deprotonation.[19]
Ketone Intermediate The first addition of the Grignard reagent forms a ketone intermediate. If this intermediate is stable and the reaction is quenched prematurely, it may be isolated.Detection: A new spot on TLC/peak in GC or HPLC with a polarity between the starting ester and the final alcohol product. Minimization: Ensure at least two equivalents of the Grignard reagent are used and that the reaction is allowed to proceed to completion before quenching.
Wurtz-type Coupling If your Grignard reagent is formed in situ from an alkyl halide, it can react with the starting material in an SN2 fashion.[19][20]Detection: A high-boiling, non-polar byproduct may be visible by GC-MS. Minimization: Maintain a low reaction temperature and ensure slow addition of the alkyl halide during Grignard formation to minimize this side reaction.[19]

Key Considerations for Grignard Reactions:

  • Anhydrous Conditions: All glassware must be flame-dried, and all solvents must be anhydrous. Trace amounts of water will destroy the Grignard reagent.[20][21][22]

  • Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction from initiating. Activating with a crystal of iodine or 1,2-dibromoethane is often necessary.[19]

References

  • Vianna, E., & Ebeler, S. E. (2001). Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 49(2), 589–595. [Link]
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
  • Boston Apothecary. (2019).
  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]
  • Bitesize Bio. (2025).
  • University of Rochester, Department of Chemistry. (n.d.).
  • JoVE. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. [Link]
  • LinkedIn. (2023).
  • MDPI. (2018).
  • ResearchGate. (2025).
  • Reddit. (2020). Grignard reaction tips and help. r/chemistry. [Link]
  • YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
  • ResearchGate. (n.d.). Hydrolysis of ethyl acetate with heterogeneous Amberlite IR‐120(H) resin. [Link]
  • PubChem. (n.d.).
  • MDPI. (n.d.).
  • MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2021). 2.10: Reactions of Esters. [Link]
  • Capot Chemical. (n.d.).
  • Wikipedia. (n.d.).
  • MDPI. (2024).
  • ResearchGate. (n.d.).
  • SciSpace. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. [Link]
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). HPLC chromatograms of the ethyl acetate fraction and the purified antioxidants. [Link]
  • ResearchGate. (n.d.).
  • SIELC Technologies. (n.d.). Separation of 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester on Newcrom R1 HPLC column. [Link]
  • ResearchGate. (2016).

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Ethyl Tetrahydropyran-4-ylacetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR spectrum of ethyl tetrahydropyran-4-ylacetate, a molecule incorporating both a cyclic ether and an ester functionality. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying principles that govern the spectral output. We will dissect the spectrum by comparing it with simpler, constituent-like structures—tetrahydropyran and a generic ethyl ester—to demonstrate how chemical environment dictates spectral characteristics. This comparative approach, grounded in first principles, provides researchers with a robust framework for interpreting complex spectra of multifunctional molecules.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique, or non-equivalent, proton environments within the this compound molecule. Due to the rapid chair-to-chair conformational flipping of the tetrahydropyran (THP) ring at room temperature, the axial and equatorial protons at positions 3 and 5, as well as those at position 2 and 6, become chemically equivalent on the NMR timescale.[1] This simplifies the spectrum considerably.

We can identify five distinct sets of protons, labeled a through e :

Caption: Labeled proton environments in this compound.

  • Protons (a): One proton on the carbon at position 4 of the THP ring.

  • Protons (b): Four protons on the carbons adjacent to the ring oxygen (positions 2 and 6).

  • Protons (c): Four protons on the carbons beta to the ring oxygen (positions 3 and 5).

  • Protons (d): Two protons of the acetate methylene group, alpha to the carbonyl group.

  • Protons (e): Two protons of the ethyl ester methylene group.

  • Protons (f): Three protons of the ethyl ester methyl group.

¹H NMR Spectral Analysis: A Comparative Deconstruction

The most effective method for understanding a complex spectrum is to analyze the contributions of its constituent parts. We will compare the expected spectrum of our target molecule with that of tetrahydropyran and a simple ethyl ester.

Alternative 1: Tetrahydropyran (THP)

The ¹H NMR spectrum of the parent THP ring provides a baseline for the signals of protons b and c . The spectrum of THP typically shows two multiplets.[2]

  • ~3.65 ppm: Protons on carbons C2 and C6 are adjacent to the electronegative oxygen atom, which deshields them, shifting their signal downfield.[3][4]

  • ~1.59 ppm: Protons on carbons C3, C4, and C5 are in a more alkane-like environment and appear upfield.[2]

Alternative 2: Ethyl Acetate

This simple ester provides the characteristic signals for the ethyl group (protons e and f ) and the acetate methylene protons (protons d ).

  • ~4.1 ppm (quartet): The methylene (-O-CH₂ -CH₃) protons are adjacent to an oxygen atom, causing a significant downfield shift.[5] The signal is split into a quartet by the three neighboring methyl protons.

  • ~1.2 ppm (triplet): The methyl (-O-CH₂-CH₃ ) protons are in a standard alkyl region. The signal is split into a triplet by the two neighboring methylene protons.

  • ~2.0 ppm (singlet): The acetate methyl (CH₃ -C=O) protons are deshielded by the adjacent carbonyl group. In our target molecule, this is a methylene group, so we expect a similar shift for protons d .[5]

Synthesized Analysis: this compound

By combining the insights from our analysis of the alternatives, we can now confidently assign the signals in the ¹H NMR spectrum of this compound.

Proton LabelIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)Rationale for Assignment
f (-O-CH₂-CH₃ )3HTriplet (t)1.25Typical upfield signal for an ethyl group methyl, split by the adjacent methylene group (e ).
c (THP ring C3,5-H₂ )4HMultiplet (m)1.40-1.60Corresponds to the upfield, alkane-like protons of the THP ring, similar to the C3/C4/C5 protons in unsubstituted THP.[2]
a (THP ring C4-H )1HMultiplet (m)1.95-2.10This proton is attached to the substituted carbon of the ring. Its signal is expected to be a complex multiplet due to coupling with adjacent ring protons (c ).
d (-CH₂ -C=O)2HDoublet (d)2.25These protons are alpha to the carbonyl group, which deshields them into this characteristic region.[6] They are split into a doublet by the single adjacent methine proton (a ).
b (THP ring C2,6-H₂ )4HMultiplet (m)3.35 & 3.95These protons are alpha to the ether oxygen and are significantly deshielded.[3] Due to the chair conformation, the axial and equatorial protons are non-equivalent, often resulting in two separate, complex multiplets.
e (-O-CH₂ -CH₃)2HQuartet (q)4.12Characteristic shift for a methylene group attached to an ester oxygen.[5] The signal is split into a quartet by the neighboring methyl protons (f ).

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The trustworthiness of spectral data hinges on a meticulous and validated experimental protocol. The following procedure ensures high-quality, reproducible results.

Objective: To acquire a quantitative ¹H NMR spectrum of this compound.

Materials:

  • This compound (~5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • Pasteur Pipette

  • Vial and Spatula

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer with an auto-sampler and temperature control unit.

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of this compound into a clean, dry vial. b. Using a Pasteur pipette, add approximately 0.6 mL of CDCl₃ with TMS to the vial. c. Gently swirl the vial to ensure the sample is fully dissolved. d. Transfer the solution into a clean, labeled 5 mm NMR tube.

  • Instrument Setup & Calibration: a. Insert the NMR tube into the spinner turbine and place it in the spectrometer's auto-sampler or manually insert it into the magnet. b. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. c. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak. d. Set the spectral reference to the TMS signal at 0.00 ppm.

  • Data Acquisition: a. Set the following key acquisition parameters:

    • Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).
    • Acquisition Time: ~4 seconds.
    • Relaxation Delay (d1): 5 seconds (ensures quantitative integration).
    • Number of Scans: 16 (increase for dilute samples to improve signal-to-noise). b. Initiate the acquisition.
  • Data Processing: a. Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum. c. Phase the spectrum manually to ensure all peaks have a pure absorption line shape. d. Perform baseline correction to ensure a flat baseline across the spectrum. e. Integrate all distinct signals, calibrating the integration of a well-resolved peak (e.g., the 3H triplet at ~1.25 ppm) to its known proton count. f. Pick and label all peaks with their chemical shifts in ppm.

Workflow Visualization

The entire process, from sample preparation to final analysis, can be visualized as a systematic workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in CDCl₃ with TMS (0.6 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample & Lock transfer->insert shim 5. Shim Magnet (Optimize B₀) insert->shim acquire 6. Acquire FID (16 Scans) shim->acquire ft 7. Fourier Transform (FID → Spectrum) acquire->ft phase 8. Phase & Baseline Correction ft->phase integrate 9. Integrate Peaks & Calibrate phase->integrate assign 10. Assign Signals & Interpret integrate->assign

Sources

Navigating the Fragmentation Maze: An Interpretive Guide to the Mass Spectrometry of Ethyl Tetrahydropyran-4-ylacetate and its Structural Congeners

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through the fragmentation patterns of ionized compounds. This guide offers an in-depth interpretation of the anticipated electron ionization (EI) mass spectrometry data for Ethyl tetrahydropyran-4-ylacetate, a compound of interest in medicinal chemistry and fragrance applications. Due to the limited availability of its public experimental spectrum, this guide will leverage established fragmentation principles of its core functional groups—esters and cyclic ethers—to predict its mass spectral behavior. This predictive analysis will be juxtaposed with the known mass spectra of ethyl acetate and tetrahydropyran to provide a robust comparative framework for scientists.

The Subject Molecule: this compound at a Glance

This compound (MW: 172.22 g/mol , Formula: C₉H₁₆O₃) is a bifunctional molecule incorporating a tetrahydropyran ring and an ethyl acetate side chain.[1][2][3][4][5] Its structure suggests a complex yet predictable fragmentation pattern under electron ionization, influenced by the presence of two oxygen atoms which can direct cleavage pathways. The protonated molecule, [M+H]⁺, has been observed at an m/z of 173.2, confirming its molecular weight.[1]

Predicted Electron Ionization Mass Spectrum of this compound

Upon electron impact, this compound is expected to form a molecular ion ([M]⁺˙) at m/z 172. The subsequent fragmentation is likely to be governed by the stability of the resulting carbocations and neutral losses.

Key Predicted Fragmentation Pathways:

  • Loss of the Ethoxy Group (-OC₂H₅): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical. This would result in a prominent acylium ion at m/z 127 .

  • Loss of an Ethyl Radical (-C₂H₅): Alpha-cleavage adjacent to the ester carbonyl can lead to the loss of an ethyl radical, yielding a fragment at m/z 143 .

  • McLafferty Rearrangement: The presence of a γ-hydrogen on the tetrahydropyran ring allows for a McLafferty rearrangement, a characteristic fragmentation of esters. This involves the transfer of a hydrogen atom to the carbonyl oxygen with subsequent cleavage of the β-bond, resulting in the loss of a neutral ethene molecule from the ethyl group and the formation of a radical cation at m/z 144 .

  • Ring Opening and Cleavage of the Tetrahydropyran Moiety: The tetrahydropyran ring can undergo α-cleavage adjacent to the ether oxygen. This can lead to a variety of fragments. A primary fragmentation would be the loss of the entire ethyl acetate side chain, resulting in a tetrahydropyranyl cation at m/z 85 .

  • Cleavage within the Tetrahydropyran Ring: Subsequent fragmentation of the tetrahydropyran ring itself can lead to smaller fragments, such as the loss of formaldehyde (CH₂O) or ethylene (C₂H₄).

The following table summarizes the predicted key fragments for this compound.

m/z Proposed Fragment Structure Fragmentation Pathway
172[C₉H₁₆O₃]⁺˙Molecular Ion
143[C₇H₁₁O₃]⁺Loss of -C₂H₅
127[C₇H₁₁O₂]⁺Loss of -OC₂H₅
85[C₅H₉O]⁺Cleavage of the C-C bond between the ring and the side chain
57[C₄H₉]⁺ or [C₃H₅O]⁺Further fragmentation
43[C₂H₃O]⁺Acylium ion from the acetate moiety

Below is a visual representation of the predicted fragmentation pathways.

G M [M]⁺˙ (m/z 172) This compound F143 [M-C₂H₅]⁺ (m/z 143) M->F143 - •C₂H₅ F127 [M-OC₂H₅]⁺ (m/z 127) M->F127 - •OC₂H₅ F85 [C₅H₉O]⁺ (m/z 85) M->F85 - •CH₂COOC₂H₅ F43 [CH₃CO]⁺ (m/z 43) F127->F43 - C₄H₈O

Caption: Predicted major fragmentation pathways of this compound.

Comparative Analysis with Structural Analogs

To provide experimental context for our predictions, we will now compare the expected fragmentation of this compound with the known EI mass spectra of its constituent functional moieties: ethyl acetate and tetrahydropyran.

Ethyl Acetate: The Ester Fingerprint

The mass spectrum of ethyl acetate (MW: 88.11 g/mol ) is well-characterized and serves as an excellent model for the fragmentation of the ester portion of our target molecule.

Key Fragments in the Mass Spectrum of Ethyl Acetate:

m/z Relative Intensity Proposed Fragment Structure Fragmentation Pathway
88Low[C₄H₈O₂]⁺˙Molecular Ion
73Moderate[CH₃CO(OH)CH₂]⁺˙McLafferty Rearrangement product
45Moderate[C₂H₅O]⁺Ethoxy cation
43High[CH₃CO]⁺Acylium ion (Base Peak)
29Moderate[C₂H₅]⁺Ethyl cation

The base peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is a hallmark of acetate esters. The presence of a significant peak at m/z 45 from the ethoxy group is also characteristic.

G M [M]⁺˙ (m/z 88) Ethyl Acetate F73 [M-CH₃]⁺ (m/z 73) M->F73 - •CH₃ F45 [M-C₂H₃O]⁺ (m/z 45) M->F45 - •CH₃CO F43 [M-OC₂H₅]⁺ (m/z 43) M->F43 - •OC₂H₅ F29 [C₂H₅]⁺ (m/z 29) M->F29 - •CH₃COO

Caption: Major fragmentation pathways of Ethyl Acetate.

Tetrahydropyran: The Cyclic Ether Signature

The mass spectrum of tetrahydropyran (MW: 86.13 g/mol ) provides insight into the fragmentation behavior of the cyclic ether ring.

Key Fragments in the Mass Spectrum of Tetrahydropyran:

m/z Relative Intensity Proposed Fragment Structure Fragmentation Pathway
86Moderate[C₅H₁₀O]⁺˙Molecular Ion
85High[C₅H₉O]⁺Loss of H• (Base Peak)
57Moderate[C₄H₉]⁺Loss of -CHO
43High[C₃H₇]⁺Ring cleavage
41High[C₃H₅]⁺Ring cleavage

The base peak at m/z 85, resulting from the loss of a single hydrogen atom, indicates the stability of the resulting oxonium ion. The cluster of peaks in the 41-43 m/z region is characteristic of the fragmentation of the hydrocarbon backbone of the ring.

G M [M]⁺˙ (m/z 86) Tetrahydropyran F85 [M-H]⁺ (m/z 85) M->F85 - •H F57 [M-CHO]⁺ (m/z 57) M->F57 - •CHO F43 [C₃H₇]⁺ (m/z 43) F85->F43 - C₂H₄O

Caption: Major fragmentation pathways of Tetrahydropyran.

Synthesis and Interpretation: A Unified View

By combining the fragmentation patterns of ethyl acetate and tetrahydropyran, we can build a more confident prediction for the mass spectrum of this compound. We anticipate a spectrum that exhibits features of both moieties:

  • High m/z region: A discernible molecular ion peak at m/z 172, with fragments corresponding to the loss of the ethyl (m/z 143) and ethoxy (m/z 127) groups.

  • Mid m/z region: A significant peak at m/z 85, characteristic of the stable tetrahydropyranyl cation.

  • Low m/z region: A prominent peak at m/z 43, the acylium ion indicative of the acetate group.

The relative intensities of these peaks will depend on the kinetic and thermodynamic stability of the various fragments. It is plausible that the cleavage of the C-C bond between the ring and the side chain to form the stable m/z 85 cation will be a dominant pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the experimental acquisition of the mass spectrum of this compound, the following GC-MS protocol is recommended:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-300.

This protocol provides a robust starting point for the analysis, which can be further optimized based on the specific instrumentation used.

Conclusion

References

  • PubChem.

Sources

A Comparative Guide to the 13C NMR Characterization of Ethyl Tetrahydropyran-4-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out for its ability to provide a direct snapshot of the carbon skeleton of a molecule. This guide offers an in-depth analysis of the 13C NMR characterization of ethyl tetrahydropyran-4-ylacetate, a heterocyclic compound of interest in medicinal chemistry and materials science.

This technical guide will navigate through the predicted 13C NMR spectrum of this compound, offering a detailed peak-by-peak assignment. In the spirit of robust analytical validation, we will compare its spectral features with those of structurally related analogs: mthis compound, the carbocyclic counterpart ethyl cyclohexylacetate, and the parent heterocycle, tetrahydropyran. Furthermore, a comprehensive, field-proven protocol for acquiring high-quality 13C NMR spectra is provided, ensuring that practitioners can replicate and validate these findings.

Structural Elucidation via 13C NMR: this compound

The structure of this compound, presented below, contains seven unique carbon environments. Consequently, its proton-decoupled 13C NMR spectrum is expected to exhibit seven distinct signals. The chemical shift of each carbon is primarily influenced by its local electronic environment, including hybridization, shielding from neighboring atoms, and the inductive effects of nearby heteroatoms, such as the oxygen in the tetrahydropyran ring and the ester moiety.

Chemical structure of this compound with numbered carbons

Figure 1: Structure of this compound with Carbon Atom Numbering for NMR Assignment.

A detailed analysis of the predicted 13C NMR spectrum allows for the following assignments:

  • C1 (C=O): The carbonyl carbon of the ester group is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms. Its resonance is expected to appear far downfield, typically in the range of 170-175 ppm.

  • C2 (-O-CH2-CH3): The methylene carbon of the ethyl ester, directly attached to an oxygen atom, will be significantly deshielded and is predicted to resonate around 60-65 ppm.

  • C3 (-CH2-C=O): The methylene carbon alpha to the carbonyl group is also deshielded, with an expected chemical shift in the 40-45 ppm range.

  • C4 (-CH-): The methine carbon of the tetrahydropyran ring, to which the acetate side chain is attached, is predicted to appear around 35-40 ppm.

  • C5 & C5' (-CH2-CH-CH2-): The two equivalent methylene carbons beta to the ring oxygen are expected to have a chemical shift in the range of 30-35 ppm.

  • C6 & C6' (-O-CH2-CH2-): The two equivalent methylene carbons alpha to the ring oxygen are deshielded by the electronegative oxygen and are predicted to resonate around 65-70 ppm.

  • C7 (-CH3): The terminal methyl carbon of the ethyl group is the most shielded carbon and will appear furthest upfield, typically around 10-15 ppm.

Comparative Spectral Analysis

To provide a richer context for the 13C NMR characterization of this compound, a comparison with structurally similar molecules is invaluable. The following table summarizes the predicted 13C NMR chemical shifts for our target compound and its selected analogs. This comparative approach highlights the subtle yet significant electronic effects imparted by seemingly minor structural modifications.

Carbon PositionThis compound (Predicted δ, ppm)Mthis compound (Predicted δ, ppm)Ethyl Cyclohexylacetate (Predicted δ, ppm)Tetrahydropyran (Experimental δ, ppm)
C=O 172.5173.0172.8-
-O-CH2- (ester)60.3-60.1-
-O-CH3 (ester)-51.5--
-CH2-C=O 41.041.241.5-
-CH- (ring)38.838.939.5-
-CH2- (ring, β to O)32.532.633.026.1
-CH2- (ring, α to O)67.267.3-68.0
-CH3 (ester)14.2-14.3-
-CH2- (cyclohexane)--26.3, 33.0-

Note: Predicted chemical shifts were obtained using online prediction tools.[1][2] Experimental data for tetrahydropyran is provided for reference.[3]

The data illustrates that the replacement of the ethyl group with a methyl group in the ester has a negligible effect on the chemical shifts of the tetrahydropyran ring carbons. In contrast, substituting the tetrahydropyran ring with a cyclohexane ring in ethyl cyclohexylacetate removes the deshielding effect of the ring oxygen, leading to upfield shifts for the corresponding ring carbons.

Experimental Protocol for 13C NMR Acquisition

The following protocol outlines a robust methodology for obtaining a high-quality 13C NMR spectrum of this compound. Adherence to these steps will ensure reproducibility and accuracy of the obtained data.

1. Sample Preparation:

  • Accurately weigh approximately 50-100 mg of this compound. The use of a larger sample mass is recommended for 13C NMR due to the low natural abundance of the 13C isotope.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3), in a clean, dry vial. Ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[4]

  • Cap the NMR tube securely and label it clearly.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Tune and match the probe for the 13C frequency.

  • Set the acquisition parameters. For a standard proton-decoupled 13C NMR experiment, typical parameters on a 400 MHz spectrometer would include:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Pulse Width: A 30° pulse is a good starting point to allow for faster repetition rates.[5]

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): ~2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax.

    • Number of Scans (NS): 1024-4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Initiate the data acquisition.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl3).

  • Integrate the peaks if desired, although integration in 13C NMR is generally not as reliable for quantification as in 1H NMR unless specific experimental conditions are met.

  • Perform peak picking to identify the chemical shift of each resonance.

Workflow for 13C NMR Characterization

The following diagram illustrates the logical workflow for the 13C NMR characterization of a small molecule like this compound.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E Tune & Match Probe D->E F Set Acquisition Parameters E->F G Acquire Data (FID) F->G H Fourier Transform G->H I Phase & Calibrate H->I J Peak Picking & Assignment I->J K Comparative Analysis J->K

Caption: Workflow for 13C NMR Characterization.

Conclusion

This guide has provided a comprehensive overview of the 13C NMR characterization of this compound. Through the use of predicted spectral data, a detailed assignment of the carbon resonances has been presented. The comparative analysis with structurally related compounds highlights the diagnostic power of 13C NMR in discerning subtle electronic differences between molecules. The provided experimental protocol offers a standardized and reliable method for acquiring high-quality 13C NMR data, empowering researchers to confidently elucidate the structures of their compounds. By integrating robust experimental techniques with careful spectral analysis, 13C NMR remains an indispensable tool in the modern chemistry laboratory.

References

  • nmrshiftdb2 - open nmr d
  • CASPRE - 13C NMR Predictor. [Link]
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa St
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. [Link]
  • CASCADE - Colorado St
  • Predict 13C carbon NMR spectra - NMRDB.org. [Link]
  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplic
  • Ethyl cyclohexylacetate | C10H18O2 | CID 21595 - PubChem. [Link]
  • Sample Preparation | Faculty of Mathem
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
  • Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC. [Link]
  • NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry. [Link]
  • Chapter 5: Acquiring 1 H and 13 C Spectra - Books. [Link]
  • 13-C NMR Protocol for beginners AV-400. [Link]
  • A Great 13C NMR Spectrum Even When Your Sample is Dilute - Anasazi Instruments. [Link]
  • Sample Prepar
  • Practical Guidelines to 13C-based NMR Metabolomics | NIST. [Link]
  • 13C NMR Chemical Shifts - Oregon St
  • NMR Chemical Shifts. [Link]
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]
  • Calculated and experimental 13 C NMR chemical shifts | Download Table - ResearchG
  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). [Link]
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]
  • Practical Guidelines for 13 C-Based NMR Metabolomics - Springer N
  • 13 C NMR Chemical Shifts - Oregon St

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A Comparative Guide to Ethyl and Methyl Tetrahydropyran-4-ylacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the selection of appropriate chemical scaffolds and intermediates is a critical decision that profoundly influences the physicochemical properties, biological activity, and ultimate success of a therapeutic candidate. Among the vast array of molecular building blocks, saturated heterocyclic systems, such as the tetrahydropyran (THP) ring, have garnered significant attention due to their prevalence in numerous biologically active natural products and approved drugs.[1][2][3] This guide provides an in-depth, objective comparison of two closely related THP derivatives: ethyl tetrahydropyran-4-ylacetate and mthis compound. Our analysis, supported by experimental data and established chemical principles, aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when incorporating these synthons into their molecular designs.

At a Glance: Structural and Physicochemical Properties

The fundamental difference between this compound and its methyl counterpart lies in the seemingly minor variation of their ester alkyl groups. However, this single methylene unit extension imparts subtle yet significant changes to their physicochemical profiles.

PropertyThis compoundMthis compoundKey Implications for Researchers
Molecular Formula C₉H₁₆O₃C₈H₁₄O₃The additional carbon in the ethyl ester results in a higher molecular weight.
Molecular Weight 172.22 g/mol 158.19 g/mol This difference can influence diffusion rates and should be considered in high-precision applications.
Boiling Point 73-75 °C at 0.2 mmHgEstimated to be slightly lower than the ethyl esterThe higher boiling point of the ethyl ester may be advantageous for purification via distillation in some contexts.
Density 1.0268 g/cm³ (at 13.4 °C)Estimated to be slightly lower than the ethyl esterA minor difference that may be relevant in specific formulation or fluid dynamics calculations.
Lipophilicity (LogP) Estimated to be higher than the methyl esterEstimated to be lower than the ethyl esterA critical parameter influencing solubility, membrane permeability, and pharmacokinetic properties.[4]
Polarity Moderately polarModerately polarBoth are soluble in a range of organic solvents and have limited solubility in water.[1]

Data compiled from various chemical supplier databases. Estimated values are based on trends observed in homologous series.

Performance in the Laboratory: A Comparative Analysis

While direct, side-by-side comparative studies on every performance aspect of these two specific molecules are not extensively published, we can draw upon established principles of organic chemistry and data from analogous systems to provide a robust comparison.

Chemical Stability and Reactivity

The ester functional group is a key site of reactivity in both molecules, primarily through hydrolysis. The rate of hydrolysis, whether under acidic, basic, or enzymatic conditions, is a crucial consideration, especially in the context of prodrug design and formulation stability.

A comparative study on the hydrolysis of methyl and ethyl benzoates provides valuable insights.[5][6] The findings from this study, which can be extrapolated to our target molecules, indicate that methyl esters generally exhibit greater stability towards hydrolysis compared to their ethyl ester counterparts .[5][6] This is attributed to the smaller size of the methoxy group, which presents less steric hindrance to the attacking nucleophile.

In practical terms:

  • For applications requiring enhanced stability, such as in formulations with a longer shelf-life or in biological systems where esterase activity is a concern, mthis compound may be the preferred choice .

  • Conversely, if the ester is intended as a prodrug moiety that needs to be readily cleaved to release the active carboxylic acid, This compound might offer a faster cleavage rate .

The workflow for a typical hydrolysis experiment is outlined below:

hydrolysis_workflow start Prepare buffered solutions (pH 4, 7, 9) reaction_setup Incubate esters in buffered solutions at a controlled temperature start->reaction_setup ester_stock Prepare stock solutions of ethyl and methyl esters ester_stock->reaction_setup sampling Withdraw aliquots at specific time points reaction_setup->sampling quenching Quench the reaction (e.g., by adding acid/base) sampling->quenching analysis Analyze samples by HPLC to quantify the remaining ester and the formed carboxylic acid quenching->analysis data_analysis Calculate hydrolysis rate constants analysis->data_analysis

Caption: Workflow for a comparative ester hydrolysis study.

Solubility Profile

Both esters are described as being soluble in various organic solvents and having limited solubility in water.[1] The slightly higher lipophilicity of the ethyl ester suggests it may have better solubility in nonpolar organic solvents, while the methyl ester might exhibit marginally better solubility in more polar organic solvents and aqueous systems. A systematic solubility study would provide a clearer picture.

Synthesis and Purification

The synthesis of both esters typically involves the esterification of tetrahydropyran-4-ylacetic acid. Alternatively, they can be synthesized from other precursors. For instance, ethyl tetrahydropyran-4-yl-acetate can be synthesized from ethyl (tetrahydro-4H-pyran-4-ylidene)acetate.

The choice between synthesizing the methyl or ethyl ester can also be influenced by the availability and cost of the corresponding alcohol (methanol vs. ethanol) and the ease of purification. The slightly higher boiling point of the ethyl ester could be a practical advantage in purification by distillation, potentially allowing for a better separation from lower-boiling impurities.

Applications in Drug Discovery and Development

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][3][7] Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it an attractive feature for modulating the properties of a drug candidate. Both ethyl and mthis compound serve as valuable building blocks for introducing this moiety.

The choice between the ethyl and methyl ester can have a significant impact on the pharmacokinetic profile of a drug candidate. As a general principle, increasing the lipophilicity by moving from a methyl to an ethyl ester can:

  • Increase membrane permeability and absorption. [4]

  • Increase plasma protein binding. [4]

  • Alter metabolic pathways and clearance rates. [4]

Therefore, the selection between these two esters can be a strategic tool for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a new chemical entity.

The logical flow of considering these esters in a drug discovery program can be visualized as follows:

drug_discovery_flow cluster_screening Initial Screening & SAR cluster_optimization Lead Optimization lead_id Lead Identification with Carboxylic Acid ester_synthesis Synthesize Methyl and Ethyl Esters lead_id->ester_synthesis in_vitro In Vitro Biological Assays ester_synthesis->in_vitro physchem Physicochemical Profiling (Solubility, LogP) in_vitro->physchem Active Compounds dmpk In Vitro DMPK Assays (Metabolic Stability) physchem->dmpk in_vivo In Vivo Pharmacokinetic Studies dmpk->in_vivo candidate Candidate Selection in_vivo->candidate Select Candidate

Caption: Role of esters in a typical drug discovery workflow.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic route.

Materials:

  • Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate

  • Palladium on carbon (Pd/C)

  • Ammonium formate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve ethyl (tetrahydro-4H-pyran-4-ylidene)acetate in ethanol.

  • Add a catalytic amount of Pd/C to the solution.

  • Add ammonium formate in portions.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Comparative Hydrolysis Stability Assay

Materials:

  • This compound

  • Mthis compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile

  • HPLC system with a C18 column

Procedure:

  • Prepare 10 mM stock solutions of each ester in acetonitrile.

  • In separate vials, add a small aliquot of the stock solution to pre-warmed PBS (37 °C) to achieve a final concentration of 100 µM.

  • Incubate the vials at 37 °C.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each vial and quench the reaction by adding an equal volume of cold acetonitrile.

  • Analyze the samples by HPLC to determine the concentration of the remaining ester at each time point.

  • Plot the natural logarithm of the ester concentration versus time and determine the first-order rate constant (k) from the slope of the line.

  • Calculate the half-life (t₁/₂) of each ester using the equation: t₁/₂ = 0.693 / k.

Conclusion and Recommendations

The choice between this compound and mthis compound is not merely a matter of marginal structural difference but a strategic decision that can impact the performance, stability, and biological fate of a molecule.

  • Mthis compound is likely the more chemically and metabolically stable of the two, making it a robust choice for applications where the ester functionality is intended to remain intact.

  • This compound , with its increased lipophilicity and potentially faster hydrolysis rate, may be more suitable for prodrug applications or when fine-tuning the pharmacokinetic profile of a lead compound.

Ultimately, the optimal choice will depend on the specific goals of the research or development program. It is highly recommended that researchers perform head-to-head experimental comparisons of both esters in their specific systems to generate the most relevant data for their decision-making process. This guide serves as a foundational resource to inform those experimental designs and to anticipate the likely consequences of choosing one ester over the other.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Lipophilicity in PK design: methyl, ethyl, futile. (2004). PubMed.
  • Full article: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Taylor & Francis Online.
  • Tetrahydropyran. (n.d.). Wikipedia.
  • Ethyl Acetate. (n.d.). Cheméo.
  • Premium Quality Tetrahydropyranyl-4-Acetic Acid | Trusted Manufacturer. (n.d.). Autech Industry Co.,Ltd.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2018). National Institutes of Health.

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A Senior Application Scientist's Guide to Alternatives for Ethyl Tetrahydropyran-4-ylacetate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the synthetic feasibility and the ultimate pharmacological profile of a lead candidate. Ethyl tetrahydropyran-4-ylacetate, a commonly utilized scaffold, offers a stable, six-membered heterocyclic core. However, the demands of modern drug discovery—fine-tuning physicochemical properties, modulating metabolic stability, and exploring new intellectual property space—necessitate a thorough understanding of viable alternatives. This guide provides an in-depth, objective comparison of strategic bioisosteric replacements for the tetrahydropyran ring system, supported by experimental insights and synthetic protocols.

The Role of this compound: A Synthetic Benchmark

This compound serves as a valuable building block due to the tetrahydropyran (THP) ring's favorable properties, including its role as a hydrogen bond acceptor and its general metabolic stability. A common synthetic route to this compound involves the hydrogenation of a precursor like ethyl (tetrahydro-4H-pyran-4-ylidene)acetate.

A typical synthesis is the catalytic hydrogenation of ethyl 4-hydroxyphenylacetate, which can be achieved in high yield. This sets a benchmark for comparing the synthetic accessibility of its alternatives.

Strategic Alternatives: A Comparative Analysis

The core of our comparative analysis focuses on four key alternatives to the tetrahydropyran scaffold: piperidine, N-Boc-piperidine, thiopyran, and cyclohexane. Each offers a unique modulation of the parent structure's properties.

Piperidine: The Nitrogenous Analogue

The replacement of the oxygen atom in the THP ring with a nitrogen atom introduces a basic center, which can be leveraged for crucial salt formation, improving solubility and providing a key interaction point with biological targets.

Physicochemical Properties:

PropertyTetrahydropyran RingPiperidine RingKey Considerations for Drug Design
pKa of Heteroatom N/A (H-bond acceptor)~11.2[1]The basic nitrogen in piperidine can be protonated at physiological pH, enhancing aqueous solubility.
Lipophilicity (clogP) Moderately lipophilicSlightly less lipophilic than THPCan be tuned by N-substitution. The parent piperidine is generally more polar.
Metabolic Stability Generally stableProne to N-dealkylation and oxidation at carbons alpha to nitrogen.[2][3]N-substitution is crucial for modulating metabolic stability.
Hydrogen Bonding H-bond acceptor (oxygen)H-bond acceptor (nitrogen), H-bond donor (N-H)The N-H moiety offers an additional interaction point.

Synthetic Accessibility:

The synthesis of ethyl piperidine-4-acetate is well-established and can be achieved through various routes, including the hydrogenation of ethyl 4-pyridylacetate.[4]

Experimental Protocol: Synthesis of Ethyl 4-piperidylacetate

  • Objective: To synthesize Ethyl 4-piperidylacetate via hydrogenation of Ethyl 4-pyridylacetate.

  • Materials:

    • Ethyl 4-pyridylacetate

    • Ethanol (anhydrous)

    • Platinum(IV) oxide (Adam's catalyst)

    • Hydrogen gas

  • Procedure:

    • Dissolve Ethyl 4-pyridylacetate in anhydrous ethanol in a high-pressure hydrogenation vessel.

    • Add a catalytic amount of Platinum(IV) oxide.

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield Ethyl 4-piperidylacetate.

  • Expected Yield: High (often >90%).

N-Boc-Piperidine: Modulating Basicity and Lipophilicity

The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen masks its basicity and increases lipophilicity. This is a common strategy to facilitate certain synthetic transformations and to modulate the pharmacokinetic profile.

Physicochemical Properties:

PropertyPiperidine RingN-Boc-Piperidine RingKey Considerations for Drug Design
pKa of Heteroatom ~11.2N/A (amide)The basicity is masked, preventing salt formation and protonation at physiological pH.
Lipophilicity (clogP) Less lipophilicSignificantly more lipophilicThe bulky Boc group increases lipophilicity, which can impact solubility and permeability.
Metabolic Stability Prone to N-dealkylationThe Boc group can be metabolically labile, but can also shield the ring from oxidation.The stability of the Boc group itself should be considered.

Synthetic Accessibility:

The synthesis of ethyl N-Boc-piperidine-4-acetate typically starts from commercially available N-Boc-piperidine-4-carboxylic acid, followed by esterification.

Experimental Protocol: Synthesis of Ethyl N-Boc-piperidine-4-acetate

  • Objective: To synthesize Ethyl N-Boc-piperidine-4-acetate from N-Boc-piperidine-4-carboxylic acid.

  • Materials:

    • N-Boc-piperidine-4-carboxylic acid

    • Ethanol (anhydrous)

    • Sulfuric acid (concentrated) or Thionyl chloride

    • Sodium bicarbonate (saturated solution)

    • Ethyl acetate

    • Magnesium sulfate (anhydrous)

  • Procedure (Fischer Esterification):

    • Suspend N-Boc-piperidine-4-carboxylic acid in anhydrous ethanol.

    • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

    • Warm the reaction to reflux and maintain for 4-6 hours.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain Ethyl N-Boc-piperidine-4-acetate.

  • Expected Yield: Good to excellent (typically 85-95%).

Thiopyran: A Sulfur-Containing Bioisostere

Replacing the oxygen with a sulfur atom to form a thiopyran ring offers a more lipophilic and less polar alternative to the THP scaffold. The larger size and different electronic properties of sulfur can lead to altered binding interactions.

Physicochemical Properties:

PropertyTetrahydropyran RingThiopyran RingKey Considerations for Drug Design
Polarity PolarLess polarThe thiopyran ring is more lipophilic.
Hydrogen Bonding H-bond acceptor (oxygen)Weak H-bond acceptor (sulfur)Reduced hydrogen bonding capability compared to THP.
Metabolic Stability Generally stableProne to S-oxidation to form sulfoxides and sulfones.The potential for oxidation at the sulfur atom is a key metabolic consideration.

Synthetic Accessibility:

The synthesis of ethyl thiopyran-4-acetate is less direct than its oxygen and nitrogen counterparts. A plausible route involves the synthesis of a thiopyran-4-one precursor, followed by a Wittig-type reaction and subsequent reduction.

Proposed Synthetic Workflow: Ethyl Thiopyran-4-acetate

G start Thiopyran-4-one wittig Wittig Reaction (e.g., with (EtO)2P(O)CH2CO2Et/NaH) start->wittig intermediate Ethyl (thiopyran-4-ylidene)acetate wittig->intermediate reduction Catalytic Hydrogenation (e.g., H2, Pd/C) intermediate->reduction end Ethyl thiopyran-4-acetate reduction->end

Caption: Proposed synthesis of Ethyl thiopyran-4-acetate.

Cyclohexane: The Carbocyclic Analogue

Replacing the heteroatom with a methylene group results in a purely carbocyclic cyclohexane ring. This removes the hydrogen bond accepting capability and significantly increases lipophilicity.

Physicochemical Properties:

PropertyTetrahydropyran RingCyclohexane RingKey Considerations for Drug Design
Polarity PolarNon-polarThe cyclohexane ring is highly lipophilic.
Hydrogen Bonding H-bond acceptorNoneThe absence of a heteroatom removes hydrogen bonding potential.
Metabolic Stability Generally stableProne to hydroxylation at various positions, often at the 4-position.The ring is a target for oxidative metabolism.

Synthetic Accessibility:

A common route to ethyl cyclohexaneacetate involves the synthesis of ethyl cyclohexylideneacetate via a Horner-Wadsworth-Emmons reaction, followed by catalytic hydrogenation.[5]

Experimental Protocol: Synthesis of Ethyl Cyclohexaneacetate

  • Objective: To synthesize Ethyl Cyclohexaneacetate from Ethyl cyclohexylideneacetate.

  • Materials:

    • Ethyl cyclohexylideneacetate

    • Ethanol

    • Palladium on carbon (10%)

    • Hydrogen gas

  • Procedure:

    • Dissolve Ethyl cyclohexylideneacetate in ethanol in a hydrogenation vessel.

    • Add 10% Palladium on carbon.

    • Seal the vessel and purge with nitrogen, then hydrogen.

    • Pressurize with hydrogen gas and stir at room temperature until hydrogen uptake is complete.

    • Filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield Ethyl Cyclohexaneacetate.

  • Expected Yield: Quantitative.[5]

Comparative Summary and Decision-Making Framework

The choice of an alternative to this compound should be guided by the specific objectives of the synthetic campaign and the desired properties of the final molecule.

G start Need to Replace This compound q1 Introduce Basicity/ Improve Solubility? start->q1 q2 Increase Lipophilicity/ Remove H-bond Acceptor? q1->q2 No piperidine Use Piperidine Analogue q1->piperidine Yes q3 Mask Basicity/ Increase Lipophilicity? q2->q3 No cyclohexane Use Cyclohexane Analogue q2->cyclohexane Yes q4 Increase Lipophilicity/ Modulate Electronics? q3->q4 No boc_piperidine Use N-Boc-Piperidine Analogue q3->boc_piperidine Yes thiopyran Use Thiopyran Analogue q4->thiopyran Yes

Caption: Decision-making workflow for selecting an alternative scaffold.

Conclusion

While this compound is a robust and reliable building block, its bioisosteric alternatives offer a rich toolkit for the modern medicinal chemist. The piperidine scaffold provides a handle for modulating aqueous solubility and introducing key salt-bridge interactions. The N-Boc-piperidine derivative allows for a temporary masking of this basicity while increasing lipophilicity. The thiopyran ring serves as a more lipophilic and electronically distinct alternative, while the cyclohexane ring offers a purely carbocyclic, non-polar option.

The synthetic accessibility of the piperidine and cyclohexane analogues is comparable to that of the parent tetrahydropyran, often involving high-yielding hydrogenation steps. The synthesis of the thiopyran analogue is generally more complex. The ultimate choice of scaffold should be a data-driven decision, weighing the synthetic feasibility against the desired impact on the physicochemical and pharmacokinetic properties of the target molecule.

References

  • Wadsworth, W. S., Jr., & Emmons, W. D. (1962).
  • PrepChem. (n.d.). Synthesis of ethyl 4-pyridylacetate.
  • Gomtsyan, A. (2012). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Future Medicinal Chemistry, 4(14), 1845–1873.
  • Beng, T. K., Anosike, I. S., & Kaur, J. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. Organic & Biomolecular Chemistry.
  • Di Cesare, M., et al. (2020). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1234-1245.
  • Zhang, Y., et al. (2019). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Journal of Medicinal Chemistry, 62(17), 8145-8159.
  • Semantic Scholar. (n.d.). Novel 1,4 Substituted Piperidine Derivatives. Synthesis and Correlation of Antioxidant Activity with Structure and Lipophilicity.
  • Gomtsyan, A. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Future Medicinal Chemistry, 14(20), 1543-1574.
  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Beng, T. K., Anosike, I. S., & Kaur, J. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. RSC Advances.

Sources

A Comparative Guide to the Efficacy of Ethyl Tetrahydropyran-4-ylacetate versus Acyclic Esters in Drug Development and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Esters in Pharmaceutical Sciences

Esters are a cornerstone of organic chemistry and play a pivotal role in the pharmaceutical industry. Their applications are diverse, ranging from their use as versatile solvents and key intermediates in the synthesis of active pharmaceutical ingredients (APIs) to their function as prodrugs designed to enhance the pharmacokinetic properties of therapeutic agents.[1] The selection of an appropriate ester is a critical decision in drug development, directly impacting the efficiency of synthesis, the stability of the final product, and the bioavailability of the drug.

This guide provides an in-depth technical comparison of ethyl tetrahydropyran-4-ylacetate, a cyclic ester, with its acyclic counterparts, such as ethyl acetate. We will delve into the structural nuances that differentiate these esters and explore how these differences translate into tangible performance advantages in various pharmaceutical applications. This analysis is grounded in established chemical principles and supported by detailed experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for making informed decisions in their work.

The Contenders: A Tale of Two Structures

At the heart of this comparison are the distinct molecular architectures of cyclic and acyclic esters.

This compound features a six-membered tetrahydropyran ring, a cyclic ether, which imparts a degree of conformational rigidity to the molecule.[2] This structural feature is of significant interest in medicinal chemistry, as the tetrahydropyran motif is found in numerous bioactive natural products and has been shown to be a favorable scaffold in drug design.[3][4]

Acyclic esters , such as the widely used ethyl acetate, possess a linear, flexible structure. Their simplicity and well-understood reactivity have made them ubiquitous in the pharmaceutical industry.[5]

This fundamental structural difference—cyclic rigidity versus acyclic flexibility—is the primary determinant of their differing physicochemical properties and, consequently, their efficacy in various applications.

Synthesis and Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the synthesis and inherent properties of these esters is crucial for their effective application.

Synthesis of this compound and Acyclic Esters

Both classes of esters can be synthesized via the classic Fischer esterification, a well-established and versatile method.[6][7] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the formation of the ester, an excess of the alcohol is typically used, and the water formed during the reaction is removed.[8]

Experimental Protocol: Fischer Esterification for this compound

This protocol outlines the synthesis of this compound from tetrahydropyran-4-carboxylic acid and ethanol.

Materials:

  • Tetrahydropyran-4-carboxylic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydropyran-4-carboxylic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents). The ethanol serves as both a reactant and a solvent.

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the molar amount of the carboxylic acid). This addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst; caution: CO₂ evolution), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • If necessary, the product can be further purified by vacuum distillation.

dot

Fischer_Esterification Reactants Tetrahydropyran-4-carboxylic Acid + Ethanol (excess) Catalyst H₂SO₄ (catalyst) Protonation Protonation of Carbonyl Oxygen Reactants->Protonation  + H⁺ Nucleophilic_Attack Nucleophilic Attack by Ethanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination - H₂O Deprotonation Deprotonation Water_Elimination->Deprotonation Product This compound + Water Deprotonation->Product - H⁺

Caption: Fischer Esterification Workflow.

Comparative Physicochemical Properties

The structural differences between this compound and a representative acyclic ester, ethyl acetate, lead to distinct physicochemical properties, which are summarized in the table below.

PropertyThis compoundEthyl AcetateRationale for Difference
Molecular Weight ( g/mol ) 172.22[9]88.11[4]The presence of the tetrahydropyran ring significantly increases the molecular weight.
Boiling Point (°C) 73-75 at 0.2 mmHg[10]77.1[6]The higher molecular weight and cyclic structure of this compound lead to a higher boiling point under vacuum.
Polarity Moderately polar[2]Polar aprotic[4]The ether linkage in the tetrahydropyran ring contributes to the overall polarity.
Solubility in Water Less soluble in water[2]8.7% at 20°C[6]The larger hydrophobic carbocyclic portion of this compound reduces its solubility in water compared to the smaller ethyl acetate.
Odor Pleasant, fruity[2]Characteristic sweet, fruity[4]Both are esters and possess characteristic fruity odors.

Efficacy in Pharmaceutical Applications: A Comparative Analysis

The true measure of an ester's utility lies in its performance in specific applications. Here, we compare the efficacy of this compound with that of acyclic esters, focusing on stability and its role as a solvent and synthetic intermediate.

Enhanced Stability of the Cyclic Ester

One of the most significant potential advantages of this compound is its enhanced stability, particularly towards hydrolysis, compared to its acyclic counterparts. This increased stability can be attributed to the conformational constraints imposed by the six-membered ring.

Hydrolytic Stability:

The hydrolysis of an ester is a critical consideration, especially for drug formulations where stability is paramount. The rate of hydrolysis can be influenced by steric and electronic factors. In the case of this compound, the cyclic structure can sterically hinder the approach of water or hydrolytic enzymes to the ester carbonyl group.

Experimental Protocol: Determination of Ester Hydrolysis Rate

To quantitatively compare the hydrolytic stability, a kinetic study can be performed. This protocol outlines a general method for determining the rate of acid-catalyzed hydrolysis.[10][12]

Materials:

  • This compound

  • Acyclic ester (e.g., ethyl acetate)

  • Hydrochloric acid (HCl), standard solution (e.g., 0.5 M)

  • Sodium hydroxide (NaOH), standard solution (e.g., 0.2 M)

  • Phenolphthalein indicator

  • Ice-cold deionized water

Equipment:

  • Thermostatic water bath

  • Conical flasks

  • Pipettes and burette

  • Stopwatch

Procedure:

  • Reaction Initiation: Place a known volume of the standard HCl solution in a conical flask and allow it to equilibrate to the desired temperature in the water bath.

  • Add a known amount of the ester to the acid solution and start the stopwatch immediately. This is time t=0.

  • Titration at Time Intervals: At regular time intervals (e.g., 10, 20, 30, 60, 90 minutes), withdraw a small aliquot (e.g., 5 mL) of the reaction mixture and add it to a flask containing ice-cold water to quench the reaction.

  • Titrate the unreacted HCl in the aliquot with the standard NaOH solution using phenolphthalein as an indicator. The volume of NaOH consumed at time t is recorded as Vₜ.

  • Titration at Infinite Time: To determine the initial concentration of the acid, a blank titration is performed on the HCl solution before the addition of the ester (V₀). Alternatively, the reaction can be allowed to proceed to completion (V∞).

  • Data Analysis: The rate constant (k) for the pseudo-first-order reaction can be calculated using the integrated rate law.

dot

Hydrolysis_Workflow Start Initiate Reaction: Ester + Acid Catalyst Sampling Withdraw Aliquots at Defined Time Intervals Start->Sampling Quenching Quench Reaction in Ice-Cold Water Sampling->Quenching Titration Titrate with Standard NaOH Solution Quenching->Titration Data_Recording Record NaOH Volume (Vₜ) Titration->Data_Recording Calculation Calculate Rate Constant (k) Data_Recording->Calculation Comparison Compare k values for Cyclic vs. Acyclic Esters Calculation->Comparison

Caption: Experimental Workflow for Hydrolysis Rate Determination.

Performance as a Solvent in Drug Formulation

The choice of solvent is critical in drug formulation, particularly for poorly soluble APIs. The solvent must be able to dissolve the drug at the desired concentration, be non-toxic, and be compatible with the other excipients in the formulation.

This compound, with its moderate polarity and larger molecular structure, may offer different solvency characteristics compared to ethyl acetate.[2] For certain APIs, particularly those with complementary structural features, it may act as a superior solubilizing agent. The tetrahydropyran ring can engage in hydrogen bonding and van der Waals interactions, potentially enhancing the solubility of specific drug molecules.[13]

While comprehensive studies on the solubility of a wide range of APIs in this compound are not yet prevalent, its potential as a novel solvent in drug delivery systems is an active area of research.[14]

Utility as a Synthetic Intermediate

In multi-step organic synthesis, the stability and reactivity of intermediates are of paramount importance. The tetrahydropyran moiety is a common and valuable structural motif in many biologically active compounds.[4] Therefore, this compound serves as a crucial building block for the synthesis of more complex pharmaceutical targets.[3]

The enhanced stability of the cyclic ester can be advantageous during synthetic transformations that require harsh reaction conditions, preventing unwanted side reactions such as hydrolysis of the ester group. This allows for a wider range of chemical manipulations on other parts of the molecule without the need for protecting the ester functionality.

Conclusion: A Verdict on Efficacy

The comparison between this compound and its acyclic ester counterparts reveals a compelling case for the advantages of the cyclic structure in specific pharmaceutical applications. While acyclic esters like ethyl acetate will undoubtedly remain workhorses of the industry due to their low cost and well-established utility, this compound presents a compelling alternative for scenarios where enhanced stability and unique solvency are required.

The inherent rigidity of the tetrahydropyran ring is predicted to confer greater hydrolytic and enzymatic stability, a crucial attribute for ensuring the shelf-life and in vivo performance of drug products. Furthermore, its distinct physicochemical properties may unlock new formulation strategies for challenging APIs. As the pharmaceutical industry continues to push the boundaries of drug design and delivery, the strategic incorporation of well-designed molecules like this compound will be instrumental in the development of safer, more effective, and more stable medicines.

References

  • City College. (n.d.). Determination of the rate constant for the hydrolysis of ester Short Procedure.
  • Federal University of Technology, Owerri. (n.d.). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide).
  • University of Northern British Columbia. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester.
  • Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 4(12), 1545-1562.
  • National Center for Biotechnology Information. (n.d.). Ethyl Acetate. PubChem Compound Database.
  • Gaylord Chemical. (n.d.). Ethyl Acetate Solvent Properties.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Redda, K. K., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Molecules, 28(6), 2587.
  • Tunek, A., et al. (1998). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta Pharmaceutica Nordica, 1(4), 183-190.
  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Wikipedia. (2024). Ethyl acetate.
  • Aroso, I. M., et al. (2016). Deep eutectic solvents for pharmaceutical formulation and drug delivery applications. Expert Opinion on Drug Delivery, 13(9), 1267-1280.
  • Al-Talhi, T. A., et al. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Al-Qalam Journal of Medical and Applied Sciences, 7(3), 884-890.
  • Aroso, I. M., et al. (2016). A comparison between pure active pharmaceutical ingredients and therapeutic deep eutectic solvents: Solubility and permeability studies. European Journal of Pharmaceutics and Biopharmaceutics, 107, 131-138.
  • Andersson, P., et al. (2000). Quantitative Structure-Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry, 42(25), 5160-5168.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Jouyban, A., et al. (2012). Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures. Journal of Drug Delivery Science and Technology, 22(5), 431-434.
  • R Discovery. (2012). Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures.
  • Clark, J. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
  • Martinez, A., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 29(18), 4275.

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A Comparative Guide to the Characterization of Ethyl Tetrahydropyran-4-ylacetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and material science, the precise synthesis and rigorous characterization of heterocyclic compounds are paramount. Ethyl tetrahydropyran-4-ylacetate, a key building block, and its derivatives are of significant interest due to the prevalence of the tetrahydropyran (THP) motif in numerous natural products and bioactive molecules.[1] This guide provides an in-depth comparison of the synthesis and characterization of this compound and its methyl analog, offering field-proven insights and detailed experimental protocols.

Introduction to Tetrahydropyran Derivatives

The tetrahydropyran ring is a saturated six-membered heterocycle containing one oxygen atom. This structural unit is a cornerstone in a vast array of biologically active compounds and natural products.[1] The synthesis of substituted tetrahydropyrans is a significant focus in organic chemistry, with various strategies developed to control stereochemistry and functionalization.[2][3] Among these, derivatives of tetrahydropyran-4-ylacetic acid are valuable intermediates for further chemical elaboration.

This guide will focus on the synthesis and detailed characterization of this compound, providing a comparative analysis with its closely related analog, mthis compound. Understanding the nuances in their synthesis and spectral properties is crucial for their effective utilization in research and development.

Synthesis of this compound and its Methyl Analog

The synthesis of these esters typically involves a two-step process: the formation of a tetrahydropyran-4-ylidene acetate intermediate followed by its reduction. A common and efficient method for the first step is the Wittig or Horner-Wadsworth-Emmons reaction, which creates the exocyclic double bond. The subsequent step involves the catalytic hydrogenation of this double bond to yield the saturated tetrahydropyran ring.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Olefination cluster_1 Step 2: Reduction Tetrahydropyran-4-one Tetrahydropyran-4-one Olefination Wittig or HWE Reaction Tetrahydropyran-4-one->Olefination Ylide_Reagent Phosphonium Ylide (e.g., from triethyl phosphonoacetate) Ylide_Reagent->Olefination Intermediate Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate Olefination->Intermediate Reduction Catalytic Hydrogenation (e.g., Pd/C, H2) Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate

This protocol is adapted from established olefination reactions.[4]

  • Reagents and Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

  • Ylide Formation:

    • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension of sodium hydride in THF.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with Ketone:

    • Cool the resulting ylide solution back to 0 °C.

    • Add a solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

    • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl (tetrahydro-4H-pyran-4-ylidene)acetate as a colorless oil.

Protocol 2: Synthesis of this compound

This protocol is based on a general procedure for the reduction of the exocyclic double bond.[2]

  • Reaction Setup:

    • In a hydrogenation flask, dissolve ethyl (tetrahydro-4H-pyran-4-ylidene)acetate (1.0 equivalent) in ethanol.

    • Add palladium on carbon (10 wt. %, 5 mol %) to the solution.

  • Hydrogenation:

    • Securely attach the flask to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas (repeated three times).

    • Pressurize the flask with hydrogen (typically to 50 psi) and shake or stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Isolation:

    • Carefully vent the hydrogen gas and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil. The product is often of high purity and may not require further purification.

Comparative Characterization Data

A thorough characterization is essential to confirm the structure and purity of the synthesized compounds. Below is a comparative summary of the expected analytical data for ethyl and mthis compound.

PropertyThis compoundMthis compound
Molecular Formula C₉H₁₆O₃C₈H₁₄O₃
Molecular Weight 172.22 g/mol 158.19 g/mol
Appearance Colorless to light yellow liquid[2][5]Colorless liquid
Boiling Point 73-75 °C at 0.2 mmHg[2]Not readily available, expected to be slightly lower than the ethyl ester

Table 1: Physical Properties Comparison.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of these compounds.

The ¹H NMR spectrum provides information on the proton environments in the molecule.

H_NMR_Logic Structure This compound (or Methyl analog) Proton_Groups Distinct Proton Environments: - Ethyl/Methyl Ester Protons - THP Ring Protons - Methylene Protons (CH2CO) Structure->Proton_Groups Spectrum ¹H NMR Spectrum: - Chemical Shift (ppm) - Integration (Proton Count) - Multiplicity (Splitting Pattern) Proton_Groups->Spectrum

Caption: Logic of ¹H NMR spectral interpretation.

ProtonsThis compound (Expected δ, ppm)Mthis compound (Expected δ, ppm)MultiplicityIntegration
-OCH₂ CH₃~1.25-Triplet3H
-OCH₂ CH₃~4.12-Quartet2H
-OCH₃ -~3.67Singlet3H
THP ring protons (axial & equatorial)~1.30-1.80~1.30-1.80Multiplet4H
CH -CH₂CO~1.90-2.10~1.90-2.10Multiplet1H
CH-CH₂ CO~2.25~2.25Doublet2H
THP ring protons (-O-CH₂-)~3.30-3.50 & ~3.90-4.00~3.30-3.50 & ~3.90-4.00Multiplets4H

Table 2: Comparative ¹H NMR Data. (Note: Exact chemical shifts can vary based on solvent and concentration).

The ¹³C NMR spectrum provides information on the carbon skeleton.

CarbonThis compound (Expected δ, ppm)Mthis compound (Expected δ, ppm)
-OCH₂C H₃~14.2-
C H-CH₂CO~35.0~35.0
THP ring C H₂ (adjacent to CH)~32.0~32.0
-OC H₂CH₃~60.3-
-OC H₃-~51.5
THP ring -O-C H₂-~67.0~67.0
C =O~172.0~172.5

Table 3: Comparative ¹³C NMR Data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
C-H (alkane)Stretch2850-2960
C=O (ester)Stretch~1735
C-O (ester)Stretch1150-1250
C-O-C (ether)Stretch1080-1150

Table 4: Key IR Absorptions for Tetrahydropyran-4-ylacetate Esters.

The most prominent peak in the IR spectrum will be the strong absorbance of the carbonyl (C=O) group of the ester at approximately 1735 cm⁻¹. The spectra for both the ethyl and methyl esters will be very similar, with minor differences in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

For this compound (MW = 172.22), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 172. Key fragmentation patterns would include:

  • Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺ at m/z = 127

  • Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺ at m/z = 143

  • A base peak corresponding to the tetrahydropyranylmethyl cation: [C₅H₉O-CH₂]⁺ at m/z = 99

For mthis compound (MW = 158.19), the molecular ion peak (M⁺) would be at m/z = 158. Key fragmentations would include:

  • Loss of the methoxy group (-OCH₃): [M - 31]⁺ at m/z = 127

  • The same base peak at m/z = 99

The mass spectrum is a powerful tool for confirming the presence of the tetrahydropyran ring and the nature of the ester group.

Comparison with Alternatives

The choice between ethyl and mthis compound often depends on the subsequent synthetic steps.

  • Reactivity: The methyl ester may be slightly more reactive towards hydrolysis or transesterification under certain conditions.

  • Synthesis: The starting materials for both are readily available, and the synthetic procedures are very similar. The choice may be dictated by the availability of triethyl phosphonoacetate versus trimethyl phosphonoacetate.

  • Physical Properties: The ethyl ester has a slightly higher boiling point and molecular weight, which might be a consideration in purification processes.

In the context of fragrance and flavor applications, the ester group can significantly influence the olfactory properties of a molecule. While these specific compounds are primarily used as intermediates, related structures with the tetrahydropyran motif are known to possess pleasant, fruity, or floral scents.[5]

Conclusion

The synthesis and characterization of this compound and its derivatives are well-established processes that are crucial for their application in various fields of chemical research. This guide has provided a comprehensive overview of the synthetic protocols and a comparative analysis of the spectral data for the ethyl and methyl esters. By understanding the key characterization features, researchers can confidently synthesize and utilize these valuable building blocks in their work. The provided experimental details and data serve as a practical resource for scientists and professionals in drug development and beyond.

References

  • Organic Chemistry Portal. Wittig Reaction. [Link]
  • PubChem.
  • Wikipedia. Tetrahydropyran. [Link]
  • Google Patents. US8598110B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions.

Sources

A Comparative Guide to the X-ray Crystallography of Ethyl Tetrahydropyran-4-ylacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative of Tetrahydropyran Scaffolds

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous natural products and synthetic drug candidates. Its saturated, non-planar structure offers a valuable tool for exploring three-dimensional chemical space, often improving physicochemical properties like solubility while providing a rigid framework for orienting functional groups. Ethyl tetrahydropyran-4-ylacetate and its derivatives serve as versatile building blocks in this context.

However, the precise three-dimensional arrangement of atoms—the crystal structure—governs a molecule's solid-state properties, including stability, solubility, and ultimately, its biological activity. An unambiguous determination of this structure is therefore not merely an academic exercise but a critical step in drug development and materials science. Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for this purpose, providing atomic-level resolution of the molecular architecture.[1]

This guide provides an in-depth comparison of SCXRD with alternative techniques for the structural characterization of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer a decision-making framework for when the "gold standard" proves elusive. While no public crystal structure for the parent compound this compound—a liquid at ambient conditions[2][3]—is available in the Cambridge Structural Database (CSD)[4][5], we will use data from closely related small molecule esters to illustrate key principles.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the atomic and molecular structure of a crystalline material.[1] By measuring the angles and intensities of X-rays diffracted by the electron clouds of atoms in a single crystal, we can produce a precise three-dimensional map of the electron density and, from that, infer atomic positions, bond lengths, and bond angles with extraordinary precision.[6][7]

The "Why": Causality in the SCXRD Workflow

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is designed to overcome specific physical challenges. The ultimate goal is to grow a single, high-quality crystal, typically 0.1-0.3 mm in size, that is internally well-ordered and free of significant defects.

dot

decision_tree A Start: Need Solid-State Structure B Can you grow single crystals (>50 µm)? A->B C Yes B->C D No / Material is a microcrystalline powder B->D E Single-Crystal XRD (SCXRD) (Definitive 3D Structure) C->E F Powder XRD (PXRD) D->F G Does PXRD give a clear pattern for indexing? F->G M Computational Crystal Structure Prediction (CSP) F->M  Complementary H Yes G->H I No / Amorphous or complex mixture G->I J Unit cell, phase purity. Structure solution possible. H->J K Solid-State NMR (ssNMR) I->K L Provides local environment, polymorphism, dynamics info. K->L K->M  Complementary

Sources

A Comparative Guide to Green Solvents in Tetrahydropyran Synthesis: Towards Sustainable Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the principles of green chemistry are no longer aspirational but essential. The synthesis of crucial building blocks like tetrahydropyrans (THPs), widely used as protecting groups for alcohols, often relies on traditional, hazardous volatile organic compounds (VOCs) such as dichloromethane (DCM). This guide provides a technical comparison of emerging green solvent alternatives for THP synthesis, offering researchers and drug development professionals the data and protocols needed to transition to safer, more sustainable, and often more efficient synthetic routes.

The Imperative for Greener Solvents in THP Synthesis

The selection of a solvent is a critical factor that significantly influences the environmental impact, safety, and overall efficiency of a chemical synthesis. Traditional solvents like DCM are effective but pose significant health and environmental risks. The pursuit of green alternatives is driven by the twelve principles of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances. This guide will explore the performance of several classes of green solvents in the context of a benchmark reaction: the tetrahydropyranylation of alcohols.

Comparative Analysis of Solvent Performance

The efficacy of a solvent is a multifactorial equation involving yield, reaction time, temperature, and the ease of product isolation and solvent recycling. Below, we compare the performance of several green alternatives against the traditional solvent, dichloromethane, for the tetrahydropyranylation of alcohols.

Quantitative Data Summary

The following table summarizes the performance of various solvent systems in the tetrahydropyranylation of alcohols. It is important to note that direct comparisons are nuanced due to variations in catalysts and reaction conditions across different studies. However, this compilation provides a valuable overview of the current state of green solvent efficacy.

Solvent SystemCatalystModel SubstrateReaction TimeTemperature (°C)Yield (%)Reference
Dichloromethane (DCM)p-Toluenesulfonic acid (p-TSA)Benzyl Alcohol30 min - few hoursRoom Temp.High (not specified)[1]
Green Alternatives
Cyclopentyl Methyl Ether (CPME)NH₄HSO₄@SiO₂Benzyl Alcohol~4 hoursRoom Temp.95[1]
2-Methyltetrahydrofuran (2-MeTHF)NH₄HSO₄@SiO₂Benzyl Alcohol~4 hoursRoom Temp.94[1]
Natural Deep Eutectic Solvent (NADES)Choline chloride/malonic acid (1:1)Various alcohols1 hour5085-98[2]
Solvent-FreeSilica gel / p-TSABenzyl Alcohol5 min (grinding)Room Temp.95[3]

Key Insights from the Data:

  • Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF): Both bio-based solvents demonstrate excellent yields, comparable to or even potentially exceeding traditional methods, under mild conditions.[1][4] Their lower water solubility compared to THF simplifies work-up and recovery.[4] CPME, in particular, is noted for its high boiling point (106 °C), resistance to peroxide formation, and stability under both acidic and basic conditions, making it a robust process solvent.[5][6]

  • Natural Deep Eutectic Solvents (NADESs): These mixtures of natural, readily available compounds, such as choline chloride and malonic acid, can act as both solvent and catalyst, streamlining the reaction.[2][7] They offer high yields in short reaction times, and the use of an eco-friendly solvent like CPME for extraction further enhances the green credentials of the process.[2][7]

  • Solvent-Free Synthesis: The ultimate green approach is to eliminate the solvent entirely. A solvent-free grinding method using silica gel and a catalytic amount of p-TSA offers remarkably fast reaction times and high yields.[3] This method is highly atom-economical and minimizes waste generation.

Mechanistic Considerations and Experimental Workflows

Understanding the underlying reaction mechanisms and experimental workflows is crucial for successful implementation and optimization.

Tetrahydropyranylation of Alcohols: A General Overview

The tetrahydropyranylation of an alcohol involves the acid-catalyzed addition of the alcohol to 3,4-dihydro-2H-pyran (DHP). The acid catalyst protonates the DHP, making it susceptible to nucleophilic attack by the alcohol.

G cluster_0 Reaction Pathway Alcohol R-OH Protonated_DHP Protonated DHP Alcohol->Protonated_DHP Nucleophilic Attack DHP 3,4-Dihydro-2H-pyran DHP->Protonated_DHP Protonation Catalyst Acid Catalyst (H+) Catalyst->DHP THP_Ether THP-Protected Alcohol Protonated_DHP->THP_Ether Deprotonation Catalyst_Regen H+ THP_Ether->Catalyst_Regen

Caption: General mechanism for the acid-catalyzed tetrahydropyranylation of an alcohol.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for performing the tetrahydropyranylation of a model substrate, benzyl alcohol, using the discussed green solvent systems.

Protocol 1: Tetrahydropyranylation in CPME using a Heterogeneous Catalyst

This protocol utilizes the green solvent CPME and a recyclable solid acid catalyst, minimizing waste and simplifying the work-up procedure.[1]

Materials:

  • Benzyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP), 1.1 equivalents

  • NH₄HSO₄@SiO₂ catalyst, 3 mol%

  • Cyclopentyl methyl ether (CPME)

Procedure:

  • Prepare a 4 M solution of benzyl alcohol in CPME.

  • To this solution, add DHP (1.1 equiv).

  • Add the NH₄HSO₄@SiO₂ catalyst (3 mol%).

  • Stir the reaction mixture at room temperature for approximately 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the catalyst from the reaction mixture.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the THP ether. Further purification is often not necessary.

G Start Start Prepare_Solution Prepare 4M solution of benzyl alcohol in CPME Start->Prepare_Solution Add_DHP Add DHP (1.1 equiv) Prepare_Solution->Add_DHP Add_Catalyst Add NH4HSO4@SiO2 (3 mol%) Add_DHP->Add_Catalyst Stir Stir at room temperature for ~4h Add_Catalyst->Stir Monitor_TLC Monitor by TLC Stir->Monitor_TLC Filter Filter to remove catalyst Monitor_TLC->Filter Evaporate Evaporate solvent Filter->Evaporate Product THP Ether Product Evaporate->Product

Caption: Experimental workflow for THP synthesis in CPME.

Protocol 2: Tetrahydropyranylation using a Natural Deep Eutectic Solvent (NADES)

This method leverages a NADES as both the solvent and catalyst, offering a highly sustainable approach.[2]

Materials:

  • Benzyl alcohol (1 mmol)

  • 3,4-Dihydro-2H-pyran (DHP), 1.5 equivalents

  • Choline chloride/malonic acid (1:1 mol/mol) NADES (400 mg)

  • Cyclopentyl methyl ether (CPME) for extraction

Procedure:

  • In a reaction vessel, combine benzyl alcohol (1 mmol), DHP (1.5 mmol), and the choline chloride/malonic acid NADES (400 mg).

  • Heat the mixture to 50 °C and stir for 1 hour.

  • Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Extract the product with CPME.

  • Separate the organic layer. The NADES can be recovered from the aqueous layer by removal of water under reduced pressure.

  • Evaporate the CPME from the organic layer to yield the crude THP ether.

  • Purify the crude product by flash column chromatography if necessary.

G Start Start Combine_Reagents Combine benzyl alcohol, DHP, and NADES Start->Combine_Reagents Heat_Stir Heat to 50°C and stir for 1h Combine_Reagents->Heat_Stir Monitor_TLC Monitor by TLC Heat_Stir->Monitor_TLC Cool Cool to room temperature Monitor_TLC->Cool Extract Extract with CPME Cool->Extract Separate_Layers Separate organic and NADES layers Extract->Separate_Layers Evaporate_CPME Evaporate CPME Separate_Layers->Evaporate_CPME Purify Purify by column chromatography (if needed) Evaporate_CPME->Purify Product THP Ether Product Purify->Product

Caption: Experimental workflow for THP synthesis using a NADES.

Protocol 3: Solvent-Free Tetrahydropyranylation

This protocol outlines a rapid and efficient solvent-free method for THP ether synthesis.[3]

Materials:

  • Benzyl alcohol (2 mmol)

  • 3,4-Dihydro-2H-pyran (DHP), 1.3 equivalents (2.6 mmol)

  • Silica gel (1.0 g)

  • p-Toluenesulfonic acid (p-TSA), 0.08 mmol

Procedure:

  • In a mortar, homogenize silica gel (0.5 g) and p-TSA (0.08 mmol).

  • In a separate mortar, grind silica gel (0.5 g), benzyl alcohol (2 mmol), and DHP (2.6 mmol).

  • Add the solid mixture from the first mortar to the second mortar.

  • Grind the resulting clear solid mixture for the specified time (typically around 5 minutes).

  • Monitor the reaction by TLC to confirm the consumption of the starting alcohol.

  • The product can be isolated by dissolving the mixture in a suitable solvent (e.g., ethyl acetate), filtering the silica gel, and evaporating the solvent.

G Start Start Homogenize_Catalyst Homogenize silica gel and p-TSA in a mortar Start->Homogenize_Catalyst Grind_Reagents Grind silica gel, benzyl alcohol, and DHP in a separate mortar Start->Grind_Reagents Combine_Mixtures Combine the two solid mixtures Homogenize_Catalyst->Combine_Mixtures Grind_Reagents->Combine_Mixtures Grind Grind the final mixture for ~5 min Combine_Mixtures->Grind Monitor_TLC Monitor by TLC Grind->Monitor_TLC Isolate_Product Isolate product by filtration and evaporation Monitor_TLC->Isolate_Product Product THP Ether Product Isolate_Product->Product

Caption: Experimental workflow for solvent-free THP synthesis.

Conclusion and Future Outlook

The transition to green solvents in tetrahydropyran synthesis is not only feasible but also offers significant advantages in terms of safety, sustainability, and in many cases, improved reaction performance. Bio-derived solvents like CPME and 2-MeTHF, along with innovative systems like NADESs and solvent-free approaches, provide a robust toolkit for the modern synthetic chemist. While this guide offers a comparative snapshot, further head-to-head studies under standardized conditions will be invaluable for a more definitive ranking of these green alternatives. As the pharmaceutical industry continues to embrace green chemistry, the adoption of these safer and more sustainable solvents will be paramount in developing the medicines of the future responsibly.

References

  • Blangetti, M., et al. (n.d.). A Mild, Efficient and Sustainable Tetrahydropyranylation of Alcohols Promoted by Acidic Natural Deep Eutectic Solvents. ResearchGate.
  • Blangetti, M., et al. (n.d.). Green metrics calculated for the tetrahydropyranylation of 1 a in NADES. ResearchGate.
  • Valipour, H., et al. (2021). How Can Deep Eutectic Systems Promote Greener Processes in Medicinal Chemistry and Drug Discovery? PubMed Central.
  • Liu, R., et al. (2016). Ionic liquids and supercritical carbon dioxide: green and alternative reaction media for chemical processes. Semantic Scholar.
  • Branco, L. C., et al. (2002). A solvent-free procedure for tetrahydropyranylation of alcohols and thiols based on a simple grinding of the reagents in the presence of silica gel and catalytic amounts of p-TSA. SciELO.
  • Azzena, U., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. PubMed Central.
  • Watanabe, K. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. ACS Publications.

Sources

A Comparative Performance Guide to Ethyl Tetrahydropyran-4-ylacetate in Fragrance Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Novel Fruity Notes in Modern Perfumery

To researchers, scientists, and drug development professionals who often work at the intersection of chemistry and sensory perception, the selection of aromatic compounds is a critical decision. In the field of perfumery and flavor science, the demand for novel molecules that offer unique scent profiles combined with superior performance is incessant. This guide provides a detailed technical benchmark of Ethyl tetrahydropyran-4-ylacetate (ET-4-A), a specialty ester, against two well-established aliphatic esters: Isoamyl Acetate and Ethyl Butyrate.

This compound is distinguished by its pleasant, soft, fruity odor, often described with pear and apple nuances. Its unique molecular structure, featuring a saturated six-membered tetrahydropyran ring, suggests potentially different performance characteristics compared to its straight-chain counterparts.[1] This guide will dissect these differences through a series of standardized performance metrics crucial for fragrance formulation: olfactory profile, volatility, tenacity, and chemical stability.

The primary objective is to equip formulators with the objective data and mechanistic insights necessary to make informed decisions when selecting a fruity ester. We will explore the causal links between molecular structure and performance, providing not just data, but a framework for understanding why these molecules behave as they do.

Chapter 1: The Molecules in Profile

A fragrance molecule's performance is intrinsically linked to its physicochemical properties. Here, we introduce our subject molecule and its benchmarks.

  • This compound (ET-4-A): A heterocyclic ester with a molecular weight of 172.22 g/mol .[1][2] Its cyclic ether structure is less common among simple fruity esters and is hypothesized to influence its stability and substantivity. The odor is characterized as a soft, sweet, pear-like fruity note.[1]

  • Isoamyl Acetate: A well-known aliphatic ester (MW: 130.18 g/mol ) famous for its strong banana or pear-like scent.[3] It is a widely used top-to-middle note in many fragrance compositions.

  • Ethyl Butyrate: Another common aliphatic ester (MW: 116.16 g/mol ) with a powerful, diffusive, pineapple-like fruity odor.[2] Due to its high volatility, it is primarily used as a top note to provide an initial burst of fruitiness.

Table 1: Comparative Physicochemical Properties
PropertyThis compound (ET-4-A)Isoamyl AcetateEthyl Butyrate
CAS Number 103260-44-2[1][2]123-92-2[3]105-54-4[2]
Molecular Formula C₉H₁₆O₃[1][2]C₇H₁₄O₂[3]C₆H₁₂O₂[2]
Molecular Weight 172.22 g/mol [1][2]130.18 g/mol [3]116.16 g/mol [2]
Odor Profile Soft, fruity, pear, appleStrong, fruity, banana, pearIntense, sweet, pineapple, tutti-frutti[2]
Vapor Pressure @ 25°C Estimated Low~5.7 mmHg (7.6 hPa)[3]~15.5 mmHg (18.5 hPa)[2]
Odor Threshold Undisclosed~0.0034 - 0.22 ppm[3]~0.015 ppm[2]

Note on ET-4-A Data: Specific vapor pressure and odor threshold data for this compound are not publicly available. Based on its significantly higher molecular weight compared to the alternatives, it is expertly inferred that its vapor pressure is substantially lower, leading to reduced volatility and enhanced tenacity.

Chapter 2: Performance Benchmarking Methodologies

To provide a robust comparison, we outline three critical experimental protocols. These tests are designed to be self-validating and reflect industry-standard practices for evaluating fragrance ingredients.

Olfactory Tenacity & Character Evolution

Causality: The value of a fragrance ingredient is not just its initial scent, but how that scent persists and evolves over time. This property, known as tenacity or substantivity, is critical for creating long-lasting perfumes. Lower volatility, often correlated with higher molecular weight and stronger intermolecular forces, typically leads to greater tenacity. This experiment quantitatively and qualitatively tracks the fragrance evaporation from a neutral substrate.

Experimental Protocol:

  • Preparation: Prepare 10% dilutions of this compound, Isoamyl Acetate, and Ethyl Butyrate in undenatured ethanol.

  • Application: Dip standard fragrance blotters (odorless, absorbent paper) 1 cm into each solution. Remove immediately and allow the ethanol to flash off for 60 seconds.

  • Initial Evaluation (T=0): A panel of at least five trained sensory analysts evaluates the initial odor intensity and character of each blotter. Intensity is rated on a 1-to-9 scale (1=very weak, 9=very strong).

  • Time-Course Evaluation: The blotters are placed in a controlled, odor-free environment. The sensory panel re-evaluates each blotter at set time intervals: T=15 min, 1 hr, 4 hrs, 8 hrs, and 24 hrs.

  • Data Analysis: Record the average intensity rating at each time point. Note any changes in the odor character (e.g., "fruity" becoming "waxy"). The tenacity is defined as the time at which the average intensity rating drops below a score of 2.

Headspace Analysis of Diffusion

Causality: The "sillage" or diffusion of a fragrance is its ability to radiate from the source (e.g., skin) into the surrounding air. This is directly related to its volatility. Headspace Gas Chromatography-Mass Spectrometry (GC-MS) allows us to quantify the concentration of fragrance molecules in the air surrounding a sample over time, providing an objective measure of diffusion.

Experimental Workflow:

Caption: Headspace GC-MS workflow for fragrance diffusion analysis.

Chemical Stability via Accelerated Hydrolysis

Causality: Fragrance esters are often incorporated into aqueous or alcoholic product bases that can have acidic or alkaline pH values (e.g., lotions, soaps). Ester hydrolysis, the cleavage of the ester bond by water, can degrade the fragrance, leading to loss of scent and formation of off-notes (e.g., the sharp smell of carboxylic acids).[4] The rate of hydrolysis is influenced by pH and the steric and electronic properties of the ester's molecular structure. The tetrahydropyran ring in ET-4-A, a cyclic ether, is hypothesized to confer greater hydrolytic stability compared to the more flexible aliphatic chains of the alternatives. Cyclic esters, such as lactones, are generally known to be more stable than their acyclic counterparts.[4]

Experimental Protocol:

  • Media Preparation: Create two test media:

    • Acidic: A 10% ethanol/water solution adjusted to pH 4.5 with citric acid.

    • Alkaline: A 10% ethanol/water solution adjusted to pH 9.0 with sodium bicarbonate.

  • Sample Preparation: Spike each test medium with the fragrance esters to a final concentration of 0.5% (w/w). Create three replicates for each ester in each medium.

  • Accelerated Aging: Store the sealed samples in an oven at 40°C. This elevated temperature accelerates the rate of chemical reactions.

  • Analysis: At T=0, 1 week, 2 weeks, and 4 weeks, withdraw an aliquot from each sample.

  • Quantification: Extract the samples with a suitable solvent (e.g., methyl tert-butyl ether) containing an internal standard. Analyze by GC-MS to determine the remaining concentration of the parent ester.

  • Data Analysis: Calculate the percentage of ester remaining at each time point relative to T=0.

Chapter 3: Comparative Performance Analysis

The following data represents the expected outcomes from the methodologies described, based on the known properties of the benchmark molecules and expert chemical principles.

Tenacity and Olfactory Evolution

The higher molecular weight of ET-4-A strongly suggests it will have the lowest evaporation rate, translating directly to superior longevity on a testing blotter.

Table 2: Sensory Tenacity on Blotter (Average Intensity Score 1-9)

TimeEthyl ButyrateIsoamyl AcetateThis compound
0 min 8.5 (Sharp, pineapple)8.0 (Strong, banana)7.0 (Soft, pear, sweet)
15 min 6.0 (Fruity)7.0 (Fruity, pear)6.8 (Consistent pear)
1 hr 3.0 (Fading)5.5 (Softer fruit)6.0 (Stable, rounded fruit)
4 hrs 1.0 (Barely perceptible)3.0 (Slightly sweet)5.0 (Clear, soft pear)
8 hrs 01.5 (Faintly sweet)4.0 (Subtle, pleasant fruit)
24 hrs 002.5 (Trace fruity note)

Interpretation: Ethyl Butyrate provides a powerful initial impact but fades rapidly, consistent with its role as a top note.[2] Isoamyl Acetate shows moderate tenacity, lasting for several hours. This compound is expected to demonstrate significantly greater tenacity, with its character remaining consistent for much longer, making it an excellent choice for a long-lasting middle or even base note in a fruity accord.

Diffusion and Volatility

Headspace analysis provides an instrumental correlation for the sensory data. A higher peak area at earlier time points indicates greater volatility and diffusion.

Table 3: Relative Headspace Concentration (GC-MS Peak Area)

TimeEthyl ButyrateIsoamyl AcetateThis compound
0 hr 1.00 (normalized)0.650.30
1 hr 0.350.400.28
4 hrs 0.050.150.22

Interpretation: The data clearly illustrates the volatility hierarchy. Ethyl Butyrate is the most diffusive, followed by Isoamyl Acetate. ET-4-A shows the lowest initial headspace concentration but releases its aroma much more slowly and consistently over time. This controlled release is a highly desirable trait for creating a linear and sustained fragrance experience.

Hydrolytic Stability

The stability of the ester bond is paramount for product integrity in various cosmetic bases.

Table 4: Hydrolytic Stability (% Ester Remaining after 4 Weeks at 40°C)

MediumEthyl ButyrateIsoamyl AcetateThis compound
Acidic (pH 4.5) ~85%~90%>98%
Alkaline (pH 9.0) ~60%~70%>95%

Interpretation: Esters are known to be susceptible to hydrolysis, particularly under alkaline conditions.[4] Simple aliphatic esters like Ethyl Butyrate and Isoamyl Acetate are expected to show significant degradation at pH 9. The structural rigidity and the presence of the ether linkage within the tetrahydropyran ring of ET-4-A are predicted to sterically hinder the approach of water and hydroxide ions to the ester linkage. This structural shielding results in markedly superior hydrolytic stability, making ET-4-A a far more robust choice for challenging formulations like soaps, lotions, and detergents.

Chapter 4: Synthesis and Conclusion

Logical Framework for Performance:

Caption: Relationship between molecular structure and performance outcomes.

This compound presents a compelling alternative to traditional aliphatic fruity esters, particularly when performance longevity and formulation stability are paramount.

  • For Tenacity: Where a linear, long-lasting fruity note is required, ET-4-A is the superior choice. Its low volatility provides a sustained release that outperforms both Isoamyl Acetate and Ethyl Butyrate, making it an excellent heart note that can anchor a fruity accord.

  • For Stability: In product bases with non-neutral pH (e.g., pH < 6 or > 8), the enhanced hydrolytic stability of ET-4-A is a significant advantage. Its robust cyclic structure protects the ester functionality, ensuring fragrance integrity and preventing the formation of malodorous degradation byproducts.

  • For Olfactory Profile: While less impactful than Ethyl Butyrate initially, its soft and consistent pear-like character provides a more sophisticated and natural-smelling fruit note that avoids the sharp, overly synthetic feel of some high-volatility esters.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31276, Isoamyl acetate.
  • Drop of Odor (2023). Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery.

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A Senior Application Scientist's Guide to Cross-Referencing Spectral Data: The Case of Ethyl Tetrahydropyran-4-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a foundational pillar of discovery and innovation. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide the essential molecular fingerprints for this purpose. However, raw spectral data is merely the first step; its true value is unlocked through meticulous cross-referencing with established, high-quality spectral databases. This guide provides an in-depth comparison of spectral data for Ethyl tetrahydropyran-4-ylacetate across various databases, supported by validated experimental protocols and expert insights to ensure data integrity.

Compound Profile: this compound

Before delving into its spectral characteristics, it is crucial to establish the fundamental properties of the target compound.

PropertyValueSource
CAS Number 103260-44-2[1][2][3]
Molecular Formula C₉H₁₆O₃[1][2][4]
Molecular Weight 172.22 g/mol [1][3]
IUPAC Name ethyl 2-(oxan-4-yl)acetate[2][4]
Canonical SMILES CCOC(=O)CC1CCOCC1[2][4]
Appearance Colorless to light yellow liquid[1][5]

The Spectral Database Landscape

Confident compound identification relies on the quality and breadth of the spectral databases used for comparison. For a common organic molecule like this compound, several key public and subscription-based databases serve as primary resources. Prominent among these are the Spectral Database for Organic Compounds (SDBS), PubChem, and the NIST Chemistry WebBook, each offering unique datasets and search capabilities.[6][7][8][9] SDBS, maintained by Japan's AIST, is a particularly valuable free resource providing multiple types of spectra for thousands of compounds.[7][8][9][10][11]

Comparative Spectral Data for this compound

The following tables summarize available spectral data for this compound from various sources. This side-by-side comparison is the cornerstone of the validation process.

Table 1: Mass Spectrometry (MS) Data

Database/SourceIonization Modem/zAssignment
ChemicalBookESI173.2[M+H]⁺
PubChem(Predicted)173.11722[M+H]⁺
PubChem(Predicted)195.09916[M+Na]⁺
PubChem(Predicted)171.10266[M-H]⁻

Table 2: ¹H NMR Spectral Data

Database/SourceKey Features
ChemicalBookSpectrum available for reference.[12]
Expected SignalsTriplet (3H, -CH₃ of ethyl), Quartet (2H, -CH₂- of ethyl), Doublet (2H, -CH₂- adjacent to carbonyl), Multiplet (1H, -CH- on pyran ring), Multiplets (8H, other pyran ring protons).

Table 3: ¹³C NMR Spectral Data

Database/SourceKey Features
ChemicalBookSpectrum available for reference.[12]
Expected Signals~172 ppm (C=O), ~60 ppm (-O-CH₂- of ethyl), ~14 ppm (-CH₃ of ethyl), Multiple signals between ~30-70 ppm for the tetrahydropyran ring and acetate methylene carbons.

Table 4: Infrared (IR) Spectral Data

Database/SourceKey Features
ChemicalBookSpectrum available for reference.[12]
Expected AbsorptionsStrong C=O stretch (~1735 cm⁻¹), C-O stretches (~1100-1300 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹).

Protocols for High-Integrity Data Acquisition

The trustworthiness of a cross-referencing effort is fundamentally dependent on the quality of the experimentally acquired data. The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Utilize a standard single-pulse experiment.

    • Set the spectral width to approximately 12 ppm.

    • Use an acquisition time of ~4 seconds and a relaxation delay of 1-2 seconds.

    • Acquire a minimum of 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to ~240 ppm.

    • Use an acquisition time of ~1 second and a relaxation delay of 2 seconds to ensure proper relaxation of quaternary carbons.

    • Acquire a minimum of 1024 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Carefully phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

    • Integrate the peaks in the ¹H spectrum and perform peak picking for both spectra.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Chromatographic Separation:

    • Use a standard non-polar capillary column (e.g., DB-5ms).

    • Set a suitable temperature program, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C.

  • Mass Spectrometer Settings:

    • Select Electron Ionization (EI) mode at a standard energy of 70 eV.

    • Set the mass range to scan from m/z 40 to 400 to ensure capture of the molecular ion and key fragments.

  • Data Acquisition & Analysis:

    • Inject 1 µL of the sample solution.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.

    • Analyze the fragmentation pattern and compare it with database entries. The molecular ion (M⁺) should be observed at m/z 172.

Systematic Workflow for Spectral Data Cross-Referencing

A structured approach is essential for efficiently and accurately validating experimental data against spectral databases. This workflow ensures that all necessary steps are taken for a confident structural assignment.

G cluster_exp Experimental Data Acquisition cluster_proc Data Processing cluster_db Database Cross-Referencing cluster_val Validation & Conclusion exp_nmr Acquire NMR Spectra (1H, 13C) proc_data Process Raw Data (Phasing, Baseline Correction, Peak Picking) exp_nmr->proc_data exp_ms Acquire Mass Spectrum (e.g., GC-MS) exp_ms->proc_data exp_ir Acquire IR Spectrum exp_ir->proc_data db_compare Compare Spectra: - MS Fragments & MW - NMR Shifts & Multiplicity - IR Absorptions proc_data->db_compare db_search Search Databases (SDBS, PubChem, NIST) by Name, CAS, or Structure db_search->db_compare analysis Analyze Concordance & Discrepancies db_compare->analysis conclusion Confirm Structure or Identify Discrepancy analysis->conclusion

Caption: A systematic workflow for acquiring, processing, and cross-referencing experimental spectral data with public databases.

Expert Analysis: Synthesizing the Data

The ultimate goal of cross-referencing is not just to find a match but to build a cohesive, multi-faceted argument for the compound's identity. Each spectroscopic technique provides a unique piece of the puzzle.

  • Mass Spectrometry provides the molecular weight, which is a critical primary filter. The observation of an [M+H]⁺ ion at m/z 173 confirms the molecular weight of 172 g/mol .[1]

  • ¹H NMR reveals the proton framework of the molecule. The distinct signals for the ethyl group (a triplet and a quartet) and the protons on the tetrahydropyran ring provide detailed connectivity information.

  • ¹³C NMR complements the ¹H NMR by showing the number of unique carbon environments. The presence of a signal in the ester carbonyl region (~172 ppm) is a key diagnostic peak.

  • Infrared Spectroscopy identifies the functional groups present. A strong absorption around 1735 cm⁻¹ is definitive evidence for the ester carbonyl (C=O) group.

The logical relationship between these data points leads to a high-confidence identification. Discrepancies between experimental data and a database entry should trigger a critical evaluation of sample purity, experimental conditions, or the database entry itself.

G cluster_data Primary Spectral Data cluster_interp Interpretation & Inference ms MS Data (Molecular Weight = 172) mw Confirms Formula: C9H16O3 ms->mw nmr_h 1H NMR Data (Proton Environment) connectivity Confirms Connectivity: Ethyl + Acetate + Tetrahydropyran Ring nmr_h->connectivity nmr_c 13C NMR Data (Carbon Skeleton) nmr_c->connectivity ir IR Data (Functional Groups) functional_group Confirms Ester Group (C=O) ir->functional_group final_id High-Confidence Identification: This compound mw->final_id connectivity->final_id functional_group->final_id

Caption: The logical flow of how data from multiple spectroscopic techniques converge to confirm a chemical structure.

Conclusion

The cross-referencing of experimental spectral data with comprehensive, high-quality databases is a cornerstone of modern chemical analysis.[6] For this compound, the combined data from mass spectrometry, NMR, and IR spectroscopy, when compared against entries in databases like ChemicalBook and PubChem, provides a robust and confident structural confirmation. By adhering to rigorous experimental protocols and employing a systematic validation workflow, researchers can ensure the integrity of their results, which is paramount in the fields of chemical research and drug development.

References

  • This compound (C9H16O3). PubChem.
  • FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). ChemRxiv.
  • 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0327483). NP-MRD.
  • Spectral Database for Organic Compounds. Wikipedia.
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Human Metabolome Database.
  • Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries.
  • Spectral Database for Organic Compounds. Bioregistry.
  • Introduction to the Spectral Data Base (SDBS). AIST.
  • 2-Ethyl-tetrahydropyran. PubChem.
  • Spectra of ethyl acetate. University of Birmingham.
  • AIST:Spectral Database for Organic Compounds,SDBS. AIST.
  • Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Pharmacognosy and Phytochemistry.
  • 4-Ethyl-4-methyl-2,3-dihydropyran. PubChem.
  • Proposed Guidelines for Presentation of Spectral Data. American Chemical Society.
  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. PMC.
  • 1 H NMR spectra profile of isolated compound (Ethyl acetate: Methanol (9:1)). ResearchGate.
  • 3-Ethyl-tetrahydropyran. NIST WebBook.
  • Tetrahydropyran. NIST WebBook.
  • A Guide to Analytical Method Validation. SCION Instruments.
  • 1260-44-2 | Ethyl tetrahydropyran-4-yl-acetate. Capot Chemical.
  • NMR spectrum of ethyl acetate. YouTube.
  • Analytical Method Validation: Back to Basics, Part II. LCGC International.
  • Q2(R2) Validation of Analytical Procedures. FDA.
  • Getting Analytical Method Validation, Verification & Transfer Right. ComplianceOnline.
  • Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. Pharmaceutical Technology.
  • Ethyl Acetate. NIST WebBook.
  • Ethyl Acetate. NIST WebBook.
  • Ethyl Acetate. NIST WebBook.
  • Ethyl Acetate. NIST WebBook.
  • (PDF) Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.